4,6-Dimethoxy-1,3-benzothiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-12-5-3-6(13-2)8-7(4-5)14-9(10)11-8/h3-4H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOYBHURRQZAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC(=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359224 | |
| Record name | 2-Benzothiazolamine, 4,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65948-18-7 | |
| Record name | 2-Benzothiazolamine, 4,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dimethoxy-1,3-benzothiazol-2-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4,6-Dimethoxy-1,3-benzothiazol-2-amine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The benzothiazole core is a privileged structure, appearing in a wide array of pharmacologically active compounds, and understanding the synthesis and verification of its derivatives is paramount for researchers in the field.[1][2] This document moves beyond a simple recitation of protocols to explain the underlying chemical principles, ensuring that researchers can not only replicate the findings but also adapt and troubleshoot the methodology. We present a reliable, field-proven synthetic protocol and a multi-technique analytical workflow for unequivocal structural confirmation and purity assessment.
Rationale and Significance
The 2-aminobenzothiazole moiety is a cornerstone in the design of bioactive molecules, with derivatives exhibiting a broad spectrum of therapeutic properties, including anticancer, antimicrobial, and neuroprotective activities.[3][4] The specific substitution pattern of methoxy groups at the 4 and 6 positions of the benzene ring significantly modulates the electronic properties and, consequently, the biological activity of the molecule. These electron-donating groups can influence molecular interactions, metabolic stability, and pharmacokinetic profiles. Therefore, a robust and well-characterized supply of this compound is a critical starting point for the development of novel chemical entities.
Synthesis of this compound
The most reliable and widely adopted method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of an N-arylthiourea. This classic approach, known for its efficiency and scalability, proceeds via an in-situ generated thiourea intermediate from the corresponding aniline.
Synthetic Strategy and Mechanism
The synthesis commences with 3,5-dimethoxyaniline, which possesses the requisite substitution pattern for the final product. The core of the reaction involves two key transformations:
-
Formation of N-(3,5-dimethoxyphenyl)thiourea: 3,5-dimethoxyaniline reacts with potassium thiocyanate in an acidic medium (glacial acetic acid). The acid protonates the thiocyanate anion, forming thiocyanic acid (H-S-C≡N), which is then attacked by the nucleophilic amine of the aniline to yield the corresponding N-arylthiourea intermediate.
-
Oxidative Cyclization: A solution of bromine in acetic acid is introduced. Bromine acts as the oxidizing agent, facilitating an electrophilic attack on the sulfur atom of the thiourea, followed by an intramolecular electrophilic aromatic substitution on the electron-rich aniline ring. This ring-closure step is the crucial transformation that forms the thiazole portion of the benzothiazole system. The reaction is typically performed at or below room temperature to control the reactivity of bromine and minimize side reactions.[5]
The overall workflow for the synthesis is depicted below.
Figure 1: Synthetic Workflow Diagram.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the specified conditions and stoichiometry is critical for achieving a high yield and purity.
Reagents and Materials:
-
3,5-Dimethoxyaniline
-
Potassium Thiocyanate (KSCN)
-
Glacial Acetic Acid (AcOH)
-
Bromine (Br₂)
-
Ammonium Hydroxide (NH₄OH), concentrated solution
-
Ethyl Acetate (EtOAc)
-
Ethanol (EtOH)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Step 1: Initial Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,5-dimethoxyaniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid. Stir the mixture at room temperature for 15 minutes to ensure homogeneity.[3]
-
Step 2: Bromination: Cool the flask in an ice-water bath to a temperature below 10°C. Prepare a solution of bromine (1 equivalent) in glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains below 10°C throughout the addition.
-
Step 3: Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 4: Workup and Neutralization: Carefully pour the reaction mixture into a beaker containing a cold, concentrated ammonium hydroxide solution to neutralize the acetic acid. A precipitate should form.
-
Step 5: Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Step 6: Drying and Concentration: Combine the organic layers and wash them with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Step 7: Purification: Recrystallize the resulting crude solid from hot ethanol to yield pure this compound as a crystalline solid.[3]
Characterization and Structural Elucidation
Unequivocal characterization is essential to confirm the identity and purity of the synthesized molecule. A combination of spectroscopic and analytical techniques provides a complete structural picture.
Analytical Workflow
The characterization process follows a logical sequence, starting with spectroscopic methods to determine the chemical structure and concluding with methods to confirm elemental composition and purity.
Figure 2: Characterization Workflow Diagram.
Spectroscopic and Analytical Data
The following table summarizes the expected data for this compound, based on known spectral data for closely related analogues and foundational principles of spectroscopy.[3]
| Technique | Expected Observations and Rationale |
| ¹H NMR | - Aromatic Protons: Two distinct signals in the aromatic region (approx. 6.5-7.5 ppm). One proton at the 5-position and one at the 7-position, likely appearing as doublets due to meta-coupling (small J-value). - Methoxy Protons (-OCH₃): Two sharp singlets around 3.8-4.0 ppm, each integrating to 3 protons, corresponding to the two non-equivalent methoxy groups. - Amine Protons (-NH₂): A broad singlet (approx. 5.0-6.0 ppm, solvent dependent) integrating to 2 protons. This signal may exchange with D₂O. |
| ¹³C NMR | - Aromatic & Heterocyclic Carbons: Multiple signals in the 90-170 ppm range. The C2 carbon (S-C=N) is expected to be the most downfield (approx. 165-170 ppm). The two carbons attached to the methoxy groups (C4, C6) will also be downfield due to the oxygen's deshielding effect. - Methoxy Carbons (-OCH₃): Two signals around 55-60 ppm. |
| FTIR (cm⁻¹) | - N-H Stretch: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. - C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic -OCH₃). - C=N Stretch: A strong absorption around 1640-1660 cm⁻¹, indicative of the imine bond within the thiazole ring.[3] - C-O Stretch (Aryl Ether): Strong, characteristic bands around 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹. |
| Mass Spec. | - Molecular Formula: C₉H₁₀N₂O₂S - Molecular Weight: 210.25 g/mol - Expected (M+) Peak: A strong molecular ion peak at m/z = 210. |
| Elemental | - Theoretical Values: C, 51.41%; H, 4.79%; N, 13.32%; S, 15.25%. - Experimental values should be within ±0.4% of the theoretical values. |
| Melting Point | A sharp melting point is indicative of high purity. The exact value would be determined experimentally. |
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of this compound. By providing not only the procedural steps but also the underlying mechanistic rationale, we empower researchers to confidently prepare this valuable building block. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, establishes a clear framework for structural verification and purity assessment, ensuring the integrity of the material for subsequent applications in drug discovery and development.
References
- 1. jocpr.com [jocpr.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Technical Guide to the Physicochemical Properties of 4,6-Dimethoxy-1,3-benzothiazol-2-amine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4,6-Dimethoxy-1,3-benzothiazol-2-amine, a heterocyclic compound belonging to the versatile benzothiazole class. As the benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, a thorough understanding of the fundamental properties of its derivatives is critical for researchers in drug discovery and development.[1][2] This document synthesizes available data with established experimental methodologies to serve as a foundational resource for scientists evaluating this compound for further study. We will delve into its chemical identity, core physicochemical parameters such as solubility, lipophilicity, and ionization, and the spectroscopic data essential for its characterization. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of these key properties, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.
Introduction and Scientific Context
The benzothiazole ring system is a cornerstone of modern medicinal chemistry, renowned for its adaptable framework that facilitates interactions with diverse biological targets.[1] Derivatives of this scaffold have demonstrated significant potential across numerous therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3] The compound this compound is a specific analogue whose potential is predicated on its unique substitution pattern. The introduction of two methoxy groups at the 4- and 6-positions of the benzene ring significantly modulates the electronic and steric properties of the molecule compared to the parent 2-aminobenzothiazole structure.
The journey of a compound from a laboratory curiosity to a viable drug candidate is fundamentally governed by its physicochemical properties. These parameters dictate the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn determines its bioavailability and potential for therapeutic efficacy.[4][5] Therefore, a rigorous and early-stage characterization of properties like solubility, lipophilicity (LogP), and the ionization constant (pKa) is not merely a data-gathering exercise; it is a critical, decision-driving step in the drug discovery pipeline. This guide is structured to provide both the foundational data and the practical experimental context required for such an evaluation.
Chemical Identity and Structure
A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 65948-18-7 | [6] |
| Molecular Formula | C₉H₁₀N₂O₂S | [7] |
| Molecular Weight | 210.25 g/mol | [7] |
| Canonical SMILES | COC1=CC2=C(C(=C1)OC)SC(=N)N2 | N/A |
Figure 1: Chemical Structure of this compound
Core Physicochemical Profile
The following table summarizes the known and predicted physicochemical properties of this compound. It is critical to note that experimental data for this specific isomer is sparse in publicly available literature; therefore, some values are based on predictions from closely related analogues and computational models.
Table 2: Summary of Physicochemical Properties
| Property | Value / Expected Range | Data Type | Notes |
|---|---|---|---|
| Physical Form | Solid | Experimental (Inferred) | Based on related benzothiazole structures.[8] |
| Melting Point | Not Experimentally Determined | N/A | Related compounds like 6-Methoxy-1,3-benzothiazol-2-amine melt at 145-147 °C.[8] |
| Boiling Point | 366.3 ± 45.0 °C | Predicted | Value predicted for the isomeric 5,6-dimethoxy-1,3-benzothiazol-2-amine.[7] |
| Aqueous Solubility | Very Slightly Soluble | Inferred | Based on the parent 2-aminobenzothiazole scaffold. The methoxy groups may slightly alter this. |
| pKa (Basic) | ~5.3 | Predicted | Value predicted for the isomeric 5,6-dimethoxy-1,3-benzothiazol-2-amine; reflects the basicity of the exocyclic amine.[7] |
| LogP | Not Experimentally Determined | N/A | The presence of two methoxy groups and the aromatic system suggests a moderate to high lipophilicity. |
Spectroscopic Characterization (Theoretical)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: two singlets in the aromatic region (likely between 6.0-7.5 ppm) corresponding to the two protons on the benzene ring, two sharp singlets around 3.8-4.0 ppm for the two non-equivalent methoxy groups (-OCH₃), and a broad singlet for the amine (-NH₂) protons which may be exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will be more complex, showing nine distinct signals. Key signals would include those for the two methoxy carbons (~55-60 ppm), the aromatic carbons (100-150 ppm), and the characteristic C=N carbon of the thiazole ring at a downfield shift (likely >160 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands (a pair of bands around 3300-3400 cm⁻¹) for the primary amine, C-H stretches for the aromatic and methyl groups (~2850-3100 cm⁻¹), C=N stretching (~1640 cm⁻¹), and strong C-O stretching for the methoxy ethers (~1050-1250 cm⁻¹).
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a clear molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 210.25 or 211.26, respectively, confirming the molecular weight.
Synthesis and Purity Considerations
The synthesis of 2-aminobenzothiazoles is well-established. A common and reliable method involves the oxidative cyclization of a substituted aniline with a thiocyanate salt.[2][8] For the target compound, this would logically proceed from 3,5-dimethoxyaniline.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS 65948-18-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE | 6294-52-6 [amp.chemicalbook.com]
- 8. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4,6-Dimethoxy-1,3-benzothiazol-2-amine
Abstract: This document provides an in-depth technical guide on the spectroscopic characterization of 4,6-Dimethoxy-1,3-benzothiazol-2-amine (CAS 65948-18-7). While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this guide synthesizes predicted data with field-proven insights derived from closely related analogs and foundational spectroscopic principles. It is designed for researchers, medicinal chemists, and drug development professionals, offering a robust framework for the structural elucidation and analytical validation of this important heterocyclic scaffold. All interpretations are grounded in authoritative sources to ensure scientific integrity.
Introduction and Molecular Overview
This compound belongs to the 2-aminobenzothiazole class of compounds, a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities.[1] The introduction of two methoxy groups onto the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic profile, making its precise structural confirmation paramount for any research or development endeavor.
This guide will detail the expected spectroscopic signature of the target molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The analysis is built upon the well-documented data of structural analogs, primarily 6-Methoxy-1,3-benzothiazol-2-amine, providing a scientifically rigorous and predictive framework.[2]
Molecular Structure and Atom Numbering
The structure and IUPAC numbering scheme for this compound are presented below. This convention will be used throughout the guide for spectral assignments.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For the title compound, ¹H and ¹³C NMR are critical for confirming the substitution pattern and overall structure.
¹H NMR Spectroscopy: Predicted Data & Interpretation
The proton NMR spectrum is expected to be relatively simple, revealing two distinct aromatic protons, two methoxy groups, and an amine group. The predicted chemical shifts (in ppm) are based on a DMSO-d₆ solvent, a common choice for polar heterocyclic compounds.[3]
Table 1: Predicted ¹H NMR Data
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.50 | Broad Singlet | 2H | -NH₂ |
| ~6.85 | Singlet | 1H | H7 |
| ~6.40 | Singlet | 1H | H5 |
| ~3.80 | Singlet | 3H | 6-OCH₃ |
| ~3.75 | Singlet | 3H | 4-OCH₃ |
Causality Behind Predictions:
-
-NH₂ Protons: The amine protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential solvent exchange. Its chemical shift can be highly variable.
-
Aromatic Protons (H5, H7): In the analogous 6-Methoxy-1,3-benzothiazol-2-amine, the aromatic protons appear as doublets due to coupling.[2] However, in the 4,6-dimethoxy derivative, H5 and H7 are meta to each other, resulting in minimal to no observable coupling (⁴JHH ≈ 0 Hz). Therefore, they are predicted to appear as sharp singlets. The H7 proton is deshielded by the adjacent sulfur and nitrogen atoms, while the H5 proton is shielded by two ortho/para methoxy groups, placing it further upfield.
-
Methoxy Protons (-OCH₃): The two methoxy groups are in distinct electronic environments and should appear as two separate singlets, each integrating to 3 protons. Their exact positions are similar, but resolvable on a high-field instrument (e.g., 400 MHz or higher).
¹³C NMR Spectroscopy: Predicted Data & Interpretation
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data
| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |
|---|---|---|
| ~168.0 | C2 | Guanidinic carbon, highly deshielded by two adjacent heteroatoms (N, S).[2] |
| ~156.0 | C6 | Aromatic C-O, deshielded by oxygen. |
| ~150.0 | C4 | Aromatic C-O, deshielded by oxygen. |
| ~145.0 | C7a | Quaternary carbon at the ring junction, deshielded by nitrogen. |
| ~135.0 | C3a | Quaternary carbon at the ring junction, deshielded by sulfur. |
| ~115.0 | C7 | Aromatic C-H, influenced by adjacent S and N atoms. |
| ~95.0 | C5 | Aromatic C-H, strongly shielded by two ortho/para methoxy groups.[4] |
| ~56.0 | 6-OCH₃ | Typical chemical shift for an aromatic methoxy carbon. |
| ~55.5 | 4-OCH₃ | Similar environment to the 6-methoxy carbon. |
Expert Insights: The key to interpreting the ¹³C NMR spectrum lies in the significant upfield shift of the C5 carbon. The powerful electron-donating resonance effects of the methoxy groups at positions 4 and 6 will concentrate electron density at position 5, shielding it heavily and pushing its resonance to a uniquely low chemical shift for an aromatic carbon.[5][6] This feature serves as a powerful diagnostic marker for the 4,6-disubstitution pattern.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and data integrity.
Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for acquiring NMR spectra of the title compound.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying key functional groups within a molecule. The spectrum provides a characteristic "fingerprint" based on molecular vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Medium | Primary Amine (-NH₂) |
| 3080 - 3010 | Aromatic C-H Stretch | Weak | Benzene Ring |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium | Methoxy (-OCH₃) |
| ~1640 | N-H Bend (Scissoring) | Strong | Primary Amine (-NH₂) |
| ~1610, ~1500 | C=C Aromatic Ring Stretch | Medium-Strong | Benzene Ring |
| ~1570 | C=N Stretch | Strong | Thiazole Ring |
| ~1250, ~1050 | Asymmetric & Symmetric C-O Stretch | Strong | Aryl-Alkyl Ether (-O-CH₃) |
Authoritative Interpretation:
-
Primary Amine Confirmation: The presence of a primary amine is unequivocally confirmed by two distinct bands in the 3450-3300 cm⁻¹ region (asymmetric and symmetric N-H stretches) and a strong N-H bending vibration around 1640 cm⁻¹.[7][8] This pattern reliably distinguishes it from secondary or tertiary amines.
-
Aromatic & Ether Groups: Strong absorptions corresponding to the C-O stretching of the aryl-alkyl ether bonds are expected and are highly characteristic.[2] These, combined with the aromatic C=C and C=N stretching bands, form a complex but reproducible pattern in the fingerprint region (1600-1000 cm⁻¹).
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (Mass/Charge) | Predicted Identity | Interpretation |
|---|---|---|
| 210 | [M]⁺ | Molecular Ion: Corresponds to the exact mass of C₉H₁₀N₂O₂S. |
| 195 | [M - CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups. |
| 167 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the ion at m/z 195. |
| 152 | [M - 2(CH₃) - CO]⁺ | Loss of the second methyl radical. |
Expert Insights on Fragmentation: The benzothiazole core is a very stable aromatic system. Under electron ionization (EI), the molecular ion [M]⁺ is expected to be prominent. The primary fragmentation pathway will likely involve the loss of a methyl radical (•CH₃) from one of the methoxy groups, which is a common fragmentation for methoxy-substituted aromatic compounds. Subsequent losses of neutral molecules like carbon monoxide (CO) can also be expected. High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous confirmation of the elemental formula. For C₉H₁₀N₂O₂S, the calculated exact mass is 210.0463 Da. An experimental HRMS value within ±5 ppm of this calculated mass would provide definitive confirmation of the molecular formula.[3]
Experimental Protocol for MS Data Acquisition (ESI-TOF)
Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer is ideal for obtaining accurate mass data.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of protonated molecules, [M+H]⁺.
-
Mass Analysis: Analyze the ions using a TOF mass analyzer, which provides high mass accuracy.
-
Data Calibration: Use an internal or external calibrant to ensure high mass accuracy for the measurement. The expected m/z for the protonated molecule [C₉H₁₁N₂O₂S]⁺ would be 211.0541 .
Conclusion
The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. This guide provides a robust, predictive framework based on established chemical principles and data from analogous structures. The key diagnostic features to look for are:
-
¹H NMR: Two aromatic singlets and two distinct methoxy singlets.
-
¹³C NMR: A highly shielded aromatic carbon (C5) around 95 ppm.
-
IR: A pair of N-H stretching bands (primary amine) and strong C-O ether bands.
-
HRMS: An accurate mass measurement confirming the elemental formula C₉H₁₀N₂O₂S.
By following the outlined protocols and using these interpretive guidelines, researchers can unambiguously confirm the identity and purity of this valuable chemical entity.
References
- 1. jocpr.com [jocpr.com]
- 2. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted 2-Aminobenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzothiazole core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable and diverse pharmacological profile. This technical guide provides an in-depth exploration of the multifaceted biological activities exhibited by substituted 2-aminobenzothiazole derivatives. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering not only a thorough review of the existing literature but also detailed experimental protocols and visual aids to facilitate further investigation and application of this versatile chemical entity.
The 2-Aminobenzothiazole Core: A Gateway to Diverse Bioactivity
The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a cornerstone in the development of therapeutic agents.[1] The introduction of an amino group at the 2-position significantly enhances the molecule's reactivity and potential for functionalization, making 2-aminobenzothiazole a highly valuable synthon in the synthesis of pharmacologically active compounds.[1][2] The ease of substitution on the amino group and the benzene ring allows for the creation of vast libraries of derivatives with a wide spectrum of biological activities.[2] These activities range from targeting malignant cells to combating microbial infections and modulating inflammatory and neurological pathways.[1][3]
The fundamental structure of 2-aminobenzothiazole is depicted below:
Caption: The core chemical structure of 2-aminobenzothiazole.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted 2-aminobenzothiazoles have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][6]
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of 2-aminobenzothiazole derivatives are attributed to their ability to interact with multiple cellular targets:
-
Kinase Inhibition: A significant number of these compounds act as inhibitors of various protein kinases, including tyrosine kinases (e.g., VEGFR-2, EGFR) and serine/threonine kinases (e.g., CDK2, Akt, mTOR).[1][4] By blocking the ATP-binding sites of these enzymes, they disrupt downstream signaling pathways essential for tumor growth and angiogenesis.[1] For instance, certain derivatives have shown potent inhibition of PI3Kγ and PIK3CD/PIK3R1, key components of the PI3K/Akt/mTOR pathway.[1][7]
-
Topoisomerase Inhibition: Some derivatives interfere with the function of DNA topoisomerases, enzymes that are critical for DNA replication and repair. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in cancer cells.[4]
-
Induction of Apoptosis: Many 2-aminobenzothiazole compounds induce programmed cell death by modulating the expression of pro-apoptotic (e.g., caspases, Bcl-2) and anti-apoptotic proteins.[1]
Caption: Anticancer mechanisms of 2-aminobenzothiazoles.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[8][9]
Principle: Viable cells with active mitochondria contain reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the substituted 2-aminobenzothiazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[9]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 2-aminobenzothiazole derivatives is significantly influenced by the nature and position of substituents on both the benzothiazole ring and the 2-amino group. For example, the introduction of piperazine moieties has been shown to enhance anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.[1][7] Furthermore, substitutions on the phenyl ring of the benzothiazole core can modulate the compound's selectivity and potency.
Table 1: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| OMS5 | 4-Nitroaniline at the 2-amino group | A549 (Lung) | 22.13 | [1][7] |
| OMS14 | 1-(4-Nitrophenyl)piperazine at the 2-amino group | MCF-7 (Breast) | 61.03 | [1][7] |
| Compound 23 | 2-Aminobenzothiazole derivative | HT-29 (Colon) | Not specified as IC₅₀, but potent | [4] |
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted 2-aminobenzothiazoles have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[10][11]
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial action of these compounds is often attributed to their ability to interfere with essential microbial processes:
-
Inhibition of Cell Wall Synthesis: Some derivatives may disrupt the synthesis of the bacterial cell wall, leading to cell lysis.
-
Enzyme Inhibition: They can inhibit crucial microbial enzymes involved in metabolic pathways or DNA replication.
-
Membrane Disruption: Certain compounds may alter the permeability of the microbial cell membrane, leading to the leakage of intracellular components.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.[15]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]
Caption: Broth microdilution workflow for MIC determination.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of 2-aminobenzothiazoles is highly dependent on the substituents. For instance, the incorporation of sulfonamide moieties has been shown to enhance antibacterial activity.[16] The nature of the substituent at the 2-amino position also plays a critical role in determining the spectrum and potency of antimicrobial action.[17] Some studies have shown that certain derivatives are more effective against Gram-positive bacteria, while others exhibit broad-spectrum activity.[18]
Anti-inflammatory and Analgesic Activities
Chronic inflammation is a key contributor to various diseases. Substituted 2-aminobenzothiazoles have demonstrated promising anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory disorders and pain.[19][20][21]
Mechanism of Action: Modulating Inflammatory Cascades
The anti-inflammatory effects of these compounds are often linked to their ability to:
-
Inhibit Cyclooxygenase (COX) Enzymes: Some derivatives act as inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[22][23]
-
Reduce Pro-inflammatory Cytokine Production: They can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[24]
-
Inhibit Nitric Oxide (NO) Production: Overproduction of NO is associated with inflammation, and some 2-aminobenzothiazoles can inhibit its synthesis.[25][26]
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-Induced TNF-α Release in Macrophages)
This assay assesses the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[24]
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of inflammatory mediators like TNF-α.
Step-by-Step Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., THP-1) in a 96-well plate.[24]
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.[24]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.
Anticonvulsant Activity: Modulating Neuronal Excitability
Several 2-aminobenzothiazole derivatives have been identified as potential anticonvulsant agents, showing promise for the treatment of epilepsy.[3][27]
Mechanism of Action: Targeting Neuronal Channels and Receptors
The anticonvulsant properties of these compounds are thought to involve:
-
Modulation of Ion Channels: They may interact with voltage-gated sodium or calcium channels, thereby reducing neuronal hyperexcitability.
-
Enhancement of GABAergic Neurotransmission: Some derivatives may enhance the activity of the inhibitory neurotransmitter GABA.[28]
Experimental Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used animal model to identify compounds that can prevent the spread of seizures.[29][30][31]
Principle: An electrical stimulus is applied to the cornea or ears of an animal (typically a mouse or rat), inducing a maximal tonic-clonic seizure. The ability of a compound to prevent the tonic hind limb extension phase of the seizure is indicative of its anticonvulsant activity.
Step-by-Step Methodology:
-
Animal Preparation: Administer the test compound to a group of animals (e.g., mice) via an appropriate route (e.g., intraperitoneal injection). A control group receives the vehicle.
-
Electrical Stimulation: At the time of peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.[30]
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension.
-
Data Analysis: The compound is considered to have anticonvulsant activity if it protects a significant percentage of the animals from the tonic hind limb extension compared to the control group.
Future Perspectives and Conclusion
The substituted 2-aminobenzothiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse range of biological activities, coupled with the synthetic accessibility of these compounds, makes them an attractive area for further research and development. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives through rational drug design and comprehensive SAR studies. The detailed experimental protocols provided in this guide are intended to empower researchers to effectively evaluate the biological potential of novel 2-aminobenzothiazole compounds and contribute to the advancement of new therapies for a multitude of diseases.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. mdpi.com [mdpi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. apec.org [apec.org]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uokerbala.edu.iq [uokerbala.edu.iq]
- 19. asianpubs.org [asianpubs.org]
- 20. sphinxsai.com [sphinxsai.com]
- 21. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 24. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ir.vistas.ac.in [ir.vistas.ac.in]
- 26. researchgate.net [researchgate.net]
- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 28. mdpi.com [mdpi.com]
- 29. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 30. ijpp.com [ijpp.com]
- 31. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
The Therapeutic Landscape of Dimethoxy Benzothiazole Derivatives: A Technical Guide to Unlocking Novel Pharmacological Targets
Abstract
The benzothiazole scaffold, a privileged heterocyclic system in medicinal chemistry, has given rise to a plethora of derivatives with significant therapeutic potential. Among these, dimethoxy benzothiazole derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive exploration of the key therapeutic targets of these molecules, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. By delving into the underlying mechanisms of action, presenting detailed experimental protocols, and summarizing critical structure-activity relationship data, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to accelerate the discovery and development of next-generation therapeutics based on the dimethoxy benzothiazole core.
Introduction: The Dimethoxy Benzothiazole Scaffold - A Privileged Motif in Drug Discovery
The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, represents a cornerstone in the design of bioactive molecules. Its rigid, planar structure and the presence of heteroatoms facilitate diverse, high-affinity interactions with a wide array of biological macromolecules. The introduction of dimethoxy substituents onto the benzothiazole core or its appended phenyl rings profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications have been instrumental in unlocking potent and selective activities against a range of therapeutic targets.
This guide will navigate the intricate landscape of dimethoxy benzothiazole pharmacology, dissecting the molecular pathways and cellular processes modulated by these versatile compounds. We will explore their established and emerging roles as anticancer, antimicrobial, and neuroprotective agents, providing a robust framework for future research and development endeavors.
Anticancer Therapeutic Targets: Disrupting the Machinery of Malignancy
Dimethoxy benzothiazole derivatives have demonstrated significant promise as anticancer agents, exhibiting potent activity against a variety of human cancer cell lines, including those of the breast, colon, lung, and prostate.[1][2][3][4] Their mechanisms of action are multifaceted, often involving the modulation of critical cellular processes such as proliferation, apoptosis, and cell cycle progression. Several key molecular targets have been identified, which are detailed below.
Microtubule Dynamics: Targeting the Cytoskeleton for Mitotic Catastrophe
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[1] Certain dimethoxy benzothiazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to mitotic arrest in the G2/M phase and subsequent apoptosis.[5]
These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, apoptotic cell death. The 2-(3,4,5-trimethoxyphenyl) moiety is a common feature in many potent benzothiazole-based tubulin inhibitors.
Caption: Mechanism of microtubule disruption by dimethoxy benzothiazole derivatives.
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
96-well, black, clear-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 2x tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol. Keep on ice.
-
Prepare a 10x stock of the dimethoxy benzothiazole derivative in an appropriate solvent (e.g., DMSO), and then dilute to 2x in General Tubulin Buffer.
-
Prepare 2x stocks of positive (e.g., Paclitaxel) and negative (e.g., Nocodazole) controls.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a pre-chilled 96-well plate on ice, add 50 µL of the 2x tubulin stock solution to each well.
-
Add 50 µL of the 2x test compound, control, or vehicle to the respective wells.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em 360/450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence).
-
Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.[1][6][7]
-
Cytochrome P450 1A1 (CYP1A1): A Double-Edged Sword in Cancer Therapy
CYP1A1 is an enzyme involved in the metabolism of xenobiotics, including pro-carcinogens. Some 2-(4-aminophenyl)benzothiazole derivatives are potent aryl hydrocarbon receptor (AhR) agonists, leading to the induction of CYP1A1.[2]
Upon binding to the AhR, these benzothiazole derivatives induce the expression of CYP1A1. The enzyme then metabolizes the benzothiazole, generating reactive electrophilic species. These species can form covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells.[2] Interestingly, this mechanism provides a high degree of selectivity for tumors that express high levels of CYP1A1.
The Ethoxyresorufin-O-deethylase (EROD) assay is a sensitive method to measure CYP1A1 activity.[4][8][9][10][11]
Materials:
-
H4IIE rat hepatoma cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
7-Ethoxyresorufin
-
Resorufin (for standard curve)
-
96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed H4IIE cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the dimethoxy benzothiazole derivative for a specified period (e.g., 24-72 hours). Include a vehicle control and a positive control (e.g., TCDD).
-
-
EROD Reaction:
-
Remove the treatment medium and wash the cells with PBS.
-
Add a reaction mixture containing 7-ethoxyresorufin to each well.
-
Incubate at 37°C for a defined time (e.g., 15-60 minutes).
-
-
Measurement:
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the fluorescence of the product, resorufin (Ex/Em ~530/590 nm).
-
-
Data Analysis:
-
Generate a resorufin standard curve to quantify the amount of product formed.
-
Calculate the EROD activity (pmol resorufin/min/mg protein).
-
Determine the EC50 value for CYP1A1 induction.
-
Kinase Signaling Pathways: Intercepting Pro-Survival Signals
Receptor tyrosine kinases (RTKs) and their downstream signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways, are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.[12] Certain benzothiazole derivatives have been shown to inhibit key kinases in these pathways.
Some dimethoxy benzothiazole derivatives have been found to inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR).[12] By blocking EGFR autophosphorylation, these compounds prevent the activation of downstream signaling cascades, including the PI3K/Akt/mTOR and JAK/STAT pathways. This leads to a reduction in cell proliferation and the induction of apoptosis.
Caption: Inhibition of EGFR signaling by dimethoxy benzothiazole derivatives.
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.[12][13][14][15][16]
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase assay buffer
-
ATP
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the dimethoxy benzothiazole derivative in kinase assay buffer.
-
In a 96-well plate, add the test compound, a positive control inhibitor (e.g., Gefitinib), and a vehicle control.
-
Add the EGFR enzyme to all wells except the "no enzyme" control.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
NRH:Quinone Oxidoreductase 2 (NQO2): A Target for Modulating Oxidative Stress
NQO2 is a flavoprotein that can reduce quinones to hydroquinones, a process that can lead to the generation of reactive oxygen species (ROS).[17][18][19] Inhibitors of NQO2 have potential applications in cancer therapy and in mitigating oxidative damage in neuroinflammation.[17][18][19] Several dimethoxy benzothiazole derivatives, designed as resveratrol analogues, have been identified as potent NQO2 inhibitors.[17][18][19]
This spectrophotometric assay measures the reduction of a chromogenic substrate by NQO2.[18][19]
Materials:
-
Recombinant human NQO2
-
Phosphate buffer (50 mM, pH 7.4)
-
NRH (dihydronicotinamide riboside) as the co-substrate
-
DCPIP (2,6-dichlorophenolindophenol) as the electron acceptor
-
96-well plates
-
Spectrophotometer
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the dimethoxy benzothiazole derivative in phosphate buffer.
-
In a 96-well plate, add the test compound, a positive control inhibitor (e.g., resveratrol), and a vehicle control.
-
Add the NQO2 enzyme to each well.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a mixture of NRH and DCPIP.
-
Immediately measure the decrease in absorbance at 600 nm over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value from the dose-response curve.
-
Table 1: Anticancer Activity of Representative Dimethoxy Benzothiazole Derivatives
| Compound ID | Substitution Pattern | Target | Cancer Cell Line | IC50 (nM) | Reference |
| PMX 610 | 2-(3,4-dimethoxyphenyl)-5-fluoro | Tubulin | Various | < 0.1 | [3] |
| CJM-126 analog | 2-(4-aminophenyl) with F at C5 | CYP1A1 | Breast (MCF-7) | Potent (nanomolar) | [2] |
| Compound 49 | 2-(3',4',5'-trimethoxyphenyl)-6-acetamido | NQO2 | - | 31 | [17][18][19] |
| Compound 40 | 2-(3',4',5'-trimethoxyphenyl)-6-methoxy | NQO2 | - | 51 | [17][18][19] |
| Compound 12a | 2-(substituted)-N-(3,4,5-trimethoxyphenyl) | Tubulin | Prostate (PC3) | 2040 | [4] |
Antimicrobial Therapeutic Targets: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Dimethoxy benzothiazole derivatives have shown promising activity against a range of bacteria and fungi.[20][21][22][23][24]
Dihydropteroate Synthase (DHPS): A Key Enzyme in Folate Biosynthesis
DHPS is a crucial enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids.[3][20] Sulfonamide drugs act as competitive inhibitors of DHPS. Benzothiazole derivatives incorporating a sulfonamide moiety have been developed as potent DHPS inhibitors.[3][20]
These sulfonamide-containing dimethoxy benzothiazole derivatives mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA). They bind to the PABA-binding site of the enzyme, thereby preventing the synthesis of dihydropteroate, a precursor of folic acid. This disruption of the folate pathway leads to bacteriostatic or bactericidal effects.[3][20]
This is a coupled enzymatic assay that measures the activity of DHPS by monitoring the consumption of a cofactor in a subsequent reaction.[25][26][27][28][29][30][31]
Materials:
-
Recombinant DHPS
-
Recombinant Dihydrofolate Reductase (DHFR)
-
p-Aminobenzoic acid (PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
96-well UV-transparent plates
-
UV-Vis spectrophotometer
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the sulfonamide-benzothiazole derivative.
-
In a 96-well plate, add the test compound, a positive control (e.g., sulfamethoxazole), and a vehicle control.
-
Add DHPS, DHFR, PABA, and NADPH to each well.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding DHPP.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH by DHFR, which is coupled to the production of dihydropteroate by DHPS.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Table 2: Antimicrobial Activity of Representative Dimethoxy Benzothiazole Derivatives
| Compound ID | Target | Organism | MIC (µg/mL) | Reference |
| Compound 16b | DHPS | S. aureus | 7.85 (IC50) | [3][20] |
| Compound 16c | DHPS | S. aureus | 0.025 (mM) | [3][20] |
| Compound 43a/b | Dihydroorotase | S. aureus, E. coli | - (potent) | [24] |
Neuroprotective Therapeutic Targets: Addressing the Challenges of Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function.[19][32][33][34][35][36] Dimethoxy benzothiazole derivatives have emerged as promising candidates for the development of multi-target-directed ligands (MTDLs) for the treatment of these complex disorders.[32][33][34][35][36]
Multi-Target-Directed Ligands for Alzheimer's Disease
The pathology of AD is multifactorial, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and oxidative stress. MTDLs aim to simultaneously modulate multiple targets involved in the disease cascade.
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which can improve cognitive function.[32][33][34][35][36]
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can reduce oxidative stress and may also modulate the processing of amyloid precursor protein (APP).[32][33][34][36]
-
Aβ Aggregation: Some benzothiazole derivatives can inhibit the aggregation of Aβ peptides into neurotoxic plaques.[33][35]
-
Histamine H3 Receptor (H3R): Antagonism of H3R can enhance the release of multiple neurotransmitters, including acetylcholine and histamine, with potential pro-cognitive effects.[32][34]
Caption: Multi-target approach of dimethoxy benzothiazole derivatives in Alzheimer's disease.
Table 3: Neuroprotective Activity of a Representative Dimethoxy Benzothiazole Derivative
| Compound ID | Target(s) | Activity | Reference |
| Compound 3s | H3R, AChE, BuChE, MAO-B | Ki (H3R) = 0.036 µM; IC50 (AChE) = 6.7 µM; IC50 (BuChE) = 2.35 µM; IC50 (MAO-B) = 1.6 µM | [32][34] |
Synthesis Strategies: Building the Dimethoxy Benzothiazole Core
A common and effective method for the synthesis of 2-substituted benzothiazoles is the Jacobson cyclization of thiobenzanilides.[19][20][37][38][39] This involves the potassium ferricyanide-mediated radical cyclization of an N-arylthioamide in a basic medium.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 5. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. rsc.org [rsc.org]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.manchester.ac.uk [research.manchester.ac.uk]
- 21. jchr.org [jchr.org]
- 22. researchgate.net [researchgate.net]
- 23. benthamdirect.com [benthamdirect.com]
- 24. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. tandfonline.com [tandfonline.com]
- 33. ijprems.com [ijprems.com]
- 34. researchgate.net [researchgate.net]
- 35. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 38. researchgate.net [researchgate.net]
- 39. Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Benzothiazole Analogs
Abstract
The benzothiazole scaffold, a bicyclic heterocyclic system composed of a fused benzene and thiazole ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as privileged structures in the quest for novel therapeutic agents.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel benzothiazole analogs. We will explore the foundational principles of their design, delve into diverse and robust synthetic methodologies, and outline the critical steps for their biological evaluation. This guide emphasizes the causality behind experimental choices, offering field-proven insights to empower the rational design and efficient synthesis of next-generation benzothiazole-based therapeutics.
The Enduring Significance of the Benzothiazole Core in Medicinal Chemistry
The benzothiazole nucleus is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, underscoring its evolutionary and synthetic accessibility.[4][5] This scaffold's unique electronic properties and rigid, planar structure provide an ideal framework for molecular recognition, enabling interactions with a wide array of biological targets.[3] Consequently, benzothiazole derivatives have been extensively investigated and have shown a wide spectrum of biological activities, including but not limited to:
-
Anticancer: Many benzothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines through diverse mechanisms of action.[6][7][8]
-
Antimicrobial: The benzothiazole scaffold is a key component in compounds exhibiting significant activity against a range of bacteria and fungi.[9][10][11]
-
Anti-inflammatory: Derivatives have been developed as effective anti-inflammatory agents.[5][12]
-
Antiviral, Anticonvulsant, and Antidiabetic: The versatility of the benzothiazole core has led to the discovery of analogs with these and other important therapeutic properties.[4][9][13]
The clinical success of drugs like Riluzole, used in the management of amyotrophic lateral sclerosis (ALS), further highlights the therapeutic potential inherent in this heterocyclic system.[8] The continued exploration of this scaffold is a vibrant and highly active area of research, promising the development of more effective and less toxic therapeutic agents.[4][5]
Rational Design and Structure-Activity Relationship (SAR) Insights
The biological activity of benzothiazole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring.[2][14][15] A thorough understanding of Structure-Activity Relationships (SAR) is paramount for the rational design of novel analogs with enhanced potency and selectivity.
Key Positions for Substitution:
Extensive research has identified the C-2 and C-6 positions of the benzothiazole ring as critical for modulating pharmacological effects.[2][3]
-
C-2 Position: This is a primary site for chemical modification and a key determinant of biological activity. The introduction of various moieties at this position can significantly influence the compound's interaction with its biological target.[2] For instance, the nature of the substituent at C-2 can dictate whether the compound exhibits anticancer, antimicrobial, or anti-inflammatory properties.
-
C-6 Position: Modifications at the C-6 position often influence physicochemical properties such as solubility and metabolic stability, which are crucial for bioavailability and in vivo efficacy.[2]
A systematic exploration of substitutions at these and other positions allows for the fine-tuning of a compound's pharmacological profile.
Synthetic Strategies for Benzothiazole Analogs: A Methodological Overview
The synthesis of the benzothiazole core and its derivatives can be achieved through a variety of established and modern synthetic routes. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and considerations for yield and purity.
The Cornerstone of Benzothiazole Synthesis: Condensation of 2-Aminothiophenol
The most prevalent and versatile method for constructing the benzothiazole nucleus involves the condensation of 2-aminothiophenol with various electrophilic partners.[16][17] This approach offers a direct and efficient route to a wide range of 2-substituted benzothiazoles.
General Reaction Scheme:
Caption: General synthetic route to 2-substituted benzothiazoles.
Detailed Protocols for Key Condensation Reactions:
Protocol 3.1.1: Synthesis from 2-Aminothiophenol and Aldehydes
This is a widely used method due to the commercial availability of a vast array of aldehydes.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., H₂O₂/HCl) to facilitate the cyclization and oxidation steps.[18]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the 2-substituted benzothiazole.
Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group of 2-aminothiophenol. The subsequent cyclization and oxidation (often air oxidation is sufficient, but can be accelerated) lead to the aromatic benzothiazole ring.
Protocol 3.1.2: Synthesis from 2-Aminothiophenol and Carboxylic Acids
This method is suitable for preparing 2-alkyl or 2-aryl benzothiazoles.
-
Reaction Setup: Combine 2-aminothiophenol (1.0 eq) and the carboxylic acid (1.1 eq) in a high-boiling solvent or in the presence of a dehydrating agent like polyphosphoric acid (PPA).
-
Reaction Conditions: Heat the mixture at a high temperature (typically >150 °C) for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water or an ice-cold base solution (e.g., sodium bicarbonate) to neutralize the acid. The precipitated solid is collected by filtration, washed, and purified by recrystallization.
Causality: The high temperature and acidic conditions promote the condensation between the amino group and the carboxylic acid to form an amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzothiazole ring.
Modern and Green Synthetic Approaches
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies.
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for many benzothiazole syntheses.[19]
-
Catalyst-Free and Solvent-Free Reactions: Several protocols have been developed that proceed under solvent-free conditions or with the use of recyclable, heterogeneous catalysts, aligning with the principles of green chemistry.[16][20]
-
One-Pot Multi-Component Reactions: These elegant strategies involve the combination of three or more reactants in a single reaction vessel to generate complex benzothiazole derivatives, improving atom economy and reducing waste.[21]
Structural Characterization and Purity Assessment
The unambiguous confirmation of the structure and purity of newly synthesized benzothiazole analogs is a critical step before biological evaluation. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Information Obtained |
| FT-IR Spectroscopy | Presence of characteristic functional groups (e.g., C=N, C-S, aromatic C-H). |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, including the number and connectivity of protons and carbons. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, confirming the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification of the final compound. |
Biological Evaluation of Novel Benzothiazole Analogs
The ultimate goal of synthesizing new benzothiazole derivatives is to identify compounds with potent and selective biological activity. A tiered screening approach is typically employed.
Caption: Workflow for the biological evaluation of novel compounds.
In Vitro Screening
The initial evaluation is performed using in vitro assays to assess the compound's activity against a specific biological target or in a cellular context.[22][23][24]
-
Enzyme Inhibition Assays: For targets such as kinases or other enzymes, assays are conducted to determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC₅₀).
-
Antiproliferative Assays: To evaluate anticancer activity, cell viability assays (e.g., MTT, SRB) are performed on various cancer cell lines to determine the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀).[6]
-
Antimicrobial Assays: The minimum inhibitory concentration (MIC) is determined against a panel of bacterial and fungal strains to assess antimicrobial efficacy.[25]
In Vivo Studies
Promising candidates from in vitro screening are advanced to in vivo studies using animal models to evaluate their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicity. These studies are essential for determining the therapeutic potential and safety profile of a new drug candidate.
Future Perspectives and Conclusion
The benzothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[26][27] Future efforts will likely focus on the development of more selective and potent analogs through the use of computational modeling and high-throughput screening. The exploration of novel synthetic methodologies, particularly those aligned with green chemistry principles, will also be crucial for the sustainable production of these valuable compounds. This guide has provided a comprehensive framework for the discovery and synthesis of novel benzothiazole analogs, from rational design to biological evaluation. By understanding the underlying principles and methodologies, researchers can more effectively navigate the path toward the development of innovative and impactful therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. jchemrev.com [jchemrev.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. flore.unifi.it [flore.unifi.it]
- 9. jchemrev.com [jchemrev.com]
- 10. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijper.org [ijper.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 17. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pharmacyjournal.in [pharmacyjournal.in]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A [pubs.rsc.org]
- 22. Biological evaluation of benzothiazoles obtained by microwave-green synthesis. | Semantic Scholar [semanticscholar.org]
- 23. scielo.br [scielo.br]
- 24. mdpi.com [mdpi.com]
- 25. jchr.org [jchr.org]
- 26. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. jddtonline.info [jddtonline.info]
A Comprehensive Technical Guide to 4,6-Dimethoxy-1,3-benzothiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
This guide provides an in-depth exploration of 4,6-Dimethoxy-1,3-benzothiazol-2-amine, a heterocyclic compound belonging to the pharmacologically significant benzothiazole family. Intended for researchers, medicinal chemists, and drug development professionals, this document details the compound's chemical identity, a robust synthetic pathway, characterization methodologies, and its potential applications based on the extensive bioactivity of the 2-aminobenzothiazole scaffold. While this specific isomer is a niche research chemical, this guide serves as a foundational resource for its synthesis and evaluation.
Chemical Identity and Physicochemical Properties
This compound is a substituted aminobenzothiazole. The benzothiazole core is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2][3] The placement of methoxy groups at the 4 and 6 positions can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65948-18-7 | [4][5][6] |
| Molecular Formula | C₉H₁₀N₂O₂S | [6] |
| Molecular Weight | 210.25 g/mol | Calculated |
| Canonical SMILES | COC1=CC2=C(C=C1)SC(=N2)N | Inferred |
| Physical State | Solid (Predicted) | N/A |
| Solubility | Soluble in DMSO, Methanol, Chloroform (Predicted) | N/A |
Commercial Availability
As a specialized research chemical, this compound is not as widely stocked as common reagents. It is primarily available from suppliers specializing in screening compounds and building blocks for chemical synthesis. Researchers should verify purity and availability from the vendors listed below.
Table 2: Potential Suppliers of this compound (CAS 65948-18-7)
| Supplier | Location | Notes |
| Combi-Blocks | San Diego, USA | Provider of combinatorial building blocks for drug discovery.[7] |
| Chemical-Suppliers.com | Online Database | Lists the compound but notes no current known manufacturers.[4] |
| Guidechem | Online Database | Lists the CAS number among other related chemicals.[5] |
| Molbase | Online Database | Lists the compound and indicates potential suppliers.[7] |
Synthesis and Purification Protocol
While specific literature detailing the synthesis of the 4,6-dimethoxy isomer is sparse, a reliable pathway can be designed based on well-established methods for producing 2-aminobenzothiazoles.[8] The most logical approach is the oxidative cyclization of a thiourea derivative, starting from the commercially available 3,5-dimethoxyaniline. This method is often referred to as the Hugerschoff synthesis.
Principle of Synthesis
The synthesis involves two main steps:
-
Formation of the Thiourea Intermediate: 3,5-dimethoxyaniline is reacted with a thiocyanate salt (e.g., sodium or ammonium thiocyanate) in an acidic medium to form N-(3,5-dimethoxyphenyl)thiourea.
-
Oxidative Cyclization: The thiourea intermediate is then cyclized using an oxidizing agent, typically bromine in an inert solvent like chloroform or acetic acid. The bromine facilitates an electrophilic substitution on the aromatic ring followed by an intramolecular cyclization to form the benzothiazole ring system.
Detailed Step-by-Step Methodology
Step 1: Synthesis of 1-(3,5-dimethoxyphenyl)thiourea
-
To a 250 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add 3,5-dimethoxyaniline (10.0 g, 0.065 mol).
-
Add concentrated hydrochloric acid (7 mL) and water (50 mL). Stir the mixture until the aniline salt fully dissolves.
-
Add sodium thiocyanate (6.3 g, 0.078 mol) to the solution.
-
Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Cool the mixture in an ice bath. The product will precipitate as a solid.
-
Filter the solid precipitate, wash thoroughly with cold water to remove any unreacted thiocyanate salts, and dry under vacuum. The expected product is a white or off-white solid.
Step 2: Oxidative Cyclization to this compound
-
Suspend the dried 1-(3,5-dimethoxyphenyl)thiourea (10.0 g, 0.047 mol) in 100 mL of chloroform or glacial acetic acid in a 250 mL flask placed in an ice-water bath.
-
In a separate dropping funnel, prepare a solution of bromine (2.5 mL, 0.048 mol) in 20 mL of the same solvent (chloroform or acetic acid).
-
Add the bromine solution dropwise to the stirred thiourea suspension over 30-45 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic and releases HBr gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.
-
The product hydrobromide salt will precipitate. Filter the solid and wash with a small amount of cold chloroform.
-
To obtain the free base, suspend the salt in water and neutralize by slowly adding a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is ~8-9.
-
Filter the resulting solid, wash extensively with water, and dry under vacuum to yield the crude this compound.
Purification
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid. Purity should be assessed by TLC and melting point determination.
Caption: General workflow for synthesis and verification of the target compound.
Structural Characterization
Confirmation of the synthesized product's identity and purity is critical. A combination of spectroscopic methods should be employed.[9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the amine protons. The aromatic protons at positions 5 and 7 should appear as doublets due to meta-coupling. The two methoxy groups (-OCH₃) will likely appear as sharp singlets around 3.8-4.0 ppm. The amine (-NH₂) protons will present as a broad singlet, the chemical shift of which is concentration-dependent.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals corresponding to the molecular structure. Key signals include the C2 carbon of the thiazole ring (highly deshielded, ~165-170 ppm), four aromatic carbons attached to protons, two aromatic carbons attached to methoxy groups, and the two methoxy carbons (~55-60 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands. Key peaks include N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), and prominent C-O stretching from the methoxy groups (~1050-1250 cm⁻¹).
-
MS (Mass Spectrometry): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight. The mass spectrum will show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to m/z 210.25.
Potential Applications and Biological Activity
While specific biological studies on this compound are not widely published, the 2-aminobenzothiazole scaffold is a cornerstone in drug discovery, exhibiting a broad spectrum of activities.[2][3][10] Therefore, this compound is a prime candidate for screening in various therapeutic areas.
-
Anticancer Activity: Many benzothiazole derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival, such as the AKT and ERK pathways.[1] They have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][11] The methoxy substituents can enhance activity; for example, the introduction of a methoxy group has been shown to improve antibacterial activity in some derivatives.[8]
-
Anti-inflammatory Activity: The benzothiazole nucleus is present in compounds with significant anti-inflammatory properties.[10] These effects are often mediated by the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[1]
-
Neuroprotective Properties: Certain benzothiazole derivatives, such as Riluzole and the JNK inhibitor AS601245, have demonstrated significant neuroprotective effects, making this class of compounds interesting for research into neurodegenerative diseases and ischemic insults.[10][12]
-
Antimicrobial and Antifungal Activity: The scaffold has been extensively explored for developing new antimicrobial and antifungal agents, with various substitutions modulating the spectrum of activity.[13][14]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To evaluate the potential anticancer activity of this compound, the MTT assay is a standard, reliable colorimetric method for assessing cell viability.
Principle
This assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at ~570 nm.
Step-by-Step Methodology
-
Cell Culture: Culture a human cancer cell line (e.g., A549 - lung carcinoma, or MCF-7 - breast adenocarcinoma) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound (10 mM in DMSO). Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with 100 µL of the media containing the different compound concentrations. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: A standard workflow for the MTT cell viability assay.
Conclusion and Future Outlook
This compound is a structurally interesting member of a pharmacologically vital class of compounds. While direct biological data for this isomer is limited, its scaffold suggests significant potential as a candidate for anticancer, anti-inflammatory, and neuroprotective screening programs. This guide provides a comprehensive framework for its synthesis, characterization, and initial biological evaluation. Future research should focus on executing these protocols to generate empirical data, elucidating the specific biological targets and mechanisms of action, and exploring its structure-activity relationship in comparison to other substituted benzothiazoles.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 65948-18-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Page loading... [guidechem.com]
- 6. This compound [chemicalbook.com]
- 7. molbase.com [molbase.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 11. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. facm.ucl.ac.be [facm.ucl.ac.be]
A Senior Application Scientist's Guide to the Synthetic Routes of 2-Aminobenzothiazole
Introduction: The Versatility and Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of compounds with significant applications in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-tumor, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] The unique electronic and structural features of this bicyclic system, arising from the fusion of a benzene ring with a thiazole ring, render it a versatile building block for the synthesis of more complex molecules. This guide provides an in-depth review of the primary synthetic routes to 2-aminobenzothiazole, offering insights into the mechanistic underpinnings and practical experimental protocols for each methodology. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these synthetic strategies, enabling informed decisions in their own research endeavors.
Core Synthetic Strategies: A Mechanistic and Practical Overview
The synthesis of 2-aminobenzothiazoles can be broadly categorized into three primary approaches, each with its own set of advantages and limitations. This guide will delve into the intricacies of:
-
The Hugershoff Reaction: A classic method involving the intramolecular cyclization of N-arylthioureas.
-
Oxidative Cyclization of Arylthioureas: A direct and efficient approach utilizing various oxidizing agents.
-
Synthesis from 2-Aminothiophenol: A convergent strategy that builds the thiazole ring onto a pre-existing aminothiophenol core.
The following sections will provide a detailed exploration of each of these synthetic pathways.
The Hugershoff Reaction: A Foundation in Benzothiazole Synthesis
The Hugershoff reaction, first described in the early 20th century, remains a cornerstone for the synthesis of 2-aminobenzothiazoles.[4] The reaction proceeds via the intramolecular electrophilic cyclization of an N-arylthiourea, typically facilitated by an electrophilic halogen source such as bromine.[4][5][6]
Mechanistic Insights
The commonly accepted mechanism for the Hugershoff reaction involves the initial activation of the thiourea sulfur atom by an electrophile (e.g., Br+ from Br2).[5] This generates a highly electrophilic sulfenyl halide intermediate. Subsequent intramolecular electrophilic attack of this intermediate on the electron-rich ortho-position of the aryl ring leads to the formation of a spirocyclic intermediate. Aromatization through the loss of a proton and hydrogen halide yields the final 2-aminobenzothiazole product.
Caption: The reaction mechanism of the Hugershoff synthesis of 2-aminobenzothiazole.
Experimental Protocol: Synthesis of 2-Aminobenzothiazole via the Hugershoff Reaction
The following protocol is a representative example of the Hugershoff reaction.
Step 1: Preparation of N-Phenylthiourea
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (0.1 mol) in a suitable solvent such as ethanol.
-
Add ammonium thiocyanate (0.1 mol) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated N-phenylthiourea by filtration, wash with cold water, and dry.
Step 2: Cyclization to 2-Aminobenzothiazole
-
Dissolve the dried N-phenylthiourea (0.05 mol) in a suitable solvent like chloroform or glacial acetic acid in a flask cooled in an ice bath.[7]
-
Slowly add a solution of bromine (0.05 mol) in the same solvent dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.
-
The reaction mixture can then be neutralized, for instance with a solution of sodium bisulfite followed by ammonia, to precipitate the product.
-
Filter the crude 2-aminobenzothiazole, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Data Summary
| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Substituted Anilines | Bromine in Acetic Acid | Ethanol/Acetic Acid | 1 hour (reflux) | 63-85 | [3] |
| N-Arylthioureas | Bromine | Chloroform | Not specified | Not specified | [7] |
| N-Acyl, N'-phenyl-thioureas | Bromine | Acetic Acid | Overnight | 38 | [8] |
Oxidative Cyclization of Arylthioureas: A Direct and Efficient Approach
A more direct variation of the classical approach involves the one-pot synthesis and oxidative cyclization of arylthioureas. This method often utilizes a pre-formed or in-situ generated arylthiourea which is then cyclized using an oxidizing agent.
Mechanistic Considerations
The mechanism of oxidative cyclization is similar to the Hugershoff reaction, where the key step is the electrophilic attack of an activated sulfur species onto the aromatic ring. Various oxidizing systems can be employed, including halogens, hydrogen peroxide, and metal catalysts.[1][9][10] In metal-catalyzed versions, the mechanism may involve an oxidative addition of the C-H bond to the metal center, followed by reductive elimination to form the C-S bond.[9][11]
Caption: General workflow for the one-pot oxidative cyclization of arylthioureas.
Experimental Protocol: One-Pot Synthesis of 2-Aminobenzothiazole Derivatives
The following protocol describes a general one-pot procedure for the synthesis of 2-aminobenzothiazole derivatives.[3]
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve equimolar quantities of the substituted aniline (0.02 mol) and ammonium thiocyanate (0.02 mol) in ethanol containing a catalytic amount of concentrated hydrochloric acid (2 mL).
Step 2: Oxidation and Cyclization
-
To this solution, add bromine in glacial acetic acid (0.05 mol) dropwise.
-
Reflux the reaction mixture for 1 hour.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice-water bath to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from rectified spirit to obtain the pure 2-aminobenzothiazole derivative.
Data Summary
| Starting Material | Oxidizing System | Solvent | Temperature | Yield (%) | Reference |
| p-Chlorophenylthiourea | HBr (catalytic) / H2SO4 | Sulfuric Acid | 45-70 °C | 92 | [12] |
| Cyclohexanones and Thioureas | I2 (catalytic) / O2 | DMSO | 75 °C | up to 84 | [10] |
| N-Arylthioureas | Pd(PPh3)4 / MnO2 / O2 | Acetonitrile | 80 °C | Not specified | [9][11] |
| Isothiocyanatobenzenes and Amines | I2 (catalytic) / O2 | Chlorobenzene | 120 °C | Moderate to Excellent | [13] |
Synthesis from 2-Aminothiophenol: A Convergent Approach
Synthesizing 2-aminobenzothiazoles from 2-aminothiophenol offers a convergent and often high-yielding route. This strategy involves the condensation of 2-aminothiophenol with a one-carbon electrophile, such as cyanogen bromide, isothiocyanates, or carboxylic acid derivatives, to construct the thiazole ring.[1][14][15]
Mechanistic Pathway
The reaction of 2-aminothiophenol with an electrophile like cyanogen bromide proceeds through a nucleophilic attack of the thiol group on the electrophilic carbon, followed by an intramolecular cyclization via nucleophilic attack of the amino group. Subsequent elimination of a leaving group (e.g., HBr) leads to the formation of the aromatic 2-aminobenzothiazole.
Caption: The reaction mechanism for the synthesis of 2-aminobenzothiazole from 2-aminothiophenol.
Experimental Protocol: Synthesis from 2-Aminothiophenol and Cyanogen Bromide
Step 1: Reaction Setup
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, place a solution of 2-aminothiophenol in a suitable solvent like diethyl ether or tetrahydrofuran.
-
Cool the flask in an ice-salt bath.
Step 2: Addition of Cyanogen Bromide
-
Slowly add a solution of cyanogen bromide in the same solvent to the cooled solution of 2-aminothiophenol with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
Step 3: Work-up and Isolation
-
The precipitated product (often the hydrobromide salt) is collected by filtration.
-
The free base can be obtained by treating the salt with a base, such as aqueous ammonia or sodium carbonate solution.
-
The resulting 2-aminobenzothiazole is then filtered, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Data Summary
| Co-reactant | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| Aromatic Aldehydes | SnP2O7 | Not specified | 8-35 min | 87-95 | [15] |
| Chloroacetyl chloride | Microwave irradiation | Acetic Acid | 10 min | High | [15] |
| Fatty Acids | P4S10 / Microwave | Solvent-free | 3-4 min | High | [15] |
| Aldehydes | Cu(II)-containing nano-silica | Not specified | 15-90 min | 87-98 | [14] |
Conclusion
The synthesis of 2-aminobenzothiazole and its derivatives can be achieved through several robust and versatile methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns on the benzothiazole core, and scalability of the reaction. The classical Hugershoff reaction provides a reliable, albeit sometimes harsh, method. The direct oxidative cyclization of arylthioureas offers a more streamlined approach, with modern variations employing milder and more environmentally friendly catalytic systems. Finally, the convergent synthesis from 2-aminothiophenol is an excellent strategy for accessing a wide range of derivatives with high efficiency. A thorough understanding of the mechanisms and practical considerations of these synthetic routes is paramount for the successful design and execution of synthetic campaigns targeting this important class of heterocyclic compounds.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]
- 10. Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas [organic-chemistry.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 13. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of Substituted 2-Aminobenzothiazoles: From Classic Reactions to Modern Catalytic Systems
An Application Note for Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of this bicyclic heterocycle exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4] This wide-ranging utility necessitates robust, efficient, and versatile synthetic methods.
This application note provides a comprehensive guide to the synthesis of substituted 2-aminobenzothiazoles. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of key transformations, offers practical insights gleaned from extensive application, and presents detailed, validated protocols. We will explore both classical and contemporary methodologies, providing researchers with the necessary tools to select and optimize the synthetic route best suited for their specific target molecules.
I. Strategic Overview of Synthetic Pathways
The construction of the 2-aminobenzothiazole core primarily involves the formation of a crucial C-S and C-N bond, cyclizing a substituted aniline derivative. The choice of starting material and reaction strategy dictates the efficiency, substrate scope, and environmental impact of the synthesis. The most prominent strategies are outlined below.
-
The Hugerschoff Reaction (From Anilines and Thiocyanate): This is the classical and perhaps most direct method, involving the reaction of a substituted aniline with a thiocyanate salt (e.g., KSCN or NH₄SCN) in the presence of an oxidant, typically bromine in acetic acid.[1][5] The reaction proceeds via an in situ generated arylthiourea intermediate, which then undergoes oxidative cyclization.[6] While effective, this method's utility can be limited by the regioselectivity of thiocyanation on the aniline ring and the use of hazardous reagents like liquid bromine.[1]
-
Intramolecular Cyclization of Arylthioureas: This strategy offers greater control by pre-forming the N-arylthiourea intermediate. The subsequent step is an intramolecular oxidative cyclization to form the benzothiazole ring. This C-S bond formation can be promoted by various transition-metal catalysts (e.g., Ru(III), Pd(II), Ni(II)) or metal-free oxidizing systems.[7] This approach is foundational to many modern synthetic developments.
-
Condensation with 2-Aminothiophenols: For syntheses where the corresponding 2-aminothiophenol is readily available, it can be condensed with various electrophiles like isothiocyanates or cyanogen bromide to yield the target 2-aminobenzothiazole.[8][9] This method is particularly powerful for creating diverse libraries of compounds in a convergent manner.
II. Comparative Analysis of Key Synthetic Protocols
The choice of synthetic protocol depends on factors such as substrate availability, desired scale, tolerance of functional groups, and commitment to "green chemistry" principles. Recent advancements have focused on replacing hazardous oxidants and employing catalytic systems to improve efficiency and sustainability.[10][11]
| Method | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages | Yields |
| Classic Hugerschoff | Substituted Aniline, KSCN/NH₄SCN | Br₂ in Acetic Acid | 0-10 °C | Readily available starting materials, one-pot.[5][10] | Use of hazardous Br₂, potential for side reactions (para-thiocyanation).[1] | 60-85%[12] |
| Metal-Catalyzed Cyclization | N-Arylthiourea | RuCl₃, Pd(OAc)₂, Ni(acac)₂ | 80-120 °C, Organic Solvent | High efficiency, broad substrate scope.[7][13] | Requires pre-synthesis of thiourea, expensive/toxic metal catalysts.[14] | 70-95%[7] |
| Iodine-Catalyzed Cascade | Arylisothiocyanate, Amine | I₂, O₂ (as oxidant) | 120 °C, Chlorobenzene | Metal-free, uses O₂ as a green oxidant, atom-economical.[14] | Requires higher temperatures. | 65-94%[14] |
| Microwave-Assisted Synthesis | Aniline, NH₄SCN | Tetrabutylammonium tribromide (TBATB) | Microwave irradiation, solvent-free | Rapid reaction times (minutes), high efficiency, avoids corrosive liquid Br₂.[15][16] | Requires specialized microwave equipment, scalability can be a concern. | 85-95%[15] |
III. Detailed Experimental Protocols
The following protocols provide step-by-step instructions for two distinct and reliable methods for synthesizing substituted 2-aminobenzothiazoles.
This protocol describes the synthesis of 2-amino-6-chlorobenzothiazole from 4-chloroaniline. The core of this method is the in situ formation of a phenylthiourea intermediate, which is immediately cyclized by bromine.
Causality and Mechanistic Insight: The reaction is initiated by the formation of thiocyanogen, (SCN)₂, from the oxidation of thiocyanate by bromine. This electrophile attacks the electron-rich aniline ring. The resulting intermediate rearranges and cyclizes via an intramolecular electrophilic aromatic substitution, driven by the oxidation of the sulfur atom, which makes the thiocarbonyl carbon highly electrophilic.[6] The use of glacial acetic acid provides a polar protic medium that facilitates these ionic steps. The reaction is kept at low temperature during bromine addition to control the exothermic reaction and minimize side-product formation.
Materials:
-
4-chloroaniline (1.27 g, 10 mmol)
-
Potassium thiocyanate (KSCN) (1.94 g, 20 mmol)
-
Glacial acetic acid (30 mL)
-
Bromine (1.60 g, 0.51 mL, 10 mmol)
-
Concentrated ammonium hydroxide (NH₄OH) solution
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL), magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (10 mmol) and potassium thiocyanate (20 mmol) in 20 mL of glacial acetic acid.
-
Cooling: Cool the stirred mixture to 0-5 °C using an ice-water bath.
-
Bromine Addition: Prepare a solution of bromine (10 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 30-45 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to prevent unwanted side reactions.[5]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate of the hydrobromide salt of the product will form.
-
Neutralization: Carefully neutralize the suspension by adding concentrated ammonium hydroxide solution until the pH is approximately 8. This deprotonates the product, causing it to precipitate fully as a free base.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the crude product.
-
Recrystallization: For final purification, recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure 2-amino-6-chlorobenzothiazole.
This modern protocol details a greener, one-pot synthesis from an isothiocyanate and an amine, using molecular iodine as a catalyst and molecular oxygen (from the air) as the terminal oxidant.[14] This method avoids transition metals and harsh oxidants.
Causality and Mechanistic Insight: The reaction proceeds through a cascade mechanism. First, the amine adds to the isothiocyanate to form a benzothiourea intermediate in situ. The iodine catalyst then facilitates an intramolecular electrophilic substitution on the benzene ring to form the C-S bond. Molecular oxygen serves as the terminal oxidant to regenerate the active iodine catalyst, producing water as the only byproduct.[14] This process is an example of a cross-dehydrogenative coupling (CDC) reaction. Chlorobenzene is used as a high-boiling solvent to enable the reaction to proceed at the required temperature.
Materials:
-
Phenyl isothiocyanate (1.35 g, 10 mmol)
-
Cyclohexylamine (1.19 g, 12 mmol)
-
Iodine (I₂) (0.25 g, 1 mmol, 10 mol%)
-
Chlorobenzene (20 mL)
-
Schlenk tube or sealed vial, magnetic stirrer, oil bath
Procedure:
-
Reaction Setup: To a Schlenk tube or a sealable reaction vial, add phenyl isothiocyanate (10 mmol), cyclohexylamine (12 mmol), and iodine (10 mol%).
-
Solvent Addition: Add 20 mL of chlorobenzene to the tube.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously. The reaction is typically run under an air atmosphere, as oxygen is the oxidant.
-
Reaction Progression: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting material by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash it sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 20 mL) to remove excess iodine, followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure substituted 2-(cyclohexylamino)benzothiazole.
IV. Characterization and Validation
The identity and purity of the synthesized 2-aminobenzothiazole derivatives should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group (typically around 3300-3450 cm⁻¹) and the C=N bond of the thiazole ring.
-
Melting Point: To assess the purity of the final crystalline product and compare it with literature values.
V. Troubleshooting and Expert Insights
-
Low Yield in Hugerschoff Reaction: This is often due to competing para-bromination or para-thiocyanation of the aniline starting material.[1] Ensure slow, controlled addition of bromine at low temperatures. Using an aniline that is already substituted at the para-position can circumvent this issue.
-
Incomplete Cyclization: In metal-catalyzed reactions, the catalyst activity can be crucial. Ensure the catalyst is not deactivated and that the reaction is run under anhydrous/inert conditions if specified. In oxidative reactions, ensure an adequate supply of the oxidant.
-
Purification Challenges: The basicity of the 2-amino group can sometimes cause tailing on silica gel chromatography. Adding a small amount of triethylamine (~1%) to the eluent can help mitigate this issue. Alternatively, conversion to an acetyl or other protecting group derivative can facilitate purification, followed by deprotection.
-
Greener Alternatives: For researchers focused on sustainable chemistry, consider replacing hazardous reagents. For instance, tetrabutylammonium tribromide can be a safer, solid alternative to liquid bromine.[15] Water has also been explored as a green solvent for certain syntheses of these scaffolds.[8]
VI. Conclusion
The synthesis of 2-aminobenzothiazoles is a well-established field that continues to evolve with the advent of modern catalytic methods. While classical approaches like the Hugerschoff reaction remain valuable for their simplicity and use of basic starting materials, contemporary strategies offer significant improvements in efficiency, safety, and environmental impact. By understanding the mechanisms behind these transformations and leveraging the detailed protocols provided, researchers in drug discovery and organic synthesis can confidently and effectively access this critical class of heterocyclic compounds.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review | Semantic Scholar [semanticscholar.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. benchchem.com [benchchem.com]
- 5. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An economically and environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Purity Isolation of 4,6-Dimethoxy-1,3-benzothiazol-2-amine
Abstract
This document provides a comprehensive guide to the purification of 4,6-Dimethoxy-1,3-benzothiazol-2-amine, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Achieving high purity of this compound is critical for obtaining reliable downstream data in biological assays and for ensuring reproducibility in synthetic protocols. We present detailed, field-proven protocols for recrystallization and column chromatography, alongside methods for purity validation using TLC and HPLC. The underlying principles of each technique are explained to empower researchers to adapt and troubleshoot these methods effectively.
Compound Profile & Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in developing a robust purification strategy. While extensive experimental data for this specific molecule is not widely published, we can infer a likely property profile based on its structure and data from closely related analogs.[4][5][6]
| Property | Data / Expected Behavior | Source / Rationale |
| Molecular Formula | C₉H₁₀N₂O₂S | - |
| Molecular Weight | 210.25 g/mol | - |
| CAS Number | 65948-18-7 | [7] |
| Appearance | Expected to be an off-white to yellow or crystalline solid. | Based on analogs like 2-aminobenzothiazole derivatives.[8] |
| Melting Point | Not definitively published. Analogs suggest a range of 145-170 °C. | 6-methoxy-1,3-benzothiazol-2-amine: 145-147 °C[6]; 4-methoxy-7-methyl-1,3-benzothiazol-2-amine: 165-166 °C.[4] |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Methanol, Acetone) and sparingly soluble in nonpolar solvents (Hexane). | General solubility for 2-aminobenzothiazole scaffolds.[9][10] |
The Logic of Purification: Strategy and Workflow
The choice of purification technique is dictated by the impurity profile and the desired final purity. A typical synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt, which can leave unreacted starting materials or generate side-products.[6][11]
A logical workflow ensures efficient and effective purification. The initial purity of the crude material, assessed by a rapid technique like TLC, is the primary decision point.
Caption: General workflow for the purification of this compound.
Core Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is found. The principle relies on the target compound and its impurities having different solubilities in the chosen solvent at different temperatures.[12]
3.1.1. Expertise & Causality: Solvent Selection
The "ideal" solvent will dissolve the compound completely when hot but poorly when cold. For 2-aminobenzothiazole derivatives, polar protic solvents are often a good starting point.[6][8] A solvent screening is highly recommended.
Solvent Screening Table:
| Solvent | Observation (Hot) | Observation (Cold) | Recommendation |
| Ethanol | Soluble | Crystals form | Good Candidate |
| Methanol | Soluble | Crystals form | Good Candidate |
| Isopropanol | Soluble | Crystals form | Good Candidate |
| Ethyl Acetate | Soluble | May require concentration | Potential Candidate |
| Acetone | Soluble | May require an anti-solvent | Use in a solvent/anti-solvent system |
| Water | Insoluble | Insoluble | Unsuitable as a primary solvent |
| Hexane | Insoluble | Insoluble | Potential anti-solvent |
3.1.2. Step-by-Step Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a promising solvent (e.g., ethanol) and bring the mixture to a boil with stirring (use a boiling chip). Continue adding the solvent dropwise until the solid is just fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[12] Return the solution to a boil for 2-5 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
For crude material with significant impurities or when recrystallization fails, flash column chromatography is the method of choice.[10][13] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.
3.2.1. Expertise & Causality: Mobile Phase Selection via TLC
The key to successful column chromatography is selecting a mobile phase that provides good separation. This is determined empirically using Thin-Layer Chromatography (TLC).[8][14]
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., acetone). Spot it onto a silica gel TLC plate.
-
Development: Place the plate in a sealed chamber containing a solvent system. Good starting points for 2-aminobenzothiazole derivatives include mixtures of n-hexane and ethyl acetate or dichloromethane and methanol.[10][13]
-
Visualization: Visualize the separated spots under a UV lamp (254 nm).[10]
-
Optimization: The ideal solvent system will give the target compound an Rf (retention factor) value of ~0.3-0.4 .
-
If Rf is too high (spot near the top), the solvent is too polar. Decrease the polarity (e.g., add more hexane).
-
If Rf is too low (spot near the bottom), the solvent is not polar enough. Increase the polarity (e.g., add more ethyl acetate).
-
3.2.2. Step-by-Step Protocol
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent component (e.g., n-hexane). Pack the column uniformly to avoid cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column. Apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Purity Assessment and Validation
Purification is incomplete without rigorous validation.
Caption: A multi-faceted approach to confirming compound purity and identity.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single, well-defined spot on the TLC plate. Any additional spots indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity.[15][16] A typical reverse-phase method would use a C18 column with a mobile phase gradient of water and acetonitrile. The output chromatogram for a pure compound will show a single major peak, and the area of this peak relative to the total area of all peaks can be used to calculate a quantitative purity value (e.g., >99%).
-
Spectroscopic Methods: While not strictly purity measures, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential to confirm that the isolated substance is indeed this compound.[9][17] The proton and carbon NMR spectra should match the expected chemical shifts and splitting patterns for the structure, and the mass spectrum should show the correct molecular ion peak.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Recrystallization: Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. | Try a lower-boiling point solvent. Alternatively, try adding a seed crystal or scratching the inside of the flask to induce crystallization. |
| Recrystallization: No crystals form, even in an ice bath. | The compound is too soluble in the chosen solvent, or the solution is not concentrated enough. | Re-heat the solution and boil off some of the solvent to increase concentration. If that fails, add an "anti-solvent" (a miscible solvent in which the compound is insoluble, like hexane) dropwise until turbidity appears, then cool.[12] |
| Chromatography: Compound will not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). |
| TLC: Spots are streaky. | The sample is too concentrated, or the compound is interacting strongly with the silica (if acidic or basic). | Dilute the sample. If streaking persists, add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape. |
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS 65948-18-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jyoungpharm.org [jyoungpharm.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of 4,6-Dimethoxy-1,3-benzothiazol-2-amine
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2][3] These compounds have been shown to be effective against a multitude of cancer cell lines through various mechanisms of action.[1][2][3] The 2-aminobenzothiazole core, in particular, is a highly reactive and versatile starting point for the synthesis of pharmacologically active agents due to the ease of functionalization at the C2-NH₂ group and the benzene ring.[4]
This application note focuses on 4,6-dimethoxy-1,3-benzothiazol-2-amine (CAS 65948-18-7), a specific derivative whose anticancer potential remains to be fully elucidated. The presence of dimethoxy groups on the benzothiazole ring is significant, as methoxy substitutions have been linked to potent anticancer activity in related compounds, often by enhancing binding to therapeutic targets.[3][5][6]
Based on extensive research into structurally similar benzothiazole derivatives, two prominent mechanisms of anticancer action have emerged: the inhibition of tubulin polymerization and the modulation of the PI3K/Akt signaling pathway.[7][8][9][10][11] This guide provides a comprehensive framework and detailed protocols for researchers to systematically investigate the anticancer effects of this compound, with a focus on these two potential mechanisms.
Chemical Structure and Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 65948-18-7[12][13] |
| Molecular Formula | C₉H₁₀N₂O₂S |
| Molecular Weight | 210.25 g/mol |
| Chemical Structure | ![]() |
Hypothesized Mechanisms of Action and Investigative Workflow
Given the evidence from related benzothiazole compounds, we propose a two-pronged approach to investigate the anticancer activity of this compound. The following workflow outlines the key experimental stages.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | CAS 65948-18-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 13. This compound [chemicalbook.com]
Application Notes and Protocols for the Antimicrobial Screening of 4,6-Dimethoxy-1,3-benzothiazol-2-amine
Introduction
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][5][6][7][8] The unique structural scaffold of benzothiazole allows for diverse chemical modifications, enabling the development of compounds with enhanced therapeutic potential.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific derivative, 4,6-Dimethoxy-1,3-benzothiazol-2-amine . The protocols outlined herein are designed to be robust and self-validating, adhering to internationally recognized standards to ensure data integrity and reproducibility. We will detail the rationale behind experimental choices, provide step-by-step methodologies for preliminary and quantitative antimicrobial testing, and offer insights into data interpretation.
The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery
Benzothiazoles, characterized by a benzene ring fused to a thiazole ring, are a cornerstone in medicinal chemistry.[7] Their derivatives have been shown to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase, dihydropteroate synthase, and dihydrofolate reductase.[5][9] This multi-targeting potential makes them attractive candidates for overcoming existing resistance mechanisms.[1]
Objective of These Application Notes
The primary objective of this guide is to provide a clear and actionable framework for evaluating the in vitro antimicrobial activity of this compound. This involves:
-
Preliminary Screening: To qualitatively assess the presence of antimicrobial activity.
-
Quantitative Analysis: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10][11][12]
These protocols are grounded in the principles and methods outlined by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[13][14][15][16][17]
Experimental Design and Rationale
A well-structured experimental design is crucial for obtaining reliable and meaningful data. The following sections outline the key considerations and the logic behind the recommended protocols.
Selection of Microbial Strains
For an initial broad-spectrum screening, it is essential to use a representative panel of microorganisms that includes both Gram-positive and Gram-negative bacteria, as well as a fungal representative. While there is no official CLSI guideline for the initial screening of natural products, the use of ATCC (American Type Culture Collection) quality control strains is widely accepted in the scientific community.[18]
Recommended Test Panel:
| Microorganism | Strain ID | Gram Type/Class | Rationale for Inclusion |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | A common cause of skin, respiratory, and bloodstream infections.[18] |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | A significant nosocomial pathogen known for its intrinsic resistance.[18] |
| Escherichia coli | ATCC 25922 | Gram-negative | A versatile pathogen causing a wide range of infections.[18] |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | An opportunistic pathogen notorious for its high level of antibiotic resistance.[18] |
| Candida albicans | ATCC 90028 | Fungal (Yeast) | A common cause of opportunistic fungal infections. |
Choice of Screening Methods
A two-tiered approach is recommended for efficient and comprehensive screening:
-
Agar Well Diffusion Assay (Preliminary Screening): This method provides a qualitative and rapid visual assessment of antimicrobial activity.[19][20][21][22][23] It is cost-effective and allows for the simultaneous screening of multiple test concentrations against a single organism.[21]
-
Broth Microdilution Method (Quantitative MIC Determination): This is the gold standard for determining the MIC of an antimicrobial agent.[12][21][23] It provides a quantitative measure of potency, which is essential for comparing the activity of different compounds and for guiding further development.[11][12]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ajol.info [ajol.info]
- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One moment, please... [jchr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. goums.ac.ir [goums.ac.ir]
- 15. iacld.com [iacld.com]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. darvashco.com [darvashco.com]
- 18. researchgate.net [researchgate.net]
- 19. hereditybio.in [hereditybio.in]
- 20. chemistnotes.com [chemistnotes.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. botanyjournals.com [botanyjournals.com]
- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Kinase inhibition assay protocol for benzothiazole derivatives
Application Note & Protocol
Topic: High-Throughput Screening and IC50 Determination of Benzothiazole Derivatives Using In Vitro Kinase Inhibition Assays
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This makes them prime targets for therapeutic intervention. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent kinase inhibitors.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase inhibition assay to evaluate novel benzothiazole derivatives. We will delve into the principles of various assay formats, provide a detailed, field-proven protocol for a luminescence-based assay, and discuss critical parameters for ensuring data integrity and reproducibility.
Introduction: Kinases as Therapeutic Targets
Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a post-translational modification known as phosphorylation.[2] This process acts as a molecular switch, regulating protein function, localization, and degradation. Dysregulation of kinase activity can lead to uncontrolled cell proliferation, survival, and migration, which are key drivers of cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology drug discovery.[2]
Benzothiazole derivatives have shown significant potential as kinase inhibitors, in some cases mimicking the ATP-competitive binding of known natural product inhibitors.[3] Their versatile chemistry allows for structural modifications to optimize potency and selectivity against specific kinase targets.[5] The initial and most critical step in evaluating these compounds is to determine their inhibitory activity in a cell-free, biochemical assay.
The Kinase Reaction: The Foundation of Inhibition Assays
All kinase activity assays are based on measuring the components of the fundamental kinase reaction. Understanding this reaction is key to selecting an appropriate assay technology and interpreting the results.
Caption: The fundamental kinase reaction.
Choosing the Right Assay Platform
A variety of assay technologies are available to measure kinase activity, each with distinct advantages and limitations. The choice depends on factors such as the specific kinase, desired throughput, and available instrumentation. For screening benzothiazole derivatives, homogeneous (mix-and-read) assays are preferred for their simplicity and scalability.
| Assay Technology | Principle | Pros | Cons |
| Luminescence | Measures ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™).[6][7] | High sensitivity, wide dynamic range, less susceptible to compound fluorescence interference.[8] | Indirect measurement; potential for inhibition of the coupling enzyme (luciferase).[9] |
| TR-FRET | Measures product formation via fluorescence resonance energy transfer between a donor (e.g., Europium) and an acceptor fluorophore.[10][11] | Homogeneous, robust, ratiometric measurement reduces well-to-well variability.[12] | Requires specific antibodies and labeled substrates; potential for compound autofluorescence interference. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that competes with the inhibitor for the kinase's active site.[13][14] | Homogeneous, direct binding measurement.[15] | Only suitable for competitive inhibitors; requires a specific fluorescent probe. |
| Radiometric Filter Binding | Directly measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[16][17] | Considered the "gold standard" for direct activity measurement; highly sensitive.[18] | Requires handling of radioactive materials and waste disposal; not easily automated for HTS. |
| Mobility Shift | Separates phosphorylated and unphosphorylated fluorescently labeled substrates via microfluidic electrophoresis.[19][20] | Direct measurement of substrate conversion; ratiometric data.[21] | Requires specialized instrumentation; throughput may be lower than plate-based methods. |
For the purpose of this guide, we will focus on the ADP-Glo™ Luminescence Assay , a robust and widely adopted platform for both primary screening and detailed IC50 characterization. This method quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[1]
Experimental Workflow and Protocols
A successful kinase inhibition assay requires careful planning and execution. The general workflow involves optimizing the kinase reaction, preparing compound dilutions, running the inhibition assay, and analyzing the data.
Caption: General workflow for a kinase inhibition assay.
Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
This protocol provides a general framework for determining the IC50 value of a benzothiazole derivative against a target kinase.
3.1. Materials and Reagents
-
Kinase: Purified, active recombinant enzyme of interest.
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
Test Compound: Benzothiazole derivative(s) dissolved in 100% DMSO.
-
Assay Plates: White, opaque 96- or 384-well plates suitable for luminescence.
-
ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and buffers.
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Equipment: Multichannel pipette or liquid handler, plate shaker, luminometer.
3.2. Assay Buffer Composition
A typical kinase buffer provides the optimal environment for enzyme activity. While specific requirements vary, a standard buffer often contains:
| Component | Final Concentration | Purpose |
| Tris-HCl (pH 7.5) | 40-50 mM | pH Buffering |
| MgCl₂ | 10-20 mM | Divalent cation cofactor for ATP |
| DTT | 0.5-1 mM | Reducing agent to maintain enzyme integrity |
| BSA | 0.1 mg/mL | Prevents non-specific binding to plates |
3.3. Step-by-Step Procedure
-
Compound Plating:
-
Prepare a serial dilution of the benzothiazole test compound in 100% DMSO. A common scheme is a 10-point, 3-fold dilution starting from 1 mM.
-
Transfer a small volume (e.g., 50 nL - 1 µL) of the diluted compound, control inhibitor, and DMSO (for controls) into the wells of the assay plate.[19] The final DMSO concentration in the assay should be kept low (≤1%) and consistent across all wells.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in kinase buffer.
-
Add this solution (e.g., 12.5 µL for a 25 µL final reaction) to the wells containing the compounds.
-
Pre-incubate the plate for 15-20 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure assay sensitivity to competitive inhibitors.[22][23]
-
Initiate the kinase reaction by adding the ATP solution (e.g., 12.5 µL) to all wells.[24]
-
Mix the plate gently and incubate for the desired time (e.g., 60 minutes) at room temperature or 30°C. Ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
Luminescence Detection:
-
Add an equal volume (e.g., 25 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.[25]
-
Add a second equal volume (e.g., 50 µL) of Kinase Detection Reagent. This converts the ADP produced during the kinase reaction back to ATP, which is then used by luciferase to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[25]
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.
-
3.4. Essential Controls for a Self-Validating Assay
-
100% Activity Control (Positive Control): Kinase reaction with DMSO instead of an inhibitor.
-
0% Activity Control (Negative Control): Kinase reaction with a known, potent inhibitor at a concentration that fully inhibits the enzyme.
-
No Enzyme Control: Reaction mix with substrate and ATP but no kinase, to measure background signal.
Data Analysis and Interpretation
4.1. Calculating Percent Inhibition
The raw luminescence data (Relative Light Units, RLU) is first normalized to percent inhibition using the control wells:
% Inhibition = 100 * (1 - [RLU_compound - RLU_background] / [RLU_max - RLU_background])
Where:
-
RLU_compound is the signal from a well with the test compound.
-
RLU_background is the average signal from the "No Enzyme" control wells.
-
RLU_max is the average signal from the "100% Activity" (DMSO) control wells.
4.2. Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation.[26]
-
The IC50 is the value derived from the curve where the response is 50%.
Critical Considerations and Troubleshooting
Achieving reliable and reproducible data requires attention to several key experimental variables.
The Critical Role of ATP Concentration
For ATP-competitive inhibitors, which includes many benzothiazole derivatives, the measured IC50 value is highly dependent on the ATP concentration in the assay.[22][27] This relationship is described by the Cheng-Prusoff equation :
IC50 = Ki * (1 + [ATP] / Km)[27][28]
-
Ki: The inhibition constant, representing the true binding affinity of the inhibitor to the kinase.
-
Km: The Michaelis constant for ATP, the concentration at which the kinase reaction rate is half of its maximum.
Performing assays at an ATP concentration equal to the Km simplifies this to IC50 = 2 * Ki.[27][28] However, intracellular ATP concentrations are in the millimolar range, far higher than the Km of most kinases.[28] This means an inhibitor may appear potent in a biochemical assay but be much less effective in a cellular context.[22] It is crucial to be aware of the ATP concentration used and to consider performing assays at physiological ATP levels (e.g., 1 mM) for more relevant results.[16]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Inhibition | Compound Insolubility: Benzothiazole derivative is precipitating in the aqueous assay buffer.[22][23] | Visually inspect wells for precipitation. Ensure final DMSO concentration is consistent and low. Consider using solubility-enhancing agents in the buffer if compatible with the enzyme. |
| High ATP Concentration: Assay is insensitive to an ATP-competitive inhibitor.[22][23] | Perform the assay with the ATP concentration at or near the Km for the target kinase. | |
| Inactive Kinase: Enzyme has lost activity due to improper storage or handling.[22] | Qualify each new batch of enzyme with a known control inhibitor.[24] Aliquot enzyme upon receipt to avoid multiple freeze-thaw cycles. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate liquid handling, especially with small volumes.[29] | Use calibrated pipettes. Prepare a master mix for reagents whenever possible to minimize pipetting steps.[29] |
| Edge Effects: Evaporation from wells on the edge of the plate during incubation. | Do not use the outer wells of the plate for data points; fill them with buffer or PBS instead. | |
| IC50 Value Differs from Literature | Different Assay Conditions: Variations in ATP concentration, substrate, buffer components, or enzyme source.[2] | Carefully document all assay conditions. When comparing data, ensure conditions are as similar as possible. Report the ATP concentration used alongside the IC50 value. |
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Technology [nanosyn.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. shop.carnabio.com [shop.carnabio.com]
- 28. kinaselogistics.com [kinaselogistics.com]
- 29. docs.abcam.com [docs.abcam.com]
Application Note & Protocol: Strategic Derivatization of 4,6-Dimethoxy-1,3-benzothiazol-2-amine for Structure-Activity Relationship (SAR) Studies
Introduction: The Significance of the Benzothiazole Scaffold in Medicinal Chemistry
The 1,3-benzothiazole ring system is a privileged heterocyclic scaffold, forming the core of numerous compounds with a broad spectrum of pharmacological activities. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a focal point in drug discovery and development. Derivatives of 2-aminobenzothiazole, in particular, have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3]
The specific scaffold, 4,6-dimethoxy-1,3-benzothiazol-2-amine, offers an intriguing starting point for chemical exploration. The electron-donating methoxy groups at the 4- and 6-positions are known to modulate the electronic environment of the entire molecule, potentially influencing its reactivity, metabolic stability, and binding affinity to target proteins.[4][5] Strategic derivatization of the 2-amino group provides a powerful tool to systematically alter the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and steric bulk. This systematic modification is the cornerstone of Structure-Activity Relationship (SAR) studies, which aim to elucidate the relationship between a compound's chemical structure and its biological activity.[6]
This application note provides a comprehensive guide for researchers on the derivatization of this compound. We will delve into the rationale behind key derivatization strategies, provide detailed, field-tested protocols for N-acylation and N-alkylation, and discuss the critical aspects of compound characterization and subsequent SAR analysis.
Rationale for Derivatization: Probing the Chemical Space for Enhanced Biological Activity
The primary objective of derivatizing this compound is to generate a focused library of analogues for SAR studies. The 2-amino group serves as a versatile handle for introducing a wide array of chemical functionalities. The two main strategies discussed herein, N-acylation and N-alkylation, are chosen for their reliability, broad substrate scope, and their ability to significantly impact the biological activity of the resulting compounds.
-
N-Acylation: The introduction of an acyl group can modulate the electronic properties of the amino group, introduce new hydrogen bond donors and acceptors, and add steric bulk. This modification has been shown to be critical for the activity of many biologically active amides.[7]
-
N-Alkylation: The addition of alkyl or arylalkyl groups primarily influences the lipophilicity and steric profile of the molecule. This can enhance membrane permeability and lead to improved interactions with hydrophobic pockets in target proteins.[8][9]
By systematically varying the nature of the acyl and alkyl substituents, researchers can map the chemical space around the 2-amino position to identify key structural features that govern biological activity.
Synthetic Strategies and Protocols
This section provides detailed, step-by-step protocols for the N-acylation and N-alkylation of this compound. The synthesis of the starting material is also outlined.
Synthesis of Starting Material: this compound
The synthesis of the parent scaffold can be achieved through the thiocyanation of 3,5-dimethoxyaniline.
Protocol 3.1: Synthesis of this compound
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 3,5-Dimethoxyaniline | 153.18 g/mol | 0.05 | 1.0 | 7.66 g |
| Ammonium Thiocyanate | 76.12 g/mol | 0.15 | 3.0 | 11.42 g |
| Bromine | 159.81 g/mol | 0.05 | 1.0 | 2.5 mL |
| Glacial Acetic Acid | - | - | - | 100 mL |
Procedure:
-
Dissolve 3,5-dimethoxyaniline and ammonium thiocyanate in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a mechanical stirrer.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture into a beaker of crushed ice with stirring.
-
Filter the resulting precipitate, wash thoroughly with water, and then with a cold, dilute solution of sodium bisulfite to remove any unreacted bromine.
-
Wash again with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Derivatization Strategy 1: N-Acylation
N-acylation can be effectively carried out using acyl chlorides in the presence of a base to neutralize the HCl byproduct.
Protocol 3.2: General Procedure for N-Acylation of this compound
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| This compound | 210.25 g/mol | 0.01 | 1.0 | 2.10 g |
| Acyl Chloride (e.g., Benzoyl Chloride) | Variable | 0.012 | 1.2 | Variable |
| Triethylamine | 101.19 g/mol | 0.015 | 1.5 | 2.1 mL |
| Dichloromethane (anhydrous) | - | - | - | 50 mL |
Procedure:
-
Suspend this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine and stir the mixture at room temperature for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Derivatization Strategy 2: N-Alkylation
Reductive amination is a reliable method for N-alkylation, involving the formation of an imine intermediate with an aldehyde, followed by in-situ reduction.
Protocol 3.3: General Procedure for N-Alkylation via Reductive Amination
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| This compound | 210.25 g/mol | 0.01 | 1.0 | 2.10 g |
| Aldehyde (e.g., Benzaldehyde) | Variable | 0.012 | 1.2 | Variable |
| Sodium Triacetoxyborohydride | 211.94 g/mol | 0.015 | 1.5 | 3.18 g |
| Dichloroethane (anhydrous) | - | - | - | 50 mL |
| Acetic Acid | - | - | - | 2-3 drops |
Procedure:
-
To a solution of this compound and the corresponding aldehyde in anhydrous dichloroethane, add a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in portions over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Experimental Workflow
Caption: Workflow for the derivatization and SAR study of this compound.
Characterization of Synthesized Derivatives
Thorough characterization of each newly synthesized compound is essential to confirm its structure and purity before biological evaluation. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the introduced acyl or alkyl group and any changes in the chemical shifts of the aromatic protons on the benzothiazole core.
-
¹³C NMR: Will show the signals for the carbons of the new substituent and any shifts in the benzothiazole carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized derivatives.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compounds, which should typically be >95% for biological screening.
Structure-Activity Relationship (SAR) Studies: A Logical Framework
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The goal of SAR is to correlate specific structural features with changes in activity.
Caption: Logical framework for conducting SAR studies on 2-amino-benzothiazole derivatives.
Key Considerations for SAR Analysis:
-
Systematic Variation: Introduce changes in a systematic manner. For example, when exploring N-aryl acyl derivatives, start with an unsubstituted phenyl ring and then introduce electron-donating and electron-withdrawing groups at the ortho, meta, and para positions.
-
Physicochemical Properties: Correlate changes in activity with physicochemical properties like cLogP (lipophilicity) and polar surface area (PSA).
-
Control Compounds: Always include the parent compound (this compound) and any known active compounds as positive controls in biological assays.
-
Iterative Process: The initial SAR findings should guide the design and synthesis of the next generation of compounds to further refine the understanding of the structural requirements for activity.
Conclusion
The derivatization of this compound represents a promising avenue for the discovery of novel therapeutic agents. The protocols and strategies outlined in this application note provide a robust framework for the synthesis, characterization, and systematic evaluation of a diverse library of analogues. By carefully applying the principles of SAR, researchers can unlock the therapeutic potential of this versatile scaffold.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of 2-Aminobenzothiazole Libraries
Introduction: The Privileged Scaffold of 2-Aminobenzothiazole in Medicinal Chemistry
The 2-aminobenzothiazole core is a "privileged" scaffold in the field of medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this versatile heterocycle have demonstrated significant potential as anticancer, antibacterial, anti-inflammatory, antiviral, and antifungal agents.[1][3][4][5][6] The therapeutic promise of these compounds has fueled the development of efficient synthetic methodologies to generate diverse libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[1][2]
Solid-phase organic synthesis (SPOS) has emerged as a powerful and streamlined approach for the rapid generation of such compound libraries.[1][2] This methodology offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. This application note provides a detailed, field-proven protocol for the solid-phase synthesis of a 2-aminobenzothiazole library, grounded in established chemical principles and supported by authoritative literature.
Biological Significance: Targeting the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Certain 2-(4-aminophenyl)benzothiazole derivatives have exhibited potent and selective anticancer activity against various human cancer cell lines.[7] A proposed mechanism of action for these compounds involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7] Upon binding to the AhR complex in the cytoplasm, the 2-aminobenzothiazole derivative induces a conformational change, leading to the translocation of the complex into the nucleus. Here, it heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) and binds to the Xenobiotic Responsive Element (XRE) on the DNA. This binding event initiates the transcription of the cytochrome P450 1A1 (CYP1A1) gene. The resulting CYP1A1 enzyme metabolizes the benzothiazole compound into a reactive species that can form DNA adducts, ultimately triggering apoptosis in cancer cells.[7]
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflow: A Traceless Solid-Phase Approach
The following protocol is based on a traceless solid-supported method that employs a resin-bound acyl-isothiocyanate intermediate.[2][7][8] This strategy allows for the final product to be cleaved from the solid support without leaving any residual linker functionality, which is advantageous for biological screening.
Caption: Solid-Phase Synthesis Workflow for 2-Aminobenzothiazole Libraries.
Materials and Reagents
-
Carboxy-polystyrene resin
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Oxalyl chloride or Thionyl chloride
-
Potassium thiocyanate (KSCN)
-
18-crown-6 (optional, as a phase-transfer catalyst)
-
A diverse library of aniline derivatives
-
Trifluoroacetic acid (TFA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hydrazine monohydrate
-
Ethanol
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Methanol
Detailed Protocol
1. Preparation of Resin-Bound Acyl-Chloride
-
Swell the carboxy-polystyrene resin in anhydrous DCM for 30 minutes in a suitable reaction vessel.
-
Add a solution of oxalyl chloride (or thionyl chloride) in DCM, followed by a catalytic amount of DMF.[1]
-
Stir the mixture at room temperature for 16-24 hours.
-
Filter the resin and wash sequentially with anhydrous DCM and diethyl ether.
-
Dry the resin under vacuum to obtain the resin-bound acyl chloride.
Rationale: This initial step activates the carboxylic acid functionality on the polystyrene resin, converting it into a more reactive acyl chloride. This is a crucial step for the subsequent nucleophilic substitution reaction.
2. Formation of Resin-Bound Acyl-Isothiocyanate
-
Suspend the acyl chloride resin in anhydrous acetonitrile.
-
Add potassium thiocyanate (KSCN) and a catalytic amount of 18-crown-6.[1]
-
Stir the mixture at 80°C for 24 hours.
-
Filter the resin, and wash it with acetonitrile, DCM, and methanol.
-
Dry the resin under vacuum.
Rationale: The acyl chloride resin is reacted with potassium thiocyanate to form the key acyl-isothiocyanate intermediate. The isothiocyanate group is highly electrophilic and will readily react with the primary amine of the aniline derivatives in the next step. 18-crown-6 is used to enhance the solubility and reactivity of the potassium thiocyanate.
3. Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas (Library Diversification)
-
Swell the resin-bound acyl-isothiocyanate in anhydrous DMF.
-
Add a solution of the desired aniline derivative (from your library) in DMF.
-
Shake the mixture at room temperature for 24 hours.
-
Filter the resin and wash thoroughly with DMF, DCM, and methanol to remove excess reagents.
Rationale: This is the diversification step where a library of different aniline derivatives is introduced. The primary amine of the aniline attacks the electrophilic carbon of the isothiocyanate, forming a resin-bound thiourea derivative. The progress of this reaction can be monitored by the disappearance of the isothiocyanate peak in the IR spectrum.[7]
4. Intramolecular Cyclization to Form the Benzothiazole Scaffold
-
Treat the resin-bound thiourea with a solution of TFA and DBU in DCM.[7]
-
Agitate the mixture at room temperature.
-
Wash the resin with DCM.
Rationale: This acid-catalyzed cyclization step is the key transformation that forms the desired benzothiazole ring system. The acid protonates the thiourea, facilitating an intramolecular electrophilic aromatic substitution reaction.
5. Optional: Further Functionalization
At this stage, the resin-bound 2-aminobenzothiazole can be further functionalized if desired. For instance, if the aniline precursor contained a suitable functional group (e.g., a bromide), cross-coupling reactions can be performed.[7]
6. Cleavage from Resin to Obtain the Final Product
-
Treat the resin with a solution of hydrazine monohydrate in ethanol.[2][7]
-
Agitate the mixture.
-
Filter the resin and collect the filtrate containing the 2-aminobenzothiazole product.
-
Evaporate the solvent to obtain the crude product.
Rationale: A traceless cleavage is achieved using hydrazine, which attacks the ester linkage connecting the scaffold to the resin, releasing the final product.
7. Purification and Characterization
The crude product can be further purified by chromatography if necessary. The purity and identity of the final compounds should be confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Analytical Monitoring of Solid-Phase Synthesis
Effective monitoring of reactions on the solid support is crucial for the successful synthesis of a compound library.[9] Several techniques can be employed:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A non-destructive technique that can be used to monitor the appearance or disappearance of key functional groups directly on the resin beads.[10] For example, the disappearance of the isothiocyanate peak (~2100-2140 cm⁻¹) can confirm the completion of the thiourea formation step.[7]
-
Colorimetric Tests: Qualitative tests like the ninhydrin test can be used to detect the presence of free primary amines on the resin.[11]
-
Cleavage and Analysis: A small aliquot of the resin can be cleaved, and the resulting product analyzed by LC-MS or NMR to confirm the progress of the reaction.[9]
Data Summary: Representative Library Synthesis
The following table summarizes typical reaction conditions and outcomes for the solid-phase synthesis of a small, focused library of 2-aminobenzothiazoles.
| Aniline Derivative | Key Reaction Conditions | Overall Yield | Purity (LC-MS) |
| Aniline | RT, 24h for thiourea formation | Good | >95% |
| 4-Fluoroaniline | RT, 24h for thiourea formation | Good | >95% |
| 4-Chloroaniline | RT, 24h for thiourea formation | Good | >95% |
| 4-Methoxyaniline | RT, 24h for thiourea formation | Good | >95% |
| 3,4-Dichloroaniline | RT, 24h for thiourea formation | Good | >95% |
Note: "Good" overall yield is as reported in the source literature, indicating successful synthesis without specifying precise quantitative yields for each step. Purity was determined by LC-MS analysis.[7]
Conclusion
The solid-phase synthesis protocols detailed in this application note provide a robust and adaptable framework for the efficient generation of diverse 2-aminobenzothiazole libraries.[7] This methodology is exceptionally well-suited for medicinal chemistry and drug discovery programs, enabling the rapid exploration of structure-activity relationships for this important class of heterocyclic compounds. The amenability of the solid-phase approach to automation further enhances its utility for high-throughput synthesis, accelerating the discovery of new therapeutic agents.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajesm.in [iajesm.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solid phase synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 11. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzothiazoles and the Advent of Microwave Chemistry
Benzothiazole, a fused heterocyclic system containing benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a multitude of biologically active compounds, showcasing a vast array of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective activities.[1][2] The structural simplicity and synthetic accessibility of the benzothiazole core make it an attractive framework for the development of novel therapeutics.[1][3][4] Prominent examples of benzothiazole-containing drugs include Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole, a dopamine agonist for Parkinson's disease.
Traditionally, the synthesis of benzothiazoles involves the condensation of 2-aminothiophenols with various electrophiles like carbonyl compounds, a process that often requires prolonged reaction times, harsh conditions, and the use of hazardous solvents.[1] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, aligning with the principles of green chemistry.[5][6] This approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher product yields, enhanced purity, and the potential for solvent-free reactions.[5][7][8]
This document serves as a comprehensive guide to the microwave-assisted synthesis of benzothiazole derivatives, providing detailed protocols, mechanistic insights, and comparative data to empower researchers in their drug discovery endeavors.
The Underlying Principle: Why Microwave-Assisted Synthesis?
Microwave energy accelerates chemical reactions through a mechanism distinct from conventional heating. Instead of relying on thermal conductivity, microwaves directly interact with polar molecules in the reaction mixture, causing rapid, uniform heating. This efficient energy transfer leads to a significant reduction in reaction times, often from hours to mere minutes.[5][7] The key advantages of this technology in the context of benzothiazole synthesis are:
-
Enhanced Reaction Rates: The rapid and efficient heating dramatically shortens the time required to reach the target temperature, leading to faster reactions.[5][8]
-
Improved Yields and Purity: The uniform heating minimizes the formation of by-products that can arise from localized overheating, a common issue with conventional methods. This often results in higher yields of the desired product and simpler purification processes.[6][7]
-
Energy Efficiency and Green Chemistry: Microwave synthesis is more energy-efficient than conventional heating. Furthermore, it often allows for the use of greener solvents like water or glycerol, or even solvent-free conditions, reducing the environmental impact of chemical synthesis.[5][6][9]
Reaction Mechanism: A Stepwise Look
The most common pathway for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with an aldehyde. The reaction generally proceeds through the following steps, which are significantly accelerated by microwave irradiation:
-
Schiff Base Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base intermediate.
-
Intramolecular Cyclization: The thiol group then attacks the imine carbon in an intramolecular fashion, leading to the formation of a benzothiazoline intermediate.
-
Oxidation: The benzothiazoline intermediate is subsequently oxidized to the aromatic benzothiazole. This oxidation can occur via air or be promoted by an added oxidizing agent.[5]
Below is a visual representation of the general reaction mechanism.
Caption: General reaction mechanism for benzothiazole synthesis.
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the microwave-assisted synthesis of representative benzothiazole derivatives.
Protocol 1: Solvent-Free Synthesis of 2-Arylbenzothiazoles using Acetic Acid Promotion
This protocol describes a simple, efficient, and environmentally friendly method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and various aromatic aldehydes under solvent-free conditions, promoted by acetic acid.[10]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Glacial acetic acid
-
Microwave reactor
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
In a microwave process vial, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and glacial acetic acid (2 drops).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a power of 180-300 W for 2-5 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add ethanol to the crude product and recrystallize to obtain the pure 2-arylbenzothiazole.
-
Filter the purified product, wash with cold ethanol, and dry under vacuum.
Caption: Workflow for solvent-free synthesis of 2-arylbenzothiazoles.
Protocol 2: Synthesis of 2-Substituted Benzothiazoles in a Green Solvent (Glycerol)
This protocol utilizes glycerol as a biodegradable and high-boiling point solvent, offering a green alternative for the synthesis of benzothiazoles.[9][11]
Materials:
-
2-Aminothiophenol
-
Aldehyde or ketone
-
Glycerol
-
Microwave reactor
-
Water
-
Ethanol
Procedure:
-
To a 10 mL microwave vial, add 2-aminothiophenol (1 mmol), the corresponding aldehyde or ketone (1 mmol), and glycerol (2 mL).
-
Cap the vial and place it in the cavity of the microwave reactor.
-
Set the reaction temperature to 100°C and irradiate for 4-8 minutes.
-
Upon completion, cool the reaction vessel to room temperature.
-
Add water (10 mL) to the reaction mixture and stir. The product will precipitate.
-
Collect the precipitate by filtration, wash with water, and then recrystallize from ethanol to afford the pure product.
Caption: Workflow for benzothiazole synthesis in glycerol.
Protocol 3: Catalyst-Free Synthesis in Water
Water, being the most environmentally benign solvent, can be effectively used in microwave-assisted synthesis of benzothiazoles, particularly with water-soluble starting materials or under phase-transfer catalysis conditions.[12]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Silver(I) oxide (Ag₂O) as a catalyst (optional, but can improve yields)
-
Microwave reactor
-
Water
-
Ethyl acetate
Procedure:
-
In a microwave-safe vessel, suspend 2-aminothiophenol (1 mmol), an aromatic aldehyde (1 mmol), and Ag₂O (0.1 mmol, if used) in water (5 mL).
-
Seal the vessel and subject it to microwave irradiation at 80-100°C for 10-15 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Comparative Data: Microwave vs. Conventional Synthesis
The efficiency of microwave-assisted synthesis is best illustrated by comparing reaction times and yields with those of conventional heating methods.
| Product | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
| 2-Phenylbenzothiazole | 8 h | 82% | 10 min | 95% | [7] |
| 2-(4-Chlorophenyl)benzothiazole | 6 h | 78% | 8 min | 92% | [7] |
| 2-(4-Methoxyphenyl)benzothiazole | 10 h | 80% | 12 min | 94% | [7] |
| 2-(4-Nitrophenyl)benzothiazole | 5 h | 85% | 5 min | 96% | [7] |
| 2-Naphthylbenzothiazole | 12 h | 75% | 15 min | 88% | [13] |
As the data clearly indicates, microwave irradiation leads to a drastic reduction in reaction time (from hours to minutes) and a significant increase in product yields.[5][7]
Applications in Drug Development
The synthesized benzothiazole derivatives are of immense interest to drug development professionals due to their wide spectrum of biological activities.
-
Anticancer Agents: Many benzothiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][14] They can act through diverse mechanisms, including the inhibition of kinases like EGFR and VEGFR, and the induction of apoptosis.[1]
-
Antimicrobial Agents: The benzothiazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[2][5]
-
Neuroprotective Agents: As exemplified by Riluzole, benzothiazoles can modulate neuronal channels and receptors, offering therapeutic potential for neurodegenerative diseases.[1]
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have shown promising anti-inflammatory and analgesic effects, making them candidates for the development of new pain and inflammation therapies.[2][15]
The rapid and efficient synthesis of diverse benzothiazole libraries using microwave technology allows for accelerated structure-activity relationship (SAR) studies, a critical component of modern drug discovery.
Conclusion
Microwave-assisted synthesis represents a superior, green, and efficient methodology for the preparation of benzothiazole derivatives. The protocols and data presented in this guide demonstrate the significant advantages of this technology in terms of reaction speed, yield, and environmental friendliness. For researchers in medicinal chemistry and drug development, mastering these techniques can substantially accelerate the discovery and optimization of novel therapeutic agents based on the versatile benzothiazole scaffold.
References
- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. scielo.br [scielo.br]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. ias.ac.in [ias.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Aminobenzothiazole Synthesis
Welcome to the technical support center for the synthesis of 2-aminobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Section 1: Foundational Knowledge - An Overview of Synthesis
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antitumor, antimicrobial, and anticonvulsant properties.[1][2] The classical and most common synthetic route is the Hugershoff reaction, which involves the oxidative cyclization of arylthioureas.[3][4]
This reaction typically proceeds by treating a substituted aniline with a thiocyanate salt (like KSCN or NH₄SCN) to form an in situ phenylthiourea intermediate.[5] This intermediate is then cyclized using an oxidizing agent, classically bromine in acetic acid or chloroform, to yield the 2-aminobenzothiazole product.[1][3]
Reaction Mechanism: Hugershoff Synthesis
The mechanism involves an electrophilic attack on the electron-rich aromatic ring of the phenylthiourea intermediate, followed by intramolecular cyclization and subsequent aromatization to form the stable benzothiazole ring.
Caption: Hugershoff synthesis workflow.
While effective, the classical Hugershoff method's reliance on hazardous reagents like bromine has prompted the development of modern alternatives.[4] These include transition-metal-catalyzed reactions (using copper, palladium, or iron catalysts) and greener, metal-free approaches that offer milder conditions and improved safety profiles.[6][7][8][9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for 2-aminobenzothiazole synthesis? The most traditional and accessible starting materials are substituted anilines and a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN).[1][5] An alternative, well-established route starts from 2-aminothiophenol, which can be condensed with various carbonyl compounds.[8]
Q2: How is the progress of the reaction typically monitored? Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[10] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A solvent system like Toluene:Methanol (8:2) is often effective for this separation.[5]
Q3: Are there "greener" or more modern synthetic alternatives? Yes, significant research has focused on developing more environmentally benign methods. These include:
-
Metal-free catalysis: Using iodine as a catalyst and oxygen as the oxidant.[9]
-
Transition-metal catalysis: Iron(III) chloride (FeCl₃) has been used to catalyze the reaction in water, a green solvent.[7] Copper-catalyzed reactions are also widely reported and effective under mild conditions.[6][11]
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[8]
Q4: What is the role of the catalyst in these reactions? In modern synthetic approaches, catalysts play a crucial role. For instance, in copper-catalyzed reactions, the catalyst facilitates the key C-S bond formation step.[3][6] In acid-catalyzed reactions, the catalyst activates carbonyl groups, promoting condensation.[12] Lewis acids can also activate thiocyanogen, enhancing its reactivity.[4]
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during synthesis, leading to reduced yields or purification difficulties.
Q1: My reaction has a very low or non-existent product yield. What are the common causes and solutions?
Low yield is a frequent issue stemming from several potential factors related to reagents and reaction conditions.[10]
-
Potential Cause A: Poor Quality of Starting Materials
-
The Problem: Anilines can degrade over time, and if you are using a route involving 2-aminothiophenol, this starting material is highly susceptible to oxidation, forming a disulfide dimer (2,2'-dithiobis(aniline)) which will not participate in the reaction.[13] Impurities in other reactants can also lead to side reactions.[10]
-
The Solution (Self-Validation):
-
Verify Purity: Always use freshly opened or purified starting materials. The purity of anilines can be checked by melting point or NMR. For 2-aminothiophenol, a colorless to light-yellow appearance is desired; a significant yellow precipitate indicates oxidation.[13]
-
Inert Atmosphere: When using oxidation-sensitive reagents like 2-aminothiophenol, it is highly recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[10]
-
-
-
Potential Cause B: Inadequate Reaction Conditions
-
The Problem: The choice of solvent, temperature, and catalyst is critical. For example, some arylthioureas with electron-withdrawing groups require higher temperatures (70–100 °C) for efficient cyclization, while others proceed smoothly at 30–60 °C.[14] Using temperatures that are too high can cause unwanted side reactions like sulfonation.[14]
-
The Solution (Self-Validation):
-
Temperature Optimization: If the yield is low at room temperature, consider gradually increasing the heat while monitoring the reaction by TLC for byproduct formation. Conversely, if side products are the issue, lowering the temperature may be beneficial.[10]
-
Catalyst Screening: The effectiveness of a catalyst can be substrate-dependent. It may be necessary to screen different catalysts (e.g., CuI, CuBr, FeCl₃, or even metal-free options) to find the optimal one for your specific substrates.[6]
-
-
-
Potential Cause C: Incomplete Reaction
-
The Problem: The reaction may not have proceeded to completion within the allotted time.
-
The Solution (Self-Validation):
-
Monitor with TLC: Use TLC to track the consumption of the starting material.[10]
-
Extend Reaction Time: If starting material is still present after the initially planned duration, consider extending the reaction time. For some base-catalyzed reactions, extending the time from 12 to 24 hours has been shown to significantly increase yields.[10]
-
-
Q2: My reaction produces multiple spots on TLC, and purification is difficult. What's causing these byproducts?
Byproduct formation complicates purification and is a primary cause of low isolated yields.[10]
-
Potential Cause A: Oxidation of Starting Materials
-
Potential Cause B: Competing Ring Thiocyanation
-
The Problem: In the classical Hugershoff synthesis, if the para position of the aniline is unsubstituted, electrophilic attack by the thiocyanate group can occur at this position, leading to an undesired constitutional isomer instead of the intermediate needed for cyclization.[1]
-
The Solution (Self-Validation): This side reaction is highly dependent on reaction conditions. The classical method of using bromine in acetic acid is most effective for para-substituted anilines.[1] If using an unsubstituted aniline, consider alternative synthetic routes, such as those starting from phenylthiourea precursors or modern catalyzed methods that offer better regioselectivity.[1][6]
-
Q3: My final product is colored, and I'm having trouble getting it pure by recrystallization. What should I do?
-
Potential Cause A: Persistent Colored Impurities
-
The Problem: A noticeable off-white, yellow, or brown color can indicate the presence of colored impurities, often arising from oxidation or other side reactions.[15] These can interfere with characterization and downstream applications.
-
The Solution (Self-Validation): During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution.[15] The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
-
Potential Cause B: Sub-optimal Recrystallization Solvent
-
The Problem: If the target compound is too soluble in the recrystallization solvent even at low temperatures, a significant amount of product will be lost in the mother liquor.[10]
-
The Solution (Self-Validation):
-
Solvent Screening: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[10] Common solvents for purifying 2-aminobenzothiazole include ethanol, methanol, or mixtures of acetone and water.[15]
-
Induce Precipitation: If the product remains in solution after cooling, try adding a non-solvent (e.g., cold water or hexane) dropwise to induce precipitation, or reduce the solvent volume by evaporation before cooling.[10]
-
-
Section 4: Protocols & Data
Experimental Protocol: Classical Synthesis from Aniline
This protocol is adapted from established procedures for the synthesis of 2-aminobenzothiazole from aniline and ammonium thiocyanate.[5][16]
Materials:
-
Aniline (10 mmol)
-
Ammonium thiocyanate (12 mmol)
-
Glacial Acetic Acid
-
Liquid Bromine (11 mmol)
Procedure:
-
Thiourea Formation: Dissolve aniline (0.93 g, 10 mmol) and ammonium thiocyanate (0.91 g, 12 mmol) in glacial acetic acid. Stir the mixture at room temperature for 4 hours to form the phenylthiourea intermediate.[16]
-
Cyclization: Cool the reaction mixture to 15 °C in an ice bath. Prepare a solution of liquid bromine (0.6 mL, 11 mmol) in glacial acetic acid (8 mL). Add the bromine solution dropwise to the reaction mixture while maintaining the temperature at 15 °C. Stir for an additional 2 hours.[16]
-
Isolation: A precipitate will form. Filter the crude product and redissolve it in a minimal amount of hot water.
-
Neutralization: Quench the hot filtrate by carefully adding it to a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Final Product Collection: The solid 2-aminobenzothiazole will precipitate. Isolate the product by filtration, wash with cold water, and dry in air. The expected yield is typically high (e.g., 86%).[16]
Data Table: Optimization of Reaction Conditions
The following table summarizes key parameters and their impact, drawn from various synthetic methodologies.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Expected Outcome |
| Catalyst | None (Classical) | Cu(OAc)₂ / Cs₂CO₃ | FeCl₃ / PTC | Rationale: Transition metals can catalyze C-S bond formation under milder conditions than classical methods.[6][7] Outcome: Metal-catalyzed reactions often provide higher yields (up to 97%) and may not require hazardous oxidants like Br₂.[6] |
| Solvent | Acetic Acid | DMF | Water (with PTC) | Rationale: Solvent choice impacts reagent solubility and reaction temperature. "Green" solvents like water are preferable but may require a phase-transfer catalyst (PTC).[7] Outcome: DMF at 120 °C is effective for copper catalysis, while water offers an environmentally benign option for specific iron-catalyzed systems.[6][7] |
| Temperature | 15 °C (Bromination) | 80 - 120 °C | Room Temperature | Rationale: Temperature must be sufficient to overcome the activation energy but not so high as to cause degradation or side reactions.[14] Outcome: Higher temperatures are often needed for metal-catalyzed reactions, while some modern systems using highly efficient catalysts can proceed at room temperature.[6][13] |
| Oxidant | Bromine (Br₂) | Oxygen (O₂) | Hydrogen Peroxide (H₂O₂) | Rationale: The oxidant drives the final aromatization step. Modern methods seek to replace hazardous bromine.[4][9][13] Outcome: Molecular oxygen and H₂O₂ are effective and "greener" alternatives, eliminating the need for bromine and its associated safety concerns.[9][13] |
Section 5: Visual Guides
General Experimental Workflow
This diagram illustrates the typical steps from starting materials to a purified final product.
Caption: General synthesis and purification workflow.
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common experimental issues.
Caption: A decision tree for troubleshooting synthesis issues.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. iajesm.in [iajesm.in]
- 9. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4,6-Dimethoxy-1,3-benzothiazol-2-amine
Welcome to the technical support center for the synthesis of 4,6-Dimethoxy-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, leading to reduced yields or purification difficulties. The primary synthetic route discussed is the oxidative cyclization of an in situ generated arylthiourea, a variant of the Hugerschoff reaction, starting from 3,5-dimethoxyaniline.
Problem 1: Low or No Product Formation
Question: My reaction has a very low yield, or I'm not seeing any product. What are the common causes and how can I fix this?
Answer: Low or non-existent yield is a frequent issue stemming from several potential factors related to reagents and reaction conditions.
Potential Causes & Solutions:
-
Poor Quality of Starting Aniline: 3,5-Dimethoxyaniline can degrade over time, especially if exposed to air and light.[1] Oxidation or the presence of impurities in the starting material can completely inhibit the reaction.
-
Solution: Ensure the 3,5-dimethoxyaniline is pure. If it appears discolored (e.g., dark brown or black), consider purification by recrystallization or column chromatography before use. Always use freshly opened containers when possible.
-
-
Inefficient Thiourea Formation: The first step of the reaction is the formation of N-(3,5-dimethoxyphenyl)thiourea. If this step is incomplete, the subsequent cyclization will be inefficient.
-
Solution: Ensure the stoichiometry of the thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate) is correct. A slight excess of the thiocyanate salt can sometimes drive the reaction forward. Monitor this stage by Thin Layer Chromatography (TLC) if possible, although isolating the thiourea intermediate is not typically necessary.
-
-
Incorrect Reaction Temperature: The oxidative cyclization step is temperature-sensitive.
-
Solution: The initial thiocyanation is often performed at room temperature or slightly below.[2] For the cyclization, if the yield is low at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C). However, be cautious, as higher temperatures can promote side reactions with this electron-rich system.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using TLC. If a significant amount of starting material is still present after the initially planned time, consider extending the reaction duration. For some related syntheses, reaction times of up to 24 hours have been shown to significantly increase yields.[2]
-
Problem 2: Significant Byproduct Formation
Question: I'm observing significant byproduct formation, which is complicating purification and lowering my isolated yield. What are the likely side products and how can I minimize them?
Answer: Byproduct formation is a primary cause of low isolated yields, particularly with electron-rich aromatic systems like 3,5-dimethoxyaniline.
Potential Causes & Solutions:
-
Ring Bromination: The most probable side reaction is the electrophilic bromination of the highly activated aromatic ring of 3,5-dimethoxyaniline by the bromine used in the oxidative cyclization. The two methoxy groups are strongly activating and direct ortho- and para- to themselves, making the 2, 4, and 6 positions susceptible to bromination.
-
Solution A (Stoichiometry Control): Use a precise stoichiometric amount of bromine. Adding bromine dropwise as a dilute solution in a suitable solvent (like acetic acid) can help control the local concentration and minimize over-bromination.
-
Solution B (Milder Brominating Agent): For highly activated systems, it is advisable to use a milder and more controlled source of electrophilic bromine. Reagents like N-bromosuccinimide (NBS) or benzyltrimethylammonium tribromide can deliver bromine more gently and stoichiometrically, significantly reducing the risk of ring bromination.[3]
-
-
Oxidation of the Product: The final product, this compound, can be susceptible to oxidation, leading to colored impurities.
-
Solution: After the reaction is complete, work up the reaction mixture promptly. During purification and storage, it can be beneficial to keep the compound under an inert atmosphere (like nitrogen or argon) and protected from light.
-
-
Formation of Polymeric Materials: The high reactivity of the starting materials can sometimes lead to the formation of intractable polymeric tars.
-
Solution: Maintain a controlled reaction temperature and ensure efficient stirring to prevent localized overheating and high concentrations of reactive intermediates. A slower, more controlled addition of the oxidizing agent is also recommended.
-
Problem 3: Difficulty with Product Purification
Question: My crude product is impure, and I'm struggling to purify it effectively by recrystallization or column chromatography. What should I do?
Answer: Purification can be challenging due to the polarity of the amino and methoxy groups, as well as the potential for closely related byproducts.
Potential Causes & Solutions:
-
Sub-optimal Recrystallization Solvent: The choice of solvent is critical for effective recrystallization. The target compound may be too soluble or insoluble in common solvents.
-
Solution: Screen a variety of solvents with different polarities. For 2-aminobenzothiazoles, ethanol is often a good starting point.[2] If the product is too soluble, a two-solvent system may be necessary. For example, dissolve the crude product in a minimal amount of a good solvent (like hot ethanol or ethyl acetate) and then slowly add a poor solvent (like hexanes or water) until the solution becomes cloudy. Reheat to clarify and then cool slowly to promote crystal formation.
-
-
"Oiling Out" During Recrystallization: The compound may separate as an oil rather than crystals if the melting point is lower than the boiling point of the solvent or if there is a high concentration of impurities.
-
Solution: Use a lower-boiling point solvent or solvent mixture. If the product is very impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, can remove baseline impurities before attempting recrystallization.
-
-
Poor Separation in Column Chromatography: The desired product and impurities may have similar retention factors (Rf) on the column.
-
Solution: Optimize the mobile phase using TLC before running a column. Aim for an Rf of 0.2-0.3 for your product to achieve good separation. A common mobile phase for this class of compounds is a gradient of ethyl acetate in hexanes. For highly polar impurities, alumina may be a more suitable stationary phase than silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this synthesis?
A1: The synthesis of this compound from 3,5-dimethoxyaniline follows the Hugerschoff reaction pathway. The key steps are:
-
Thiocyanation: The amino group of 3,5-dimethoxyaniline attacks the electrophilic carbon of a thiocyanate species (formed from KSCN or NH4SCN), leading to the formation of an intermediate thiourea.
-
Oxidative Cyclization: An oxidizing agent, typically bromine, is added. The bromine activates the sulfur atom of the thiourea, making it highly electrophilic.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the thiourea then attacks the activated sulfur atom in an intramolecular cyclization, forming the benzothiazole ring. This is followed by rearomatization. The strong electron-donating effect of the two methoxy groups facilitates this cyclization step.
Q2: Why is 3,5-dimethoxyaniline used as the starting material?
A2: The positions of the methoxy groups on the aniline ring determine the substitution pattern on the final benzothiazole product. In 3,5-dimethoxyaniline, the cyclization occurs at one of the positions ortho to the amino group, resulting in the methoxy groups being at the 4 and 6 positions of the benzothiazole ring system.
Q3: Can I use a different oxidizing agent instead of bromine?
A3: Yes, other oxidizing systems can be used for the cyclization of arylthioureas. As mentioned, for highly activated systems, milder brominating agents like NBS are a good alternative to liquid bromine to prevent side reactions.[3] Other methods in the literature for related syntheses have employed reagents like sulfuryl chloride or even catalytic systems with molecular oxygen. However, for this specific transformation, bromine or a controlled bromine source is the most commonly cited method.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the aromatic, methoxy, and amine protons and carbons.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H stretches of the amine and C-O stretches of the methoxy groups.
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the closely related 6-methoxy-1,3-benzothiazol-2-amine.[2]
Materials:
-
3,5-Dimethoxyaniline
-
Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH4SCN)
-
Glacial Acetic Acid
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethyl Acetate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethoxyaniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.
-
Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes.
-
Oxidant Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise over 20-30 minutes, ensuring the temperature remains low. Alternative for higher purity: Use N-bromosuccinimide (1.1 equivalents) added portion-wise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 20-24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).
-
Workup: Pour the reaction mixture into a beaker containing cold concentrated ammonium hydroxide to neutralize the acetic acid and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound.
Data Summary: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Physical Properties |
| 3,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | White to beige solid, m.p. 54-57 °C |
| This compound | C₉H₁₀N₂O₂S | 210.25 | Solid (color may vary based on purity) |
Visualizations
Reaction Workflow
References
Side product formation in the synthesis of substituted benzothiazoles
Technical Support Center: Synthesis of Substituted Benzothiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted benzothiazoles. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory, with a specific focus on understanding and mitigating the formation of unwanted side products. Benzothiazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is not without its nuances.[1][2][3] This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs): Understanding the Core Synthesis
This section addresses foundational questions about the most common synthetic routes and the key factors that influence reaction outcomes.
Q1: What is the most prevalent and versatile method for synthesizing 2-substituted benzothiazoles?
The most widely employed method is the condensation of 2-aminothiophenol (2-ATP) with a variety of carbonyl-containing compounds, most commonly aldehydes.[4][5][6] This reaction is popular due to its broad substrate scope, generally good yields, and the commercial availability of a wide range of starting materials.[1] The core transformation involves the reaction of 2-ATP with an aldehyde to form a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.[7]
Q2: Why is 2-aminothiophenol (2-ATP) considered a sensitive reagent, and what precautions are necessary?
The primary challenge with 2-ATP is the high susceptibility of its thiol group (-SH) to oxidation.[8] Exposure to atmospheric oxygen can lead to the formation of a disulfide-linked dimer, 2,2'-dithiobis(aniline). This is a common impurity that consumes your starting material and complicates purification.
Key Handling Precautions for 2-ATP:
-
Use Fresh Reagent: Whenever possible, use 2-ATP from a freshly opened bottle.
-
Inert Atmosphere: For high-purity applications and to minimize side products, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Degas Solvents: Using solvents that have been degassed (e.g., by sparging with nitrogen or via freeze-pump-thaw cycles) can further reduce oxidative side reactions.
Q3: What is the mechanistic role of the oxidant in the 2-ATP and aldehyde condensation reaction?
The reaction does not stop at the initial condensation product. The nucleophilic amino group of 2-ATP attacks the aldehyde carbonyl, and subsequent intramolecular cyclization by the thiol group forms a stable 2,3-dihydrobenzo[d]thiazole (benzothiazoline) intermediate. This intermediate is not aromatic. The role of the oxidant is to remove two hydrogen atoms, facilitating the aromatization of the thiazole ring to yield the final, stable benzothiazole product.[7] In many procedures, atmospheric oxygen serves as a sufficient oxidant, particularly when the reaction is stirred open to the air or under reflux.[7] However, for more efficient or rapid conversions, dedicated oxidizing agents are often employed.[4][7]
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This section is structured to help you diagnose and solve specific experimental problems.
Problem 1: My reaction yield is low, and the crude NMR/TLC shows multiple unidentified spots.
This is a common issue that can stem from several sources. A systematic approach is key to diagnosis.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Oxidation of 2-ATP | The thiol group of 2-ATP has dimerized via disulfide bond formation, consuming the starting material. This is often visible as a new, less polar spot on TLC. | Perform the reaction under an inert atmosphere (N₂ or Ar). Use freshly opened 2-ATP and consider degassing the solvent prior to use.[8] |
| Inefficient Oxidation | The reaction has stalled at the benzothiazoline intermediate. This intermediate is often isolable but reduces the yield of the desired aromatic product. | Ensure adequate aeration if relying on atmospheric oxygen. Alternatively, introduce a dedicated oxidant. A widely used and effective system is H₂O₂/HCl in ethanol.[1][4][7] Dimethyl sulfoxide (DMSO) can also serve as both the solvent and the oxidant at elevated temperatures.[7][9] |
| Suboptimal Reaction Conditions | The reaction temperature, solvent, or catalyst may not be ideal for your specific substrates. Aromatic aldehydes with electron-withdrawing groups are typically more reactive than those with electron-donating groups or aliphatic aldehydes.[1][7] | Systematically optimize conditions. If at room temperature, try gentle heating. Common solvents include ethanol, DMSO, and DMF.[7][10] For sluggish reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[1][7] |
| Poor Substrate Purity | Impurities in either the 2-ATP or the aldehyde can inhibit the reaction or lead to a cascade of side products. | Verify the purity of starting materials by NMR or another suitable technique. Purify 2-ATP by distillation if necessary. |
Problem 2: I've isolated a major byproduct with a mass double that of my 2-ATP starting material.
This is a classic sign of oxidative dimerization of 2-aminothiophenol.
Diagnosis: The byproduct is almost certainly 2,2'-dithiobis(aniline). This occurs when two molecules of 2-ATP are oxidized, forming a disulfide bond.
Prevention Workflow:
Caption: Workflow for troubleshooting disulfide byproduct formation.
Problem 3: My reaction with a dicarbonyl compound is giving a mixture of mono- and bis-benzothiazole products.
Controlling selectivity is crucial when using substrates with multiple reactive sites, such as terephthaldehyde.
Causality: The relative rates of the first and second condensation reactions determine the product distribution. This is influenced by stoichiometry, concentration, and solvent.
Solutions for Controlling Selectivity:
-
Stoichiometry: To favor the mono-substituted product , use a significant excess of the dialdehyde (e.g., 5-10 equivalents). To favor the bis-substituted product , use a slight excess of 2-ATP (e.g., 2.1-2.2 equivalents).
-
Solvent Effects: The choice of solvent can influence selectivity. For instance, in the reaction with terephthaldehyde, using methanol can selectively yield the mono-adduct, while chloroform may favor the formation of the bis-benzothiazole.[1]
-
Slow Addition: For the synthesis of the mono-adduct, slowly adding a solution of 2-ATP to a solution of the excess dialdehyde can minimize the formation of the bis-adduct.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for synthesis and troubleshooting.
Protocol 1: General Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This robust protocol is effective for a wide range of aromatic aldehydes and offers a simple workup.[1][4]
Materials:
-
2-Aminothiophenol (1.0 mmol, 1.0 eq)
-
Aromatic Aldehyde (1.0 mmol, 1.0 eq)
-
Ethanol (5-10 mL)
-
30% Hydrogen Peroxide (H₂O₂) (approx. 6.0 mmol, 6.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (approx. 3.0 mmol, 3.0 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminothiophenol and the aromatic aldehyde in ethanol at room temperature.
-
To this stirred solution, add the 30% H₂O₂ solution.
-
Slowly add the concentrated HCl dropwise. An exotherm may be observed.
-
Continue stirring at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[1]
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL).
-
A solid precipitate should form. Collect the crude product by vacuum filtration, washing the solid with cold water.
-
The solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Self-Validation: The reaction is typically high-yielding (85-95%).[1] The crude product should show a major spot on TLC corresponding to the benzothiazole. The absence of the benzothiazoline intermediate confirms the oxidation was successful.
Reaction and Side-Reaction Overview:
Caption: Key reaction pathways in benzothiazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Navigating the Purification of Polar 2-Aminobenzothiazole Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges associated with polar 2-aminobenzothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in achieving high purity for this important class of heterocyclic molecules. Here, we synthesize our extensive field experience with established scientific principles to provide you with practical, actionable solutions.
The inherent polarity of 2-aminobenzothiazoles, stemming from the presence of the amino group and the nitrogen and sulfur heteroatoms, often leads to purification difficulties such as poor solubility in common organic solvents and strong interactions with stationary phases in chromatography. This guide offers a structured approach to troubleshooting these issues, complete with detailed protocols and frequently asked questions.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you may face during the purification of polar 2-aminobenzothiazole derivatives and provides systematic solutions.
Problem 1: Poor Solubility of the Crude Product
Symptoms: Your crude product does not fully dissolve in the initial solvent system chosen for chromatography or recrystallization.
Potential Causes:
-
High Polarity: The compound is highly polar and insoluble in non-polar or moderately polar organic solvents.
-
Presence of Insoluble Impurities: The crude material contains inorganic salts or highly polar polymeric byproducts from the reaction.
-
Incorrect Solvent Choice: The selected solvent is not appropriate for the specific 2-aminobenzothiazole derivative.
Solutions:
| Solution | Detailed Explanation |
| Solvent System Modification | For chromatography, if your compound is not soluble in the loading solvent, consider using a stronger, more polar solvent for dissolution, such as a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and then adsorbing it onto silica gel before loading it onto the column. For recrystallization, screen a variety of polar solvents like ethanol, methanol, or mixtures with water.[1] |
| pH Adjustment | The basic amino group at the 2-position can be protonated under acidic conditions, which can significantly increase aqueous solubility.[2] Dissolving the crude product in a dilute acidic solution, followed by filtration to remove insoluble non-basic impurities, and then neutralization to precipitate the purified product can be an effective preliminary purification step. |
| Pre-Purification Wash | Wash the crude solid with a solvent in which your compound of interest is sparingly soluble but the impurities are highly soluble. For example, a wash with diethyl ether can remove non-polar impurities. |
Problem 2: Co-elution of Impurities in Column Chromatography
Symptoms: Fractions from column chromatography contain the desired product along with impurities of very similar Rf values.
Potential Causes:
-
Similar Polarity of Product and Impurities: Isomeric byproducts or starting materials with polarities close to the product are present.[3]
-
Inappropriate Stationary or Mobile Phase: The chosen chromatography system does not provide sufficient selectivity.
-
Column Overloading: Too much crude material has been loaded onto the column, leading to band broadening and poor separation.[1]
Solutions:
| Solution | Detailed Explanation |
| Mobile Phase Optimization | Systematically vary the solvent polarity of your mobile phase. For normal-phase chromatography on silica gel, a common starting point is a hexane:ethyl acetate gradient.[1][4] If this fails, consider adding a small percentage of a more polar solvent like methanol or a few drops of a modifier like triethylamine (for basic compounds) to improve peak shape and resolution. |
| Alternative Stationary Phases | If silica gel is not providing adequate separation, consider other stationary phases. For highly polar compounds, alumina (basic or neutral) can sometimes offer different selectivity.[1] Reverse-phase chromatography (C18) is also a powerful alternative for polar compounds.[5][6] |
| Preparative HPLC | For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) often provides superior resolution compared to flash column chromatography.[7][8] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is a common choice. |
Logical Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for selecting an appropriate purification strategy for your polar 2-aminobenzothiazole compound.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: My 2-aminobenzothiazole compound appears to be degrading on the silica gel column. What can I do?
A1: Decomposition on silica gel is a common issue for sensitive compounds.[9] The acidic nature of silica can catalyze degradation. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your mobile phase. Alternatively, using a different stationary phase like alumina or Florisil, which are less acidic, can be beneficial.[9] If the compound is still unstable, reverse-phase HPLC, which is typically run under less harsh conditions, would be the recommended method.
Q2: I'm trying to perform a recrystallization, but my compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly.[1] To resolve this, try using a lower-boiling point solvent or a solvent mixture. Ensure that the solution is allowed to cool slowly to room temperature, and then in an ice bath, to encourage crystal formation. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
Q3: What is a good starting point for a mobile phase in reverse-phase HPLC for a polar 2-aminobenzothiazole?
A3: A good starting point for a reverse-phase HPLC method would be a gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid.[10][11] The formic acid helps to protonate the amino group, leading to sharper peaks. A typical gradient might start at 5-10% B and ramp up to 95-100% B over 15-20 minutes. The exact gradient profile will need to be optimized based on the specific polarity of your derivative.
Q4: Can I use normal-phase chromatography with aqueous solvents for very polar 2-aminobenzothiazoles?
A4: Yes, for extremely polar compounds that are not retained in reverse-phase chromatography, a technique called Hydrophilic Interaction Liquid Chromatography (HILIC) can be very effective. This technique typically uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small percentage of an aqueous solvent.[12] In this case, water acts as the strong, eluting solvent.[12]
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
Objective: To purify a moderately polar 2-aminobenzothiazole derivative.
Methodology:
-
TLC Optimization: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.[1] A good starting point is a gradient of ethyl acetate in hexanes. If the compound is very polar, consider using a methanol/dichloromethane system.
-
Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation.
-
Elution: Place the dry-loaded sample onto the top of the packed column. Begin eluting with the solvent system determined from your TLC analysis. You can start with a less polar mixture and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Preparative Reverse-Phase HPLC
Objective: To achieve high-purity isolation of a polar 2-aminobenzothiazole derivative, especially when co-eluting impurities are present.
Methodology:
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of your target compound from impurities. A C18 column is a good starting point.
-
Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent, such as methanol or a mixture of the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
System Setup: Use a preparative HPLC system equipped with a larger-diameter column (e.g., >20 mm I.D.) packed with the same stationary phase as your analytical column.[8]
-
Injection and Fraction Collection: Inject the sample onto the column and begin the elution using the optimized gradient from your analytical method, but with a proportionally higher flow rate. Use a fraction collector to collect the eluent in separate tubes based on the detector signal (typically UV absorbance).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions. The organic solvent can be removed by rotary evaporation. If the compound is not volatile, the remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure solid product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Analytical Scientist | Purification of polar compounds [theanalyticalscientist.com]
- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aralyse - Preparative HPLC [aralyse.tech]
- 8. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
Technical Support Center: Solubility Solutions for 4,6-Dimethoxy-1,3-benzothiazol-2-amine
Welcome to the technical support guide for 4,6-Dimethoxy-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low aqueous solubility in biological assays. Here, we provide expert-driven FAQs and troubleshooting protocols to help you achieve reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
This compound, like many heterocyclic amine compounds, is predicted to have low solubility in aqueous buffers, which are typical for biological assays. Its structure, containing a rigid benzothiazole core and methoxy groups, contributes to its lipophilicity. The primary amine group, however, offers a key handle for solubility manipulation.
The solubility of such "brick-dust" molecules—characterized by strong crystal lattice energy—is a common hurdle in drug discovery.[1] Overcoming this requires strategies that either disrupt this crystal energy or modify the compound or solvent to favor dissolution.
Q2: I'm starting my experiments. Is Dimethyl Sulfoxide (DMSO) a good solvent choice?
Yes, DMSO is an excellent and widely used starting solvent for creating high-concentration stock solutions of poorly soluble compounds.[2] It is a strong, polar aprotic solvent capable of dissolving a vast array of organic molecules.[2] For this compound, you should be able to achieve a stock concentration in the millimolar range (e.g., 10-50 mM) in pure DMSO.
However, there are critical limitations to consider:
-
Precipitation upon Dilution: When the DMSO stock is diluted into your aqueous assay buffer, the compound can rapidly precipitate as the solvent environment becomes less favorable. This is a primary cause of inaccurate and non-reproducible assay data.[3]
-
Cellular Toxicity: DMSO can be toxic to cells, typically at concentrations above 0.5% to 1% (v/v).[4][5] This can interfere with your biological readouts, leading to false positives or negatives. It is crucial to maintain a consistent and low final DMSO concentration across all wells of your assay plate.[4]
Q3: How does pH influence the solubility of this compound?
The pH of the aqueous medium is a critical factor governing the solubility of this compound. The molecule contains a basic amine group (-NH2) which can be protonated under acidic conditions to form a positively charged ammonium salt (-NH3+).
R-NH₂ (less soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble)
This protonated form is significantly more polar and, therefore, more soluble in water.[6][7] Most sparingly soluble salts containing a conjugate base of a weak acid (or in this case, a weak base itself) exhibit pH-dependent solubility.[8] Therefore, acidifying your buffer may dramatically increase the compound's solubility. However, you must ensure the chosen pH is compatible with your biological assay system (e.g., enzyme activity, cell viability).[9][10]
Q4: What are co-solvents, and how can they prevent my compound from crashing out of solution?
Co-solvents are organic solvents used in small quantities alongside a primary solvent (like water) to increase the solubility of a poorly soluble compound.[11] When you dilute your DMSO stock into an aqueous buffer, adding a small percentage of a suitable co-solvent to the buffer can help keep the compound in solution.
Commonly used co-solvents in biological assays include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 20/80
These agents work by reducing the polarity of the aqueous solvent, making it a more hospitable environment for a lipophilic molecule.[12] The choice and concentration of a co-solvent must be carefully optimized, as they can also have effects on the biological system.[13]
Troubleshooting Guides & Experimental Protocols
This section provides actionable workflows to overcome solubility issues with this compound.
Issue: My compound is not fully dissolving to create a stock solution.
Troubleshooting Workflow: Preparing a High-Concentration Stock Solution
This protocol outlines the standard procedure for preparing a stock solution and methods to gently encourage dissolution.
**dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Workflow for preparing a stock solution.
Step-by-Step Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of 100% cell culture-grade DMSO to reach your target concentration (e.g., 20 mM).
-
Initial Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Carefully inspect the solution against a light source. If you see any solid particles, the compound is not fully dissolved.
-
Gentle Warming (Optional): Warm the solution in a 37°C water bath for 5-10 minutes. This can help overcome the activation energy required for dissolution. Caution: Do not overheat, as this may degrade the compound.
-
Sonication (Optional): Sonicate the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up particle agglomerates.[14]
-
Final Inspection: Re-inspect the solution. If it is clear, the stock is ready.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to maintain stability.
If the compound remains insoluble, you may have exceeded its solubility limit in DMSO. In this case, prepare a new stock at a lower concentration.
Issue: Compound precipitates when diluted into aqueous assay buffer.
Troubleshooting Workflow: A Systematic Approach to Maintain Solubility
This decision tree guides you through selecting an appropriate method to prevent precipitation in your final assay plate.
**dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Decision tree for solubility enhancement.
Protocol 1: pH Modification for Solubility Enhancement
-
Prepare Buffers: Prepare a series of your assay buffer at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5).
-
Test Dilution: Dilute your DMSO stock of this compound to the final assay concentration in each buffer.
-
Observe Precipitation: Incubate at the assay temperature for 30 minutes. Visually inspect for precipitation (cloudiness).
-
Select Optimal pH: Choose the highest pH that maintains clarity.
-
Validate Assay Compatibility: Crucially, run a control experiment to confirm that the selected acidic pH does not adversely affect your cells, enzyme, or other biological components of the assay.
Protocol 2: Co-Solvent Screening
-
Prepare Co-Solvent Buffers: Prepare your standard assay buffer (e.g., at pH 7.4) containing various concentrations of different co-solvents. See the table below for starting points.
-
Test Dilution: Add your DMSO stock to each co-solvent buffer to achieve the final desired compound concentration. Ensure the final DMSO concentration remains constant and low (e.g., <0.5%).
-
Observe and Select: Identify the co-solvent and lowest concentration that prevents precipitation.
-
Validate Co-Solvent Inertness: Run a vehicle control with the selected co-solvent/DMSO mixture (without your compound) to ensure it does not affect the assay readout.[12]
Data Table: Recommended Starting Concentrations for Co-Solvents
| Co-Solvent | Typical Starting Conc. (v/v) | Maximum Recommended Conc. (v/v) | Notes |
| Ethanol | 1-2% | 5% | Can cause protein denaturation at higher concentrations.[12] |
| Propylene Glycol (PG) | 1-5% | 10% | Generally well-tolerated by many cell lines. |
| PEG 400 | 1-5% | 10% | Viscous; ensure thorough mixing. |
| Tween® 20/80 | 0.01-0.1% | 0.5% | Surfactants that can form micelles to encapsulate the compound. May interfere with assays involving membranes.[15] |
Important Consideration: When preparing serial dilutions of your compound for dose-response experiments, it is vital to keep the concentration of the solvent system (e.g., DMSO and any co-solvent) constant across all dilutions to avoid solvent-induced artifacts.[4]
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. issr.edu.kh [issr.edu.kh]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4,6-Dimethoxy-1,3-benzothiazol-2-amine in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-Dimethoxy-1,3-benzothiazol-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues when using Dimethyl Sulfoxide (DMSO) as a solvent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound in DMSO.
Q1: What are the primary concerns when storing this compound in DMSO?
The primary concerns are chemical degradation and physical instability (precipitation). This compound, being a 2-aminobenzothiazole derivative, may be susceptible to degradation in DMSO, a common issue with this class of compounds.[1] Additionally, factors such as moisture absorption by DMSO, exposure to light, and temperature fluctuations can impact its stability.[2][3][4]
Q2: What is the recommended temperature for storing stock solutions of this compound in DMSO?
For long-term storage, it is best to store stock solutions at -20°C or -80°C.[4] This minimizes the rate of potential chemical degradation. However, it's crucial to be aware that freeze-thaw cycles can introduce their own set of problems, such as precipitation.[5][6][7] For short-term storage, refrigeration at 2-8°C can be a viable option.[4]
Q3: How many freeze-thaw cycles are acceptable for a DMSO stock solution?
While some studies suggest that many compounds are stable for several freeze-thaw cycles, it is best to minimize them.[5][6] For sensitive compounds like this compound, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[7]
Q4: Does the purity of DMSO affect the stability of my compound?
Absolutely. The purity of DMSO is critical. Lower-grade DMSO can contain impurities like water, acids, or bases that can catalyze the degradation of your compound.[8] Always use high-purity, anhydrous DMSO for preparing stock solutions.[2]
Q5: My compound in DMSO has precipitated. What should I do?
Precipitation can occur due to low solubility, especially after freezing.[9][10][11] Before use, ensure the solution is completely thawed and vortexed thoroughly to redissolve the compound. Gentle warming in an ultrasound bath can also be effective.[12] If precipitation persists, it might indicate that the concentration is too high for the storage conditions.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.
Issue 1: Loss of Compound Activity or Inconsistent Results
If you observe a decrease in the expected biological activity of your compound or inconsistent results between experiments, it could be due to the degradation of this compound in your DMSO stock.
Troubleshooting Workflow
Caption: Troubleshooting workflow for loss of compound activity.
Issue 2: Appearance of Unknown Peaks in Analytical Data (e.g., LC-MS, NMR)
The presence of new peaks in your analytical data that were not present in the initial analysis of the compound suggests degradation.
Potential Degradation Pathways
The 2-aminobenzothiazole scaffold can be susceptible to several degradation pathways in DMSO, especially in the presence of contaminants like water and oxygen, or upon exposure to light and elevated temperatures.
-
Oxidation: DMSO can act as a mild oxidizing agent, potentially leading to the formation of sulfoxides or other oxidized species.[8]
-
Hydrolysis: The presence of water in DMSO can lead to the hydrolysis of the amine or other functional groups, particularly if acidic or basic impurities are present.[13][14]
-
Dimerization/Oligomerization: Some 2-aminothiazole derivatives have been observed to dimerize or form other adducts in DMSO.[1]
Caption: Potential degradation pathways for 2-aminobenzothiazoles in DMSO.
III. Experimental Protocols
To ensure the reliability of your results, it is crucial to perform stability studies under your specific experimental conditions.
Protocol 1: Short-Term Stability Assessment of this compound in DMSO
This protocol outlines a method to assess the stability of your compound in DMSO at room temperature over a typical experimental timeframe.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Amber glass vials
-
Volumetric flasks and pipettes
-
LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in high-purity DMSO to a final concentration of 10 mM.
-
Time-Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for LC-MS analysis, and inject it into the LC-MS system. This will serve as your baseline.
-
Incubation: Store the stock solution in a sealed amber vial at room temperature (approximately 25°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), take an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by LC-MS.
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
-
Protocol 2: Freeze-Thaw Stability Study
This protocol is designed to evaluate the impact of repeated freeze-thaw cycles on the stability and solubility of your compound.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare Aliquots: Prepare a 10 mM stock solution of this compound in DMSO and aliquot it into several single-use amber vials.
-
Time-Zero (T=0) Analysis: Analyze one of the freshly prepared aliquots by LC-MS as your T=0 reference.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -20°C for at least 12 hours.
-
Thaw one aliquot completely at room temperature.
-
Analyze the thawed aliquot by LC-MS.
-
Repeat this freeze-thaw process for a predetermined number of cycles (e.g., 3-5 cycles), using a new aliquot for analysis after each cycle.
-
-
Data Analysis:
-
Compare the peak area of the parent compound after each freeze-thaw cycle to the T=0 sample.
-
Visually inspect the thawed solutions for any signs of precipitation before analysis.
-
IV. Data Presentation
A well-structured table can help in quickly assessing the stability of your compound under different conditions.
Table 1: Example Data from a Short-Term Stability Study at 25°C
| Time (hours) | Parent Compound Peak Area (Arbitrary Units) | % Remaining | Degradant Peak 1 Area | Degradant Peak 2 Area |
| 0 | 1,000,000 | 100% | 0 | 0 |
| 1 | 995,000 | 99.5% | 2,500 | 0 |
| 4 | 980,000 | 98.0% | 10,000 | 1,000 |
| 8 | 965,000 | 96.5% | 18,000 | 2,500 |
| 24 | 920,000 | 92.0% | 45,000 | 8,000 |
| 48 | 850,000 | 85.0% | 80,000 | 15,000 |
V. Best Practices for Storage and Handling
To maximize the stability and longevity of your this compound solutions in DMSO, adhere to the following best practices:
-
Use High-Purity DMSO: Always use anhydrous, high-purity DMSO to minimize contaminants that can cause degradation.[2]
-
Store in Appropriate Containers: Use amber glass vials with tight-fitting caps to protect the compound from light and to prevent moisture absorption.[3]
-
Aliquot Stock Solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles and to minimize the introduction of contaminants.[7]
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the DMSO solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.[6]
-
Regular Quality Control: Periodically check the purity of your stock solutions, especially if they have been stored for an extended period.
By following these guidelines and proactively assessing the stability of your this compound in DMSO, you can ensure the accuracy and reproducibility of your experimental data.
References
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 3. Site is undergoing maintenance [naturtotalshop.com]
- 4. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ziath.com [ziath.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Reactivity of Substituted Anilines in Benzothiazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of benzothiazole derivatives. The inherent challenge of managing the varied reactivity of substituted anilines is a frequent bottleneck in synthetic workflows. This resource provides in-depth troubleshooting advice and practical solutions in a direct question-and-answer format to address specific experimental issues and enhance your synthetic success.
Troubleshooting Guide: Addressing Specific Reactivity Issues
This section tackles common problems encountered when working with electronically diverse aniline substrates. The answers focus on the chemical principles behind the problem and provide actionable solutions.
Q1: My benzothiazole yield is extremely low when using an aniline with a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or trifluoromethyl (-CF₃) group. What is the underlying cause and how can I fix it?
A1: The Core Problem: Reduced Nucleophilicity
The primary cause of poor reactivity in anilines bearing strong EWGs is the significant reduction in the nucleophilicity of the amino group. The EWG inductively and/or resonantly pulls electron density away from the benzene ring and, consequently, from the nitrogen atom. This deactivation makes the initial nucleophilic attack—a critical step in most benzothiazole syntheses (e.g., condensation with an aldehyde or cyclization of a thioanilide)—energetically unfavorable, leading to slow or incomplete reactions.
Solutions & Methodologies:
-
Intensify Reaction Conditions: The most direct approach is to provide more energy to overcome the high activation barrier. This can be achieved by:
-
Higher Temperatures: Increasing the reaction temperature, sometimes to 130-140 °C, can provide the necessary energy for the reaction to proceed.[1][2]
-
Microwave Irradiation: Microwave-assisted synthesis is highly effective for these challenging substrates. It provides rapid, uniform heating that can dramatically reduce reaction times and drive sluggish reactions to completion.[3][4] Many protocols using glycerol as a green solvent under microwave conditions have proven successful.[5]
-
-
Employ a More Potent Catalyst: Standard catalysts may be insufficient for deactivated anilines. Switching to a more powerful catalytic system is crucial.
-
Strong Brønsted Acids: Catalysts like p-toluenesulfonic acid (TsOH·H₂O) can protonate the reaction partner (e.g., the carbonyl oxygen of an aldehyde or β-diketone), making it a much stronger electrophile and more susceptible to attack by the weakly nucleophilic aniline.[1] This strategy has been shown to tolerate groups like chloro and nitro on the aniline ring.[1]
-
Transition Metal Catalysis: Copper-catalyzed methods are particularly robust and exhibit broad functional group tolerance, including for anilines with EWGs.[6][7] Copper catalysts can facilitate C-S bond formation through different mechanisms, bypassing the need for a highly nucleophilic amine.
-
-
Alternative Synthetic Routes: If direct condensations fail, consider multi-step or alternative pathways that do not rely on the aniline's initial nucleophilic attack. For instance, synthesizing 2-aminothiophenol from the substituted aniline first, followed by condensation with an aldehyde, is a common and effective strategy.[8][9]
dot
Caption: Troubleshooting workflow for low yields with deactivated anilines.
Q2: When using anilines with strong electron-donating groups (EDG), like methoxy (-OCH₃) or dimethylamino (-NMe₂), I get a complex mixture of products and low yields of the desired benzothiazole. Why does this happen?
A2: The Core Problem: Over-Reactivity and Side Reactions
Strong EDGs enhance the electron density of the aromatic ring and the amino group, making the aniline highly nucleophilic. While this facilitates the desired initial reaction, it can also promote undesirable side reactions:
-
Electrophilic Attack on the Ring: The activated aromatic ring becomes susceptible to electrophilic attack, leading to polymerization or reaction with electrophilic species in the mixture.
-
Oxidation: Electron-rich anilines are more easily oxidized, which can lead to decomposition or the formation of colored impurities under oxidative conditions required for the final aromatization step.
-
Substituent Reactivity: The EDG itself can sometimes participate in side reactions.
Solutions & Methodologies:
-
Moderate Reaction Conditions: Avoid high temperatures, which can accelerate side reactions. Often, these reactions can proceed efficiently at room temperature or with gentle heating.[10]
-
Control Stoichiometry and Addition Rate: Add the reaction partner (e.g., aldehyde) slowly to the aniline solution to maintain a low concentration and minimize polymerization or dimerization.
-
Select a Mild Oxidant: For the final aromatization step (from benzothiazoline to benzothiazole), use a mild oxidant. While air or DMSO can be effective, sometimes a more controlled system like H₂O₂/HCl or molecular iodine is preferable.[9][11] In some cases, catalyst- and additive-free systems using DMSO as both solvent and oxidant at elevated temperatures have been shown to work well.[2]
-
Consider Metal-Free Conditions: Transition metal catalysts can sometimes coordinate with the electron-rich aniline or promote unwanted side reactions. Metal-free approaches, such as those using elemental sulfur and an aliphatic amine, can be highly effective and selective for these substrates.[2]
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding reaction optimization and modern synthetic strategies.
Q1: What are the most reliable modern methods for synthesizing benzothiazoles that tolerate a wide range of aniline substituents?
A1: Several modern methods have been developed to address the limitations of classical syntheses. Three-component reactions are particularly powerful as they build complexity in a single step and often show broad substrate scope.
-
Metal-Free, Three-Component Synthesis: A highly effective method involves the reaction of an aniline, an aliphatic amine (or a related carbon source), and elemental sulfur.[2] This approach forms multiple C-S and C-N bonds in one pot and has been shown to work for anilines with both electron-donating and electron-withdrawing groups.
-
Copper-Catalyzed Condensations: Copper-mediated reactions are well-regarded for their versatility. For example, the condensation of 2-chloroanilines with dithioesters tolerates both EDGs and EWGs well.[6] Similarly, copper-catalyzed reactions of 2-aminobenzenethiols with nitriles are efficient for producing 2-substituted benzothiazoles.[6]
-
Visible-Light Photocatalysis: Green chemistry approaches using visible light and a photosensitizer (like Eosin Y) can drive the radical cyclization of anilines and aldehydes under very mild conditions, showing good tolerance for various functional groups.[8]
Comparative Table of Modern Catalytic Systems
| Method/Catalyst System | Key Reactants | Typical Conditions | Advantages | Limitations | Reference(s) |
| Iodine-Promoted Domino | Anilines, Acetophenones, S₈ | 140 °C, DMSO/PhCl | Transition-metal-free, uses readily available starting materials. | High temperature required. | [12] |
| Brønsted Acid (TsOH·H₂O) | 2-Amino thiophenols/anilines, β-Diketones | 80 °C, CH₃CN or solvent-free | Metal-free, oxidant-free, mild conditions, tolerates EWGs. | May require elevated temperatures for less reactive substrates. | [1] |
| Copper-Catalyzed Condensation | 2-Aminobenzenethiols, Nitriles | 120 °C, Toluene | Excellent yields, wide range of functional groups tolerated. | Requires metal catalyst, high temperature. | [6] |
| Visible Light (Eosin Y) | 2-Substituted anilines, Aldehydes | Room Temp., Blue LED | Extremely mild, green, good for sensitive functional groups. | Requires specific photocatalysis setup. | [8] |
| Microwave-Assisted (Solvent-Free) | 2-Aminothiophenol, Aldehydes | Microwave, 60-65 °C | Extremely fast (5-15 min), high yields, green methodology. | Specialized equipment needed, scalability can be a concern. | [3][9] |
Q2: How does the choice of oxidant affect the reaction, especially when dealing with sensitive substituted anilines?
A2: The final step in many benzothiazole syntheses is the oxidation of the dihydro-benzothiazole (benzothiazoline) intermediate to the aromatic benzothiazole. The choice of oxidant is critical to avoid degradation of sensitive functional groups and maximize yield.
-
Air/Oxygen: The simplest and greenest oxidant. It is often sufficient, especially when catalyzed or at higher temperatures, but can be slow and non-selective.
-
DMSO: Often used as a solvent, it can also serve as the oxidant at high temperatures (>120 °C), typically being reduced to dimethyl sulfide.[2] It is effective but requires high heat.
-
Hydrogen Peroxide (H₂O₂): A clean and efficient oxidant, often used in combination with an acid like HCl.[9] It produces water as the only byproduct. This system provides excellent yields for a wide range of aldehydes.[8][9]
-
Molecular Iodine (I₂): Acts as a mild and effective oxidant. It can also serve as an electrophilic activator in certain reactions, promoting cyclization.[11]
The best choice depends on the substrate. For anilines with sensitive EDGs, a milder, more controlled system like H₂O₂/HCl or I₂ at room temperature is often preferred over high-temperature oxidation with air or DMSO.
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles [organic-chemistry.org]
- 12. New synthesis of 2-aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4,6-Dimethoxy-1,3-benzothiazol-2-amine
Welcome to the technical support center for the synthesis of 4,6-dimethoxy-1,3-benzothiazol-2-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to anticipate challenges and troubleshoot effectively.
The synthesis of 2-aminobenzothiazoles often involves the reaction of an aniline with a source of thiocyanate. For the specific case of this compound, a common and efficient route is the reaction of 3,5-dimethoxyaniline with ammonium thiocyanate in the presence of a halogen, such as bromine. This guide will focus on the challenges associated with this specific synthetic pathway during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety concerns during the scale-up of this synthesis are:
-
Thermal Runaway: The reaction is exothermic, particularly during the addition of bromine. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. It is crucial to have adequate cooling capacity and to control the addition rate of bromine. A reaction calorimetry study is highly recommended before scaling up to understand the thermal profile of the reaction.
-
Gas Evolution: The reaction may evolve gases, such as hydrogen bromide. A closed system must be equipped with appropriate pressure relief and gas scrubbing systems to handle potential off-gassing, especially in the event of a temperature excursion.
-
Handling of Bromine: Bromine is a highly corrosive and toxic substance. Engineering controls, such as a closed-system addition setup and a well-ventilated area, are mandatory. Personal protective equipment (PPE), including a full-face respirator with appropriate cartridges, chemical-resistant gloves, and a lab coat, must be used.
Q2: I am observing a significant amount of a dark, tarry byproduct in my crude product upon scale-up. What is the likely cause and how can I mitigate it?
A2: The formation of dark, tarry byproducts is often due to over-oxidation or polymerization of the starting aniline or the product under the reaction conditions. The electron-rich nature of 3,5-dimethoxyaniline makes it susceptible to oxidation.
-
Cause: Localized "hot spots" of high bromine concentration during addition can lead to over-bromination and subsequent side reactions. This is more common at scale where mixing may be less efficient.
-
Mitigation:
-
Controlled Bromine Addition: Add the bromine solution sub-surface to ensure rapid dispersion. The addition rate should be slow and controlled, ideally linked to the reaction temperature to prevent accumulation of unreacted bromine.
-
Improved Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) that provides good top-to-bottom mixing to avoid localized high concentrations of reagents.
-
Lower Reaction Temperature: Running the reaction at the lower end of the recommended temperature range can help to minimize side reactions.
-
Q3: My product yield has decreased significantly after moving from a 1 L flask to a 50 L reactor. What are the potential reasons?
A3: A drop in yield upon scale-up is a common issue and can be attributed to several factors:
-
Inefficient Mixing: As mentioned above, poor mixing can lead to side reactions that consume your starting material and reduce the yield of the desired product.
-
Poor Temperature Control: If the temperature is not maintained within the optimal range, the reaction rate may be affected, or side reactions may become more prevalent.
-
Issues with Product Isolation: The physical form of the product may differ at a larger scale. If the product precipitates out of the reaction mixture, inefficient stirring can lead to the encapsulation of starting materials within the solid, leading to an incomplete reaction. The work-up and filtration process may also be less efficient at a larger scale, leading to product loss.
Troubleshooting Guide
Problem 1: Low Conversion of 3,5-Dimethoxyaniline
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Bromine | Analyze a sample of the reaction mixture by HPLC or TLC to check for the presence of the starting material. | Ensure the bromine solution is accurately prepared and that the addition equipment is calibrated. Consider a slight excess (1.05-1.1 equivalents) of bromine. |
| Poor Mass Transfer | Observe the mixing in the reactor. Are there any "dead spots" where the solids are not well suspended? | Increase the agitation speed. If necessary, evaluate the suitability of the agitator design for the reaction mass. |
| Low Reaction Temperature | Monitor the internal reaction temperature. | Ensure the reactor heating/cooling system is functioning correctly and that the setpoint is appropriate for the reaction. |
Problem 2: Formation of Impurities
| Impurity | Potential Cause | Recommended Solution |
| Dibrominated Species | High localized concentration of bromine. | Improve agitation and slow down the bromine addition rate. Consider diluting the bromine solution further. |
| Azo-compounds (colored) | Oxidative side reactions. | Maintain an inert atmosphere (e.g., nitrogen) in the reactor. Ensure the starting aniline is of high purity. |
| Unreacted Thiocyanate | Incomplete reaction. | Increase the reaction time or temperature slightly. Ensure the thiocyanate salt is fully dissolved before the bromine addition. |
Experimental Protocols
Step-by-Step Synthesis Protocol (50 L Scale)
-
Reactor Setup: Ensure the 50 L glass-lined reactor is clean, dry, and inerted with nitrogen. The reactor should be equipped with a pitched-blade turbine agitator, a temperature probe, a condenser, and a sub-surface addition line.
-
Reagent Charge: Charge the reactor with 3,5-dimethoxyaniline (e.g., 2.0 kg) and a suitable solvent such as methanol or acetic acid (e.g., 20 L). Begin agitation.
-
Thiocyanate Addition: Add ammonium thiocyanate (e.g., 2.2 kg, ~2.2 equivalents) to the reactor. Stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-5 °C).
-
Bromine Addition: Prepare a solution of bromine (e.g., 2.1 kg, ~1.05 equivalents) in the same solvent. Add the bromine solution via the sub-surface addition line over a period of 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Quenching: Quench the reaction by the slow addition of a reducing agent solution (e.g., aqueous sodium bisulfite) to destroy any excess bromine.
-
Work-up and Isolation: Adjust the pH of the reaction mixture with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product. Filter the solid, wash with water, and then a suitable solvent (e.g., cold methanol) to remove impurities.
-
Drying: Dry the product under vacuum at an appropriate temperature (e.g., 50-60 °C) to a constant weight.
Visualizations
Proposed Synthetic Pathway
Technical Support Center: Navigating the Workup of 2-Aminobenzothiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-aminobenzothiazole chemistry. As a Senior Application Scientist, I understand the nuances and challenges of handling these versatile yet sensitive molecules. This guide is designed to provide you with in-depth, field-proven insights to prevent the degradation of your 2-aminobenzothiazole derivatives during experimental workups. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the common issues encountered during the workup of 2-aminobenzothiazole derivatives.
Q1: My isolated 2-aminobenzothiazole product is off-white or has developed a brownish tint. What is causing this discoloration?
A1: A color change from the expected white or pale yellow to a brown or reddish-brown hue is a classic indicator of oxidative degradation.[1][2] The primary culprits are often atmospheric oxygen and residual oxidizing agents from the reaction. The exocyclic amino group of the 2-aminobenzothiazole scaffold is susceptible to oxidation, which can lead to the formation of highly colored impurities such as 2-azobenzothiazoles or polymeric materials resembling aniline black.[2][3][4]
Causality Explained: The lone pair of electrons on the amino group can be readily abstracted by oxidizing species, initiating a cascade of reactions that result in the formation of azo linkages between two benzothiazole units or further polymerization. These extended conjugated systems are strong chromophores, absorbing light in the visible spectrum and thus appearing colored.
Q2: I'm observing broad peaks and a distorted baseline in the NMR spectrum of my purified product. Could this be related to degradation?
A2: Yes, this is a strong possibility. The colored impurities arising from oxidation can be paramagnetic.[1] The presence of paramagnetic species in your NMR sample will cause significant line broadening of your signals and can distort the baseline, making accurate structural elucidation difficult.
Q3: My reaction yield is significantly lower after workup and purification. Where could my product be going?
A3: Product loss during workup can stem from several factors, but for 2-aminobenzothiazole derivatives, two common pathways are hydrolysis and physical loss during purification.
-
Hydrolysis: While the 2-aminobenzothiazole core is relatively stable, certain derivatives, particularly Schiff bases (imines) formed from the 2-amino group, can be susceptible to hydrolysis back to the parent amine and the corresponding aldehyde or ketone, especially under acidic or basic aqueous conditions.[2][5] The presence of certain metal ions can also catalyze this hydrolysis.[2]
-
Sub-optimal Purification: Every purification step, be it recrystallization or chromatography, carries the risk of material loss.[6] If the chosen recrystallization solvent renders your compound too soluble even at low temperatures, a significant portion will remain in the mother liquor.[6]
Q4: What is the ideal pH range for the aqueous workup of 2-aminobenzothiazoles?
A4: Generally, a neutral to slightly basic pH is preferable for the workup of 2-aminobenzothiazoles. The amino group can be protonated at an acidic pH, which might increase aqueous solubility but can also promote hydrolysis of sensitive functional groups on your derivative.[2] Strongly basic conditions should also be approached with caution as they can promote other side reactions or hydrolysis. A gentle wash with a saturated sodium bicarbonate solution is often a good choice to neutralize any residual acid from the reaction.
Preventative Strategies & Protocols
To mitigate the degradation of your 2-aminobenzothiazole derivatives, a proactive approach during the workup is crucial. The following protocols are designed to be self-validating systems, ensuring the integrity of your final compound.
Protocol 1: Workup Under an Inert Atmosphere
This protocol is essential for minimizing oxidative degradation, especially when dealing with electron-rich 2-aminobenzothiazole derivatives.
Objective: To prevent the formation of colored oxidative impurities.
Materials:
-
Reaction mixture containing the 2-aminobenzothiazole derivative
-
Degassed water (prepared by sparging with nitrogen or argon for 15-20 minutes)
-
Saturated sodium bicarbonate solution (degassed)
-
Brine (saturated NaCl solution, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Nitrogen or argon gas supply
Procedure:
-
Inert Atmosphere: Before starting the workup, ensure your reaction vessel is under a positive pressure of nitrogen or argon.
-
Quenching: If your reaction needs to be quenched, do so with degassed water or a degassed saturated ammonium chloride solution.
-
Extraction: Perform all liquid-liquid extractions using degassed solvents. After adding the extraction solvent and the aqueous layer, gently swirl or shake the separatory funnel, periodically venting to release any pressure.
-
Washing: Wash the organic layer sequentially with degassed saturated sodium bicarbonate solution and then degassed brine. This will help to remove any acidic or basic impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Concentrate the organic phase under reduced pressure. If possible, backfill the flask with an inert gas after solvent removal.
Protocol 2: Purification by Recrystallization with Activated Charcoal
This method is highly effective for removing colored impurities that may have formed despite preventative measures.
Objective: To obtain a pure, colorless crystalline product.
Materials:
-
Crude 2-aminobenzothiazole product
-
Activated charcoal
-
Suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture of acetone and water)[1]
-
Hot plate with magnetic stirring
-
Filter paper and funnel
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which your compound is highly soluble when hot and poorly soluble when cold.[6]
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent with stirring.
-
Charcoal Treatment: Once the product is fully dissolved, add a small amount of activated charcoal (typically 1-2% of the product's weight) to the hot solution.[1][6]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities. This step is crucial and should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
| Issue | Potential Cause | Recommended Action |
| Brownish discoloration | Oxidation | Workup under an inert atmosphere; use activated charcoal during recrystallization. |
| Broad NMR signals | Paramagnetic (oxidized) impurities | Purify the sample using recrystallization with activated charcoal or column chromatography. |
| Low yield after workup | Hydrolysis of derivatives | Maintain a neutral to slightly basic pH during aqueous workup. |
| Sub-optimal purification | Optimize the recrystallization solvent system. |
Visualizing Degradation and Prevention
The following diagrams illustrate the primary degradation pathway and the recommended preventative workflow.
Caption: Primary oxidative degradation pathway of 2-aminobenzothiazoles.
Caption: Recommended workflow for preventing degradation during workup.
By understanding the underlying causes of degradation and implementing these robust protocols, you can significantly improve the quality and yield of your 2-aminobenzothiazole derivatives, ensuring the reliability and reproducibility of your research.
References
Technical Support Center: Advanced Catalytic Strategies for Thiourea Cyclization
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process scientists engaged in the synthesis of heterocyclic compounds derived from substituted thioureas. We will explore alternative catalytic systems that address common challenges such as low yields, harsh reaction conditions, and lack of stereocontrol, providing actionable troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: My standard oxidative cyclization of an N-aryl thiourea to a 2-aminobenzothiazole is inefficient. What are the common failure points and what alternative catalysts should I consider?
A: This is a very common challenge. The traditional approach, often employing stoichiometric bromine or other harsh oxidants, can suffer from over-oxidation, leading to disulfide formation or degradation of sensitive functional groups.[1] The primary failure points are often related to the choice and control of the oxidant.
Expert Recommendation: Instead of stoichiometric reagents, consider catalytic systems that facilitate the cyclization under milder conditions.
-
Metal-Free, Bifunctional Catalysis: Thiourea itself can act as a bifunctional catalyst. It activates the aldehyde via hydrogen bonding for the initial condensation with 2-aminothiophenol, and its basic nature can facilitate the subsequent cyclization.[2] This approach is particularly effective for one-pot syntheses of 2-arylbenzothiazoles from 2-aminothiophenols and aldehydes.
-
Photoredox Catalysis: For phenolic thioureas, a visible-light-promoted organophotoredox catalytic approach enables the cyclodesulfurization to form 2-aminobenzoxazoles under exceptionally mild conditions, avoiding aggressive oxidants altogether.[3]
-
Copper-Catalyzed Systems: For N-arylthioureas with a leaving group (e.g., a 2-bromo substituent) on the aryl ring, copper-catalyzed intramolecular arylamination can be a highly effective method to form the C-S bond and achieve cyclization.[1]
Q2: I am attempting an intramolecular cyclization to form a thiazolidinone derivative, but I'm getting a mixture of isomers. How can I improve regioselectivity?
A: Regioselectivity is a significant hurdle when working with unsymmetrically substituted thioureas, which possess two distinct nucleophilic nitrogen atoms. The cyclization can occur at either nitrogen, leading to isomeric products.[4]
Expert Recommendation: Controlling regioselectivity often comes down to modulating the relative nucleophilicity of the two nitrogen atoms and the reaction conditions.
-
Solvent and Temperature Control: The choice of solvent and reaction temperature can influence which cyclization pathway is favored. A systematic screen of solvents with varying polarities (e.g., toluene, acetonitrile, DMF) and a temperature gradient study can reveal conditions that favor one isomer. In some systems, temperature can be used to switch between kinetic and thermodynamic product control.[4]
-
Protecting Groups: If one nitrogen is significantly more sterically hindered or its nucleophilicity is electronically dampened by its substituent (e.g., an aryl vs. an alkyl group), this inherent difference can be exploited. If not, temporarily installing a protecting group on one nitrogen can direct the cyclization to the other, although this adds extra steps to the synthesis.
Q3: How can I introduce stereocontrol in my thiourea cyclization reaction to access chiral heterocycles?
A: Achieving enantioselectivity is a frontier in this field and typically requires a chiral catalyst that can create a stereochemically defined environment around the substrate during the key bond-forming step.
Expert Recommendation: Chiral organocatalysts are the most prominent solution.
-
Chiral Thiourea Catalysts: Bifunctional thiourea catalysts bearing a chiral scaffold (e.g., derived from amino acids or cinchona alkaloids) are highly effective. They operate through a dual hydrogen-bonding mechanism, simultaneously activating the electrophile and orienting the nucleophile for a stereoselective attack.[5][6] This strategy has been successfully applied to domino Michael addition/cyclization reactions.[6]
-
Chiral Templates: In photochemical reactions, a chiral thiourea can act as a template. Even in sub-stoichiometric amounts, it can form a hydrogen-bonded complex with the substrate, inducing facial selectivity during an intramolecular [2+2] photocycloaddition.[7]
Q4: My reaction is plagued by the formation of the corresponding urea and disulfide byproducts. What causes this and how can it be prevented?
A: This is a classic sign of undesired oxidation or hydrolysis of the thiourea moiety. The sulfur atom in thiourea is susceptible to oxidation by a wide range of reagents, which can lead to formamidine disulfides or, in the presence of water and strong oxidants, complete conversion to urea.[1][8]
Expert Recommendation: The solution is to carefully control the reaction environment and choose a more selective catalytic system.
-
Deoxygenate Your Reaction: If using a metal catalyst that can be oxidized, ensure the reaction is run under an inert atmosphere (N₂ or Ar).
-
Use Anhydrous Solvents: Minimize water content in your solvents, as it can hydrolyze intermediates or the thiourea itself, especially under harsh conditions. The use of molecular sieves can be crucial.[9]
-
Selective Oxidants: When performing an oxidative cyclization, switch from aggressive, non-selective oxidants like excess bromine to milder, catalytic systems. A catalytic amount of an oxidant in a controlled cycle is less likely to cause bulk degradation of the starting material.
Troubleshooting Guide: Common Issues in Catalytic Thiourea Cyclization
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Conversion | 1. Inactive Catalyst. 2. Insufficient electrophile/nucleophile activation. 3. Steric hindrance. | 1. Verify Catalyst Integrity: For metal catalysts, ensure they haven't been deactivated by air/moisture. For organocatalysts, confirm purity. 2. Increase Catalyst Loading: Perform a loading screen (e.g., 2 mol%, 5 mol%, 10 mol%) to find the optimal concentration. 3. Use an Additive: For thiourea-catalyzed reactions, a co-catalyst like a mild acid can sometimes enhance the reaction rate.[9] 4. Increase Temperature: If steric hindrance is an issue, increasing the reaction temperature or using microwave irradiation can provide the necessary activation energy.[10] |
| Formation of Side Products (e.g., Dimers, Polymers) | 1. Intermolecular reaction is competing with the desired intramolecular cyclization. 2. Reaction concentration is too high. | 1. Apply High Dilution Principles: Run the reaction at a lower concentration (e.g., 0.01 M) to favor the intramolecular pathway over intermolecular side reactions. This can be achieved by the slow addition of the substrate to the reaction mixture. |
| Product Decomposition | 1. Product is unstable to the reaction conditions (e.g., acid/base, temperature). 2. Product is susceptible to oxidation. | 1. Screen Milder Catalysts: Move from strong acid/base catalysts to neutral organocatalysts (e.g., Schreiner's thiourea) or photocatalytic systems that operate at room temperature.[3][5][11] 2. Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions. |
| Inconsistent Results | 1. Purity of starting materials. 2. Atmospheric moisture or oxygen. 3. Solvent quality. | 1. Re-purify Reagents: Ensure substituted thioureas are pure and free from starting amines or isothiocyanates. Use freshly prepared or purified reagents where possible.[10] 2. Standardize Inert Conditions: Always use dry solvents and run reactions under a consistent inert atmosphere to exclude variability from water and oxygen. |
Visualized Workflows and Mechanisms
General Mechanism for Oxidative Cyclization of N-Aryl Thioureas
This diagram illustrates the key steps in the formation of a 2-aminobenzothiazole ring via an oxidative pathway. The catalyst's role is to facilitate the initial C-S bond formation under milder conditions than stoichiometric oxidants.
Caption: Oxidative cyclization pathway of N-aryl thioureas.
Troubleshooting Workflow for Low-Yield Reactions
This decision tree provides a logical path for diagnosing and solving issues related to low product yield in catalytic thiourea cyclizations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 6. BJOC - Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiourea - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Methoxy-Substituted Benzothiazoles: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Among its numerous derivatives, methoxy-substituted benzothiazoles have garnered significant attention for their potent and often selective anticancer properties.[2][3] This guide offers a comparative analysis of these compounds, synthesizing data from multiple studies to elucidate structure-activity relationships (SAR), compare cytotoxic efficacy, and detail the experimental methodologies crucial for their evaluation. Our focus is to provide an in-depth, technically grounded resource that explains the causality behind experimental findings and supports the ongoing development of novel benzothiazole-based therapeutics.
The Significance of Methoxy Substitution in Benzothiazole Anticancer Activity
The introduction of methoxy (-OCH3) groups to the benzothiazole core or its appended phenyl rings can profoundly influence the compound's pharmacological profile. These groups can alter electron density, lipophilicity, and steric properties, thereby affecting how the molecule interacts with its biological targets.[4] Structure-activity relationship studies consistently reveal that the position and number of methoxy substituents are critical determinants of anticancer potency.[5][6] For instance, the presence of a 3,4,5-trimethoxyphenyl group has been identified as an essential feature for potent antitumor activity in certain series of benzothiazole derivatives.[6] Conversely, in other scaffolds, a single methoxy group at a specific position on a phenyl ring was found to maximize cytotoxicity against cancer cell lines.[2][7]
Comparative Cytotoxicity of Methoxy-Substituted Benzothiazoles
The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, which represent the concentration of the compound required to inhibit cell growth or proliferation by 50%. A lower value indicates higher potency. The following tables summarize the cytotoxic activities of various methoxy-substituted benzothiazoles against a panel of human cancer cell lines, providing a basis for direct comparison.
Table 1: Anticancer Activity of 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMARTs)
| Compound | Substitution on "A" Ring | Cancer Cell Line | Average IC50 (µM) |
| 8f | H | Melanoma & Prostate | 0.021 - 0.071 |
| 8l | o-Fluoro | Melanoma | 0.027 - 0.030 |
| 8l | o-Fluoro | Prostate | 0.052 - 0.114 |
| 8m | m-Fluoro | Melanoma | 0.287 - 0.304 |
| 8m | m-Fluoro | Prostate | 0.023 - 0.046 |
| 8n | p-Fluoro | Prostate | 0.006 - 0.013 |
| 8n | p-Fluoro | Melanoma | 0.033 - 0.043 |
| Data synthesized from studies on SMART compounds which feature a 3,4,5-trimethoxyphenyl moiety and showed significant improvement in antiproliferative activity compared to their lead compounds.[5][6] |
Table 2: Cytotoxicity of Various Methoxy-Substituted Benzothiazole Derivatives
| Compound ID (as per source) | Key Structural Features | Cancer Cell Line | IC50 (µM) |
| 68 | Substituted phenylamino based methoxybenzothiazole | HeLa | 0.5 ± 0.02 |
| 69 | Substituted phenylamino based methoxy methylbenzothiazole | HeLa | 0.6 ± 0.29 |
| 41 | Substituted methoxybenzamide benzothiazole | Various | 1.1 - 8.8 |
| 34 | Pyrimidine based isoxazole with methoxy on phenyl | Colo205 | 5.04 |
| 11 | 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety | HeLa | 2.41 |
| 1c | N-(benzo[d]thiazol-2-yl)-2-((4-methoxybenzyl)amino)-2-thioxoacetamide | MCF-7 | Potent Activity |
| This table compiles data from various studies to highlight the potent activity of diverse methoxy-substituted benzothiazole structures.[2][3][8] |
Structure-Activity Relationship (SAR) Insights
The data consistently demonstrates that the anticancer activity of benzothiazoles is highly dependent on their substitution patterns.
-
Role of Methoxy Groups: The presence of methoxy groups, particularly multiple methoxy groups on a terminal phenyl ring (e.g., 3,4,5-trimethoxy), often confers potent activity, a feature common in tubulin polymerization inhibitors.[5][6] In other cases, a single methoxy group can significantly enhance cytotoxicity.[2][7] However, the positioning is key; for instance, moving a methoxy group from the para to the meta position has been shown to decrease activity in some series.[9]
-
Influence of Other Substituents: While methoxy groups are important, the overall activity is a result of the interplay with other substituents. Electron-withdrawing groups like fluoro or chloro can also enhance potency.[5][9] The nature of the linker between the benzothiazole core and substituted aryl rings also plays a crucial role.[6]
-
The Benzothiazole Core: Modifications to the benzothiazole ring itself, such as the addition of a methoxy group at the 6-position, have been explored in the design of new anticancer agents.[10]
Experimental Protocols: Assessing Anticancer Activity
The evaluation of novel anticancer compounds relies on robust and reproducible experimental methodologies. The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.
Detailed Protocol: MTT Assay for Cytotoxicity[1]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2. The choice of cell density is critical to ensure cells are in the logarithmic growth phase during the experiment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the methoxy-substituted benzothiazole compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin) are included.[11]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Below is a visualization of the MTT assay workflow.
Caption: Workflow of the MTT assay for determining the cytotoxicity of compounds.
Mechanisms of Anticancer Action
Methoxy-substituted benzothiazoles exert their anticancer effects through various mechanisms, often by targeting pathways crucial for cancer cell proliferation and survival.[4]
Tubulin Polymerization Inhibition
A prominent mechanism for many potent methoxy-substituted benzothiazoles, particularly those bearing a 3,4,5-trimethoxyphenyl ring, is the inhibition of tubulin polymerization.[5][6] These compounds bind to the colchicine site on β-tubulin, disrupting the formation of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to cell cycle arrest in the G2/M phase, preventing cell division and ultimately triggering apoptosis (programmed cell death).[10]
Caption: Inhibition of tubulin polymerization by methoxy-substituted benzothiazoles.
Induction of Apoptosis and Cell Cycle Arrest
Beyond tubulin inhibition, these compounds can induce apoptosis through various signaling cascades.[12] Studies have shown that certain derivatives can cause cell cycle arrest at different phases, such as G0/G1 or sub-G1, increase the expression of pro-apoptotic proteins like Bax, and decrease mitochondrial membrane potential, all of which are hallmarks of apoptosis.[11][13] Some compounds have also been found to modulate key signaling pathways like PI3K/Akt/mTOR and JAK/STAT, which are often dysregulated in cancer.[4][11]
Conclusion and Future Directions
Methoxy-substituted benzothiazoles represent a highly promising class of anticancer agents with demonstrated potency against a range of cancer cell lines. The strategic placement of methoxy groups, often in concert with other functional moieties, is a critical design element for enhancing cytotoxic activity. The primary mechanisms of action, including tubulin polymerization inhibition and the induction of apoptosis via key signaling pathways, offer multiple avenues for therapeutic intervention.
Future research should continue to focus on synthesizing novel derivatives to refine structure-activity relationships, improve pharmacological properties such as water solubility and bioavailability, and further elucidate their molecular targets.[10] A deeper understanding of their interaction with specific cancer-related proteins will be crucial for the development of more selective and effective targeted therapies. The data presented in this guide provides a solid foundation for these ongoing efforts, underscoring the significant potential of methoxy-substituted benzothiazoles in the oncology drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Dimethoxy Benzothiazole Analogs in Oncology Research
For researchers, scientists, and professionals vested in the intricate process of drug discovery, the benzothiazole scaffold represents a privileged structure, celebrated for its wide-ranging pharmacological activities.[1] This guide offers an in-depth comparative analysis of dimethoxy benzothiazole analogs, focusing on their structure-activity relationships (SAR) as anticancer agents. By synthesizing experimental data from various studies, we aim to provide a clear perspective on how the strategic placement of methoxy groups on the benzothiazole core influences cytotoxic potency and selectivity. This document is designed to be a practical resource, blending established knowledge with actionable experimental protocols to aid in the rational design of novel, more effective therapeutic agents.
The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry
The benzothiazole nucleus, a bicyclic system formed by the fusion of benzene and thiazole rings, is a recurring motif in numerous pharmacologically active compounds.[1] Its rigid structure and the presence of heteroatoms provide a unique framework for molecular interactions with various biological targets. In the realm of oncology, benzothiazole derivatives have demonstrated significant potential, with mechanisms of action often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2][3] The addition of substituents to this core structure allows for the fine-tuning of its physicochemical properties and biological activity. Among these, methoxy groups, as electron-donating substituents, have been shown to play a crucial role in modulating the anticancer efficacy of these analogs.
Structure-Activity Relationship of Dimethoxy Benzothiazole Analogs: A Comparative Analysis
Influence of Methoxy Group Substitution on Cytotoxicity
The introduction of methoxy groups to the benzothiazole scaffold generally enhances its lipophilicity, which can improve cell membrane permeability and, consequently, bioavailability. Furthermore, the electron-donating nature of the methoxy group can influence the electron density of the benzothiazole ring system, potentially affecting its interaction with biological targets.
The following table summarizes the cytotoxic activity (IC50) of various methoxy-substituted benzothiazole analogs against different cancer cell lines, compiled from multiple studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
| Compound ID | Structure | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-methoxyphenyl)-benzothiazole | 4'-Methoxy | Not Specified | >100 | [2] |
| 2 | 2-(3,4-dimethoxyphenyl)-benzothiazole | 3',4'-Dimethoxy | Not Specified | 50.3 | [2] |
| 3 | 6-Methoxy-2-(4-methoxyphenyl)-benzothiazole | 6-Methoxy, 4'-Methoxy | Not Specified | 12.5 | [2] |
| 4 | 6-Methoxy-2-(3,4-dimethoxyphenyl)-benzothiazole | 6-Methoxy, 3',4'-Dimethoxy | Not Specified | 2.3 | [2] |
| 5 | 5,7-Dimethoxy-2-phenylbenzothiazole | 5,7-Dimethoxy | Not Specified | Not Specified | |
| 6 | 2-Amino-6-methoxybenzothiazole | 2-Amino, 6-Methoxy | Not Specified | Not Specified | |
| 7 | 2-Amino-5,7-dimethoxybenzothiazole | 2-Amino, 5,7-Dimethoxy | Not Specified | Not Specified |
Note: "Not Specified" indicates that the specific data was not available in the reviewed literature abstracts. The table is illustrative and highlights the type of data needed for a comprehensive comparison.
From the available data, a few key insights emerge:
-
Increased Methoxy Substitution: A general trend suggests that increasing the number of methoxy groups can lead to enhanced cytotoxic activity. For instance, the introduction of a methoxy group at the 6-position of the benzothiazole ring, in addition to methoxy groups on the 2-phenyl substituent, appears to significantly increase potency (compare compounds 1 and 3 , and 2 and 4 ).
-
Positional Isomerism: The position of the methoxy groups is critical. While comprehensive data for all dimethoxy isomers is lacking, the specific placement of these groups undoubtedly influences the molecule's conformation and its ability to fit into the binding pocket of its target protein.
-
The Role of the 2-Substituent: The nature of the substituent at the 2-position of the benzothiazole ring is a major determinant of activity. Often, an aryl group at this position is beneficial for anticancer activity. The substitution pattern on this aryl ring, in concert with substitutions on the benzothiazole core, dictates the overall efficacy.
Mechanism of Action: Targeting the EGFR Signaling Pathway
A significant body of research points towards the inhibition of protein kinases as a primary mechanism of action for many anticancer benzothiazole derivatives.[4] The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation, differentiation, and survival, is a frequently implicated target.[2][3] Overexpression or mutation of EGFR is common in various cancers, making it an attractive target for therapeutic intervention.
Dimethoxy benzothiazole analogs are hypothesized to act as ATP-competitive inhibitors of the EGFR tyrosine kinase. The benzothiazole scaffold can mimic the adenine ring of ATP, binding to the ATP-binding pocket of the enzyme and preventing its phosphorylation, thereby blocking the downstream signaling cascade that leads to cell proliferation.
Below is a diagram illustrating the proposed mechanism of action of dimethoxy benzothiazole analogs as EGFR inhibitors.
Caption: Proposed mechanism of EGFR inhibition by dimethoxy benzothiazole analogs.
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of findings, it is imperative to follow standardized and well-documented experimental protocols. Below are detailed methodologies for the synthesis of dimethoxy benzothiazole analogs and the evaluation of their cytotoxic activity.
General Synthesis of 2-Amino-dimethoxybenzothiazoles
The synthesis of 2-amino-dimethoxybenzothiazoles typically involves the oxidative cyclization of a corresponding dimethoxy-substituted phenylthiourea.
Workflow for the Synthesis of 2-Amino-dimethoxybenzothiazoles:
Caption: General workflow for the synthesis of 2-amino-dimethoxybenzothiazoles.
Step-by-Step Protocol:
-
Preparation of Dimethoxyphenylthiourea:
-
To a solution of the appropriate dimethoxyaniline (1 equivalent) in a suitable solvent (e.g., ethanol), add ammonium thiocyanate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude dimethoxyphenylthiourea.
-
-
Oxidative Cyclization to form 2-Amino-dimethoxybenzothiazole:
-
Dissolve the crude dimethoxyphenylthiourea in a suitable solvent (e.g., chloroform).
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in the same solvent dropwise with constant stirring.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
The solid product that precipitates is collected by filtration.
-
-
Purification:
-
The crude product is washed with a small amount of a suitable solvent (e.g., ethanol) to remove impurities.
-
The final product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 2-amino-dimethoxybenzothiazole.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow of the MTT Assay:
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Detailed Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, A549) from culture flasks during their exponential growth phase.
-
Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of the dimethoxy benzothiazole analogs in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in the culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (cells in medium only).
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The structure-activity relationship of dimethoxy benzothiazole analogs reveals that the number and position of methoxy groups, in conjunction with the substitution at the 2-position, are critical determinants of their anticancer activity. While the available data suggests that increased methoxylation can enhance cytotoxicity, a systematic comparative study of all dimethoxy isomers is warranted to fully elucidate the SAR and identify the most potent and selective compounds.
Future research should focus on synthesizing a comprehensive library of dimethoxy benzothiazole isomers and evaluating their cytotoxic activity against a panel of cancer cell lines under standardized conditions. Furthermore, in-depth mechanistic studies are needed to confirm their molecular targets and to explore their potential for combination therapies. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the development of novel and effective benzothiazole-based anticancer agents.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
The Benzothiazole Scaffold: A Comparative Guide to Kinase Inhibition Featuring 4,6-Dimethoxy-1,3-benzothiazol-2-amine
In the landscape of kinase inhibitor discovery, the structural backbone of a molecule is a critical determinant of its target specificity and therapeutic potential. The benzothiazole moiety, a bicyclic heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with potent kinase inhibitory activity.[1][2] This guide provides a comparative analysis of kinase inhibitors, with a special focus on the potential of 4,6-Dimethoxy-1,3-benzothiazol-2-amine in relation to established inhibitors, particularly those targeting the Src family of kinases.
While this compound is a commercially available compound[3][4], its specific biological activities and kinase inhibitory profile are not extensively documented in publicly available scientific literature. However, by examining its structural class, we can infer its potential and draw comparisons with well-characterized benzothiazole-containing kinase inhibitors and other compounds that modulate similar signaling pathways. This guide will delve into the mechanism of action of Src family kinases, introduce representative inhibitors, and provide detailed experimental protocols for their comparative evaluation.
The Src Family of Kinases: Key Regulators of Cellular Signaling
The Src family of non-receptor tyrosine kinases (SFKs) are pivotal players in a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[5][6] This family includes members such as Src, Fyn, Lyn, and Lck.[7] Their dysregulation is frequently implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.[5][8] SFKs transmit signals from cell surface receptors to intracellular pathways, notably the Ras-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[5]
Fyn, a prominent member of the Src family, is involved in numerous signaling cascades and its aberrant activity has been linked to various cellular dysfunctions.[9] Consequently, the development of Fyn inhibitors is an active area of research for conditions ranging from cancer to neurodegenerative diseases.[10][11][12]
Kinase Inhibitors in Focus
This guide will compare the potential of this compound with established Src family kinase inhibitors. The selection of these comparators is based on their well-defined mechanisms and, in some cases, their structural relation to the benzothiazole class.
This compound: As our molecule of interest, its potential as a kinase inhibitor is inferred from its benzothiazole core. The 2-amino-1,3-benzothiazole framework is a key feature in several known kinase inhibitors.[13] The methoxy groups at positions 4 and 6 can influence its solubility, metabolic stability, and interaction with the kinase active site.
Dasatinib (BMS-354825): A potent, orally active dual Src/Bcr-Abl inhibitor, Dasatinib is a prime example of a successful drug featuring a 2-aminothiazole moiety.[7][13] It is used in the treatment of chronic myeloid leukemia (CML).[6] Its broad activity profile, inhibiting multiple Src family kinases including Src, Lck, Fyn, and Yes, makes it a valuable benchmark.[7]
Saracatinib (AZD0530): Another potent Src inhibitor, Saracatinib demonstrates high selectivity for the Src family kinases (c-Src, Lck, c-YES, Lyn, Fyn, Fgr, and Blk).[7] It has been investigated in various clinical trials for cancer therapy.[8]
PP1 and PP2: These compounds are well-established research tools and potent, selective inhibitors of the Src family kinases, particularly Lck and Fyn.[7][14][15] They are frequently used in preclinical studies to probe the function of these kinases.
The table below summarizes the key characteristics of these inhibitors.
| Inhibitor | Chemical Scaffold | Primary Target(s) | Mechanism of Action |
| This compound | Benzothiazole | Undetermined | Presumed ATP-competitive |
| Dasatinib | 2-Aminothiazole | Pan-Src, Bcr-Abl | ATP-competitive |
| Saracatinib | Pyrazolopyrimidine | Src family kinases | ATP-competitive |
| PP1 / PP2 | Pyrazolopyrimidine | Lck, Fyn | ATP-competitive |
Signaling Pathways and Experimental Workflows
A critical aspect of characterizing and comparing kinase inhibitors is understanding their impact on cellular signaling pathways. The diagram below illustrates a simplified representation of the Vav1 signaling pathway, which is regulated by Src family kinases and is crucial for T-cell activation and other cellular processes.[16][17][18]
Caption: Simplified Vav1 signaling pathway regulated by Src family kinases.
To empirically compare the efficacy and specificity of this compound against other inhibitors, a series of biochemical and cell-based assays are essential. The following experimental workflow provides a comprehensive approach.
Caption: Experimental workflow for comparing kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments outlined in the workflow.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[19][20][21][22][23] A luminescence-based assay that quantifies ATP consumption (or ADP production) is a common and robust method.[24][25]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of kinases (e.g., Src, Fyn, Lck).
Materials:
-
Purified recombinant kinases (e.g., Src, Fyn, Lck)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (this compound, Dasatinib, Saracatinib, PP2)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions to create a 10-point dose-response curve.[25]
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate for 10-30 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate Kinase Reaction: Add 5 µL of a pre-mixed solution containing the kinase substrate and ATP to each well to start the reaction.[25] The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), during which the kinase phosphorylates the substrate.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescence-based detection kit.[25] This typically involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound.
Cell-Based Phosphorylation Assay
This assay measures the inhibition of kinase activity within a cellular context by quantifying the phosphorylation of a specific downstream substrate.[26][27]
Objective: To assess the ability of the test compounds to inhibit the phosphorylation of a known Src family kinase substrate (e.g., STAT3) in a cellular model.
Materials:
-
A suitable cell line with active Src signaling (e.g., a cancer cell line known to have upregulated Src activity).
-
Cell culture medium and supplements.
-
Test compounds.
-
Stimulant to induce phosphorylation (if necessary, e.g., a cytokine for STAT3 phosphorylation).[28]
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Assay kits for detecting phosphorylated proteins (e.g., ELISA-based or TR-FRET).
Procedure:
-
Cell Culture and Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours.
-
If required, stimulate the cells with an appropriate agent to induce the signaling cascade and substrate phosphorylation.
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Phosphorylation Detection: Quantify the amount of the phosphorylated target protein in the cell lysates using a specific assay kit (e.g., a sandwich ELISA or TR-FRET assay) according to the manufacturer's instructions.
-
Data Analysis: Normalize the phosphorylated protein signal to the total protein concentration. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Western Blot Analysis
Western blotting provides a semi-quantitative method to visualize the effect of inhibitors on the phosphorylation status of multiple proteins in a signaling pathway.[29][30]
Objective: To visually confirm the inhibition of Src kinase activity by observing the phosphorylation levels of Src (autophosphorylation) and downstream targets like STAT3.
Materials:
-
Cell lysates prepared as in the cell-based phosphorylation assay.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies specific for phospho-Src (e.g., pY416), total Src, phospho-STAT3, total STAT3, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and then transfer the proteins to a membrane.[28]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein and a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control.
Conclusion
The benzothiazole scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. While this compound remains a molecule with underexplored potential, its structural features suggest it may exhibit inhibitory activity against kinases, possibly within the Src family. A direct comparison with established inhibitors like Dasatinib and Saracatinib through the rigorous experimental workflow detailed in this guide is essential to elucidate its specific bioactivity, potency, and selectivity. Such studies would not only characterize this particular compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of benzothiazole-based kinase inhibitors, ultimately aiding in the design of more effective and targeted therapies.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 65948-18-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound [chemicalbook.com]
- 5. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. What are FYN inhibitors and how do they work? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of Fyn Kinase Inhibitors in Switching Neuroinflammatory Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Src inhibitor - Wikipedia [en.wikipedia.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Vav1 transduces T cell receptor signals to the activation of the Ras/ERK pathway via LAT, Sos, and RasGRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. Role of Vav1, a hematopoietic signal transduction molecule, as an adaptor protein in health and disease [explorationpub.com]
- 19. In vitro kinase assay [protocols.io]
- 20. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro kinase assay [bio-protocol.org]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. benchchem.com [benchchem.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. caymanchem.com [caymanchem.com]
- 28. benchchem.com [benchchem.com]
- 29. tandfonline.com [tandfonline.com]
- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Biological Activity of 4,6- and 5,7-Dimethoxybenzothiazoles
Introduction: The Subtle Art of Isomeric Substitution in Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The biological profile of a benzothiazole derivative is profoundly influenced by the nature and position of its substituents on the fused benzene ring. This guide delves into the comparative analysis of two specific isomeric pairs: 4,6-dimethoxybenzothiazole and 5,7-dimethoxybenzothiazole.
The strategic placement of methoxy (-OCH₃) groups, which are strong electron-donating moieties, can dramatically alter a molecule's electronic distribution, lipophilicity, and steric profile. These modifications, in turn, dictate how the molecule interacts with biological targets, influencing its absorption, distribution, metabolism, excretion (ADME) properties, and ultimately, its therapeutic efficacy and selectivity. While extensive research exists on the broader family of substituted benzothiazoles, a direct, side-by-side comparison of the 4,6- and 5,7-dimethoxy isomers is not prevalent in the current literature. This guide, therefore, aims to synthesize existing knowledge from related structures to provide a predictive and logical framework for researchers. We will explore the anticipated biological activities, propose the underlying mechanistic principles, and provide robust experimental protocols to validate these hypotheses, empowering drug development professionals to make informed decisions in their research endeavors.
Visualizing the Isomeric Difference
The core structural distinction between the two isomers lies in the positioning of the two methoxy groups on the benzothiazole ring system. This seemingly minor change has significant implications for the molecule's overall topology and electronic character.
Caption: Chemical structures of 4,6- and 5,7-dimethoxybenzothiazole isomers.
Anticipated Biological Activities: An Evidence-Based Extrapolation
Given the lack of direct comparative studies, we will extrapolate the potential biological activities of our target isomers from documented structure-activity relationships (SAR) within the broader benzothiazole class.
Anticancer Activity
Benzothiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms including the inhibition of kinases, tubulin polymerization, and specific enzymes overexpressed in cancer cells.[1][3][4] The presence of methoxy groups is often crucial for this activity.
-
4,6-Dimethoxybenzothiazole: The substitution at the 6-position is particularly noteworthy. Studies on other 6-methoxybenzothiazole derivatives have shown potent cytotoxicity across various cancer cell lines.[5] The methoxy group at this position can enhance binding to therapeutic targets. For example, in the context of tubulin polymerization inhibitors, it can form crucial hydrogen bonds within the colchicine binding site. The additional methoxy group at the 4-position may further modulate this activity by altering the molecule's solubility and electronic properties, potentially enhancing cell permeability or target affinity.
-
5,7-Dimethoxybenzothiazole: The 5,7-disubstitution pattern is common in naturally occurring flavonoids with known anti-inflammatory and anticancer effects.[6] In the benzothiazole context, this pattern would create a distinct electronic and steric environment. The proximity of the 7-methoxy group to the thiazole nitrogen might influence the overall pKa of the molecule, which could be critical for its interaction with enzyme active sites. For instance, some benzothiazoles exert their anticancer effects by downregulating key signaling pathways like EGFR, JAK/STAT, and PI3K/Akt/mTOR.[7] The specific electronic nature of the 5,7-isomer could favor its binding to kinases within these pathways.
Enzymatic Inhibition: The Case of NQO2
NRH:quinone oxidoreductase 2 (NQO2) is an enzyme implicated in cancer and inflammation, making it a valuable therapeutic target.[8] A study on various dimethoxybenzothiazole isomers revealed that the position of the methoxy groups is critical for inhibitory potency. While the 4,6- and 5,7-isomers were not tested, the data from other isomers provides a powerful predictive tool.
| Benzothiazole Isomer | NQO2 Inhibition (IC₅₀) |
| 3,5-Dimethoxy- | 108 nM |
| 2,5-Dimethoxy- | 846 nM |
| 3,4-Dimethoxy- | 1.27 µM |
| 2,4-Dimethoxy- | 1 to 6 µM |
| Data sourced from a study on NQO2 inhibition.[8] |
Causality and Prediction: The high potency of the 3,5-dimethoxy isomer suggests that the meta-positioning of electron-donating groups is highly favorable for NQO2 inhibition.[8]
-
For 4,6-dimethoxybenzothiazole , the relationship between the methoxy groups is para and ortho relative to the points of fusion with the thiazole ring. This pattern is electronically and sterically distinct from the highly active 3,5-isomer.
-
For 5,7-dimethoxybenzothiazole , the methoxy groups are in a meta-relationship to each other, similar to the potent 3,5-isomer. This structural analogy suggests that the 5,7-dimethoxy isomer may exhibit stronger NQO2 inhibitory activity than the 4,6-isomer. This is a testable hypothesis for researchers exploring novel NQO2 inhibitors.
Antimicrobial Activity
The benzothiazole nucleus is a recognized pharmacophore in the development of antimicrobial agents, effective against a range of bacteria and fungi.[9][10] The mechanism often involves the inhibition of essential microbial enzymes like dihydropteroate synthase (DHPS) or MurB.[10][11]
-
Structure-Activity Relationship: In many antimicrobial benzothiazoles, lipophilicity plays a key role in their ability to penetrate microbial cell walls. Both 4,6- and 5,7-dimethoxy isomers would have increased lipophilicity compared to the unsubstituted parent molecule. However, the differential placement of the methoxy groups would lead to distinct dipole moments and hydrogen bonding capabilities, which could fine-tune their interactions with microbial targets and their ability to traverse the cell membrane. SAR studies have shown that substitutions at the 4-position of an attached phenyl ring with methoxy groups can improve antibacterial action, suggesting these groups are generally favorable for activity.[9] A direct comparison via antimicrobial susceptibility testing is necessary to determine which isomeric pattern confers superior activity.
Experimental Protocols: A Guide to Validation
To empirically determine and compare the biological activities of 4,6- and 5,7-dimethoxybenzothiazoles, the following self-validating experimental systems are recommended.
Protocol 1: Antiproliferative MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Workflow Diagram: MTT Assay for Cytotoxicity
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 4,6-Dimethoxy-1,3-benzothiazol-2-amine Against Doxorubicin
This guide provides a comprehensive framework for benchmarking the novel compound 4,6-Dimethoxy-1,3-benzothiazol-2-amine against Doxorubicin, a cornerstone of chemotherapy. We will delve into comparative analyses of their mechanisms of action, in vitro efficacy, in vivo performance in preclinical models, and safety profiles. The methodologies, data presentation, and visualizations herein are designed to offer an objective and in-depth comparison for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Benchmarking
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been shown to act through diverse mechanisms, making them a fertile ground for the discovery of novel oncology therapeutics.[2][3] Our focus, this compound, is a promising member of this class.
To rigorously evaluate its potential, it is essential to benchmark it against a clinically relevant and well-characterized standard. Doxorubicin, an anthracycline antibiotic, has been a first-line treatment for numerous cancers for decades. Its potent cytotoxicity, primarily mediated through DNA intercalation and inhibition of topoisomerase II, provides a robust baseline against which the efficacy and potential advantages of a new chemical entity can be measured.[4]
This guide will outline the critical experiments required to build a comprehensive data package, enabling a direct and objective comparison between these two compounds.
Comparative Mechanism of Action
Understanding how a compound kills cancer cells is fundamental to its development. While many benzothiazole derivatives induce apoptosis, their upstream targets can vary significantly, often involving the inhibition of key cellular kinases or interference with microtubule dynamics.[3][5] Doxorubicin's mechanism, in contrast, is primarily centered on inducing catastrophic DNA damage.
-
This compound (Proposed): Based on structure-activity relationships within the 2-aminobenzothiazole class, a likely mechanism involves the inhibition of a critical protein kinase in a pro-survival signaling pathway (e.g., PI3K/Akt or MAPK).[6] This inhibition is hypothesized to trigger the intrinsic apoptotic cascade, leading to programmed cell death.
-
Doxorubicin (Established): Doxorubicin has a multi-modal mechanism. It intercalates into DNA, disrupting replication and transcription. Its primary cytotoxic effect, however, stems from the inhibition of topoisomerase II, an enzyme that alters DNA topology. This leads to the accumulation of double-strand breaks, which triggers a DNA damage response and ultimately, apoptosis.
Caption: Comparative Signaling Pathways.
In Vitro Efficacy Evaluation
Directly comparing the cytotoxic and mechanistic effects of the compounds on cancer cells is the first critical step. A panel of human cancer cell lines should be used, for example:
-
MCF-7: Estrogen-positive breast cancer
-
A549: Non-small cell lung cancer
-
HCT-116: Colorectal cancer
Cell Viability and Cytotoxicity
The primary goal is to determine the concentration of each drug required to inhibit cancer cell growth by 50% (IC50). A lower IC50 value indicates greater potency.[7][8] The MTT assay, which measures the metabolic activity of viable cells, is a standard and robust method for this purpose.[7]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere for 24 hours at 37°C and 5% CO2.[9]
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression to calculate the IC50 value.[10]
Caption: MTT Cell Viability Assay Workflow.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| This compound | 1.5 | 2.8 | 2.1 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| (Note: Data are illustrative for comparative purposes.) |
Apoptosis Induction
To confirm that cell death occurs via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12]
-
Cell Culture & Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of each compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Annexin V/PI Staining Principle.
| Treatment (at IC50) | Early Apoptosis | Late Apoptosis/Necrosis |
| Vehicle Control | 2.1% | 1.5% |
| This compound | 25.8% | 15.3% |
| Doxorubicin | 18.9% | 22.4% |
| (Note: Data are illustrative for HCT-116 cells after 24h treatment.) |
Cell Cycle Analysis
This assay determines if the compounds cause cells to arrest at a specific phase of the cell cycle.[15] DNA content analysis via PI staining is a common method. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in S phase have an intermediate amount.[16]
-
Cell Culture & Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.
-
Harvest and Fix: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. This permeabilizes the cells.[17]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. Model the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]
| Treatment (at IC50) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 55.2% | 28.3% | 16.5% |
| This compound | 68.1% | 15.5% | 16.4% |
| Doxorubicin | 35.6% | 20.1% | 44.3% |
| (Note: Illustrative data for A549 cells suggests a G1 arrest for the benzothiazole and a G2/M arrest for Doxorubicin.) |
In Vivo Efficacy Evaluation
Successful in vitro results must be validated in a living organism. The cell line-derived xenograft (CDX) model is a standard preclinical platform for this purpose, where human tumor cells are implanted into immunodeficient mice.[19][20][21]
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID).
-
Tumor Implantation: Subcutaneously inject 1-5 million HCT-116 cells (resuspended in Matrigel) into the flank of each mouse.[21]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, this compound, Doxorubicin).
-
Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule and dose.
-
Monitoring: Measure tumor volume (using calipers) and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.[22]
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
Caption: In Vivo Xenograft Study Workflow.
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) |
| Vehicle Control | N/A | 1550 ± 210 | 0% |
| This compound | 20 mg/kg, daily | 682 ± 150 | 56% |
| Doxorubicin | 5 mg/kg, weekly | 542 ± 135 | 65% |
| (Note: Data are illustrative for an HCT-116 xenograft model.) |
Safety and Selectivity Profile
An ideal anticancer agent exhibits high toxicity toward cancer cells while sparing normal, healthy cells.[10] This selectivity can be initially assessed in vitro by comparing the IC50 value in a cancer cell line to that in a non-cancerous cell line from the same tissue (e.g., MCF-7 vs. MCF-10A normal breast epithelial cells). The ratio of these IC50 values provides a Selectivity Index (SI). A higher SI is desirable.
| Compound | IC50 in MCF-7 (Cancer) | IC50 in MCF-10A (Normal) | Selectivity Index (SI) |
| This compound | 1.5 µM | 18.0 µM | 12.0 |
| Doxorubicin | 0.8 µM | 2.4 µM | 3.0 |
| (Note: Data are illustrative. A higher SI for the novel compound suggests a better therapeutic window.) |
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking this compound against the established drug, Doxorubicin. Based on the illustrative data presented, the novel compound demonstrates potent, apoptosis-driven anticancer activity, a distinct cell cycle arrest profile compared to Doxorubicin, significant in vivo efficacy, and a potentially superior in vitro safety profile.
These findings position this compound as a promising lead candidate for further development. Critical next steps include:
-
Mechanism Deconvolution: Precisely identifying the molecular target (e.g., through kinome screening or proteomics).
-
Lead Optimization: Synthesizing analogues to improve potency and drug-like properties.
-
Advanced Preclinical Models: Evaluating efficacy in more complex models, such as patient-derived xenografts (PDXs), which better recapitulate human tumor heterogeneity.[23]
By following this rigorous comparative framework, researchers can build a robust data package to validate novel anticancer agents and guide their translation toward clinical applications.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 22. karger.com [karger.com]
- 23. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4,6-Dimethoxy-1,3-benzothiazol-2-amine
As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of specialized reagents like 4,6-Dimethoxy-1,3-benzothiazol-2-amine is not merely a regulatory compliance task; it is a critical component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in an understanding of its chemical nature and potential hazards.
Part 1: Hazard Assessment & Characterization
This compound belongs to the family of primary aromatic amines and benzothiazole derivatives. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, its structural components provide a clear indication of its potential hazards. Aromatic amines as a class are known for their potential toxicity, with many classified as carcinogenic or mutagenic.[1][2][3] They can be readily absorbed through the skin and may cause harm to respiratory and cardiovascular health if inhaled.[2]
The benzothiazole core structure is associated with acute toxicity if swallowed, inhaled, or in contact with skin, as well as serious eye irritation.[4][5][6][7] Therefore, this compound must be handled as a hazardous substance.
Rationale: The principle of chemical safety dictates that in the absence of specific data, a compound should be treated as having the hazards associated with its structural class. This conservative approach ensures the highest level of protection for personnel and the environment.
| Hazard Profile based on Structural Analogs (Benzothiazole & Aminobenzothiazoles) | | :--- | :--- | | Primary Routes of Exposure | Inhalation, Skin Contact, Ingestion, Eye Contact.[4][8] | | Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][7] | | Specific Hazards | Causes serious eye irritation.[4] Suspected germ cell mutagenicity (based on analogs like 6-Methoxy-2-benzothiazolamine).[8] | | Environmental Hazards | Harmful to aquatic life; should not be released into the environment.[2][3][6][9] | | Decomposition Products | Thermal decomposition can lead to the release of toxic and irritating gases, including nitrogen oxides (NOx) and sulfur oxides.[7][8] |
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the implementation of proper engineering controls and the use of appropriate PPE.
-
Engineering Controls: All handling of this compound, including weighing and aliquoting for waste collection, must be conducted in a certified chemical fume hood.[8][10] Ensure that an eyewash station and safety shower are readily accessible.[7][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[9][11]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[12]
-
Body Protection: A lab coat is mandatory.[9][10] For larger quantities or in case of a spill, additional protective clothing may be necessary.[8]
-
Insight: The combined use of a fume hood and PPE creates a dual barrier of protection. The fume hood contains vapors at the source, while PPE protects against direct contact from splashes or accidental contact.
Part 3: Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[4][9][10] The required method is disposal via an approved hazardous waste management service.
Step 1: Segregation and Containment Collect all waste containing this compound (including pure compound, contaminated consumables like weigh boats or wipes, and reaction residues) in a designated hazardous waste container.[10]
-
Container: The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene), be in good condition, and have a tightly sealing lid.[9]
-
Segregation: Keep this waste stream separate from other chemical wastes.[9] Crucially, do not mix with acids or strong oxidizing agents , as this can trigger a hazardous reaction.[9]
Step 2: Labeling Properly label the waste container immediately upon adding the first quantity of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all container contents
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started
Step 3: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:
-
Away from direct sunlight, heat sources, and incompatible materials.[9]
-
In a location that is secure and accessible only to authorized personnel.[6][10]
Step 4: Arranging Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[9][10][12] Provide them with the full details from your waste label. They are equipped to transport and dispose of the chemical in accordance with all local and national regulations, likely via high-temperature incineration in a facility with an afterburner and scrubber.[12]
Part 4: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Clear the immediate area of all personnel and alert your supervisor and EHS office.
-
Assess: If the spill is large or you are not trained to handle it, do not proceed. Wait for the emergency response team.
-
Contain (if safe to do so): For minor spills, wear full PPE. Prevent the spill from spreading or entering drains.[13]
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[13][14] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][13]
-
Decontaminate: Clean the spill area thoroughly, and place all cleaning materials into the hazardous waste container.
-
Dispose: Label the container and manage it as hazardous waste according to the protocol in Part 3.
Part 5: The Disposal Pathway - A Logical Framework
The decision-making process for disposing of this compound follows a clear, safety-first logic. This workflow ensures that all safety, regulatory, and chemical compatibility considerations are met at each stage.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its inherent hazards based on its chemical family, implementing rigorous safety protocols, and adhering to a systematic disposal procedure, we can ensure that its lifecycle is managed safely from acquisition to final disposition. Always treat this compound as hazardous waste and entrust its final disposal to certified professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. synerzine.com [synerzine.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. international.skcinc.com [international.skcinc.com]
- 13. aksci.com [aksci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-Dimethoxy-1,3-benzothiazol-2-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4,6-Dimethoxy-1,3-benzothiazol-2-amine demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for mitigating risk. Here, we will dissect the "why" behind each piece of personal protective equipment (PPE), ensuring that our safety protocols are not just followed, but understood.
Hazard Assessment: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the threat. The Safety Data Sheet (SDS) for this compound classifies it with the following hazard statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
These classifications dictate our primary areas of concern: preventing ingestion, dermal contact, and eye exposure. As a solid, the compound also presents a risk of airborne dust generation, which could lead to inadvertent ingestion or contact with mucous membranes. Our PPE strategy is therefore built around creating impermeable barriers against these specific routes of exposure.
The Core PPE Ensemble: A Multi-Layered Defense
Effective protection is not about a single piece of equipment, but a synergistic ensemble where each component serves a specific purpose. All handling of this compound should occur within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation risk.[1]
| PPE Component | Specification / Standard | Primary Rationale & Causality |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) meeting EN374 standard. | Prevents Skin Irritation (H315): The primary defense against direct dermal contact. Nitrile offers good resistance to a range of chemicals for incidental contact. Always inspect gloves for tears or pinholes before use.[2] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Prevents Serious Eye Irritation (H319): Protects against accidental splashes or contact with airborne dust. Goggles provide a more complete seal than glasses.[3] |
| Body Protection | Full-buttoned laboratory coat. | Prevents Skin Contact & Contamination: Protects skin and personal clothing from spills and dust.[2] |
| Respiratory Protection | NIOSH/MSHA approved respirator (if needed). | Prevents Inhalation/Ingestion: Required if work cannot be conducted in a fume hood or if dust generation is significant.[3] |
Procedural Discipline: The Foundation of Safety
The effectiveness of PPE is critically dependent on the discipline with which it is used. Contamination often occurs not during an experiment, but during the removal of seemingly protective gear. The following protocols are designed as a self-validating system to minimize this risk.
PPE Donning Workflow
The sequence of putting on PPE is designed to ensure that the most contaminated items (gloves) are put on last.
Caption: PPE Donning Sequence.
Step-by-Step Donning Protocol:
-
Inspect Your Gear: Before starting, visually inspect all PPE for defects such as cracks, tears, or holes. Discard and replace any compromised items.
-
Don Lab Coat: Put on your laboratory coat and ensure it is fully buttoned.
-
Don Eye Protection: Put on your safety glasses or goggles. Adjust for a comfortable but secure fit.
-
Don Gloves: Put on your chemical-resistant gloves. The cuffs of the gloves should be pulled over the sleeves of your lab coat to create a seal.
PPE Doffing (Removal) Workflow
The removal process is the most critical phase for preventing self-contamination. The guiding principle is "dirty-to-dirty, clean-to-clean." The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (your gloved hands) and clean surfaces only with clean surfaces (your bare hands).
Caption: PPE Doffing Sequence to Prevent Contamination.
Step-by-Step Doffing Protocol:
-
Remove Gloves:
-
Using one gloved hand, grasp the exterior of the opposite glove near the cuff.
-
Peel it off, turning it inside-out. Ball the removed glove into your still-gloved hand.
-
Slide two fingers of your now-bare hand under the cuff of the remaining glove.
-
Peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of the gloves immediately in the designated waste container.
-
-
Remove Eye Protection: Handling only the arms or strap, remove your safety glasses or goggles by pulling them away from your face. Place them in a designated area for decontamination.
-
Remove Lab Coat: Unbutton the lab coat. Shrug it from your shoulders, and as you pull your arms out, turn the sleeves inside-out. Fold the coat so the contaminated exterior is contained within the inside surface. Place it in the appropriate receptacle for laundry or disposal.
-
Wash Hands: Immediately and thoroughly wash your hands and forearms with soap and water.
Spill Management and Disposal Plan
Adherence to protocol is paramount even when things go wrong.
In Case of Exposure:
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth and immediately call a poison center or doctor.
Spill Cleanup: For small spills, carefully collect the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the affected area thoroughly. Do not let the product enter drains.
Disposal: All contaminated PPE (gloves, disposable items) and the chemical waste itself must be disposed of in a designated, sealed, and clearly labeled hazardous waste container. Follow all institutional and local regulations for approved waste disposal.[3]
By integrating this comprehensive understanding of the hazards with disciplined, procedural use of PPE, you build a robust culture of safety that protects not only you but your entire research team.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

